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  • Product: [5-(propan-2-yloxy)pyridin-2-yl]methanol
  • CAS: 1198166-00-5

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of[5-(propan-2-yloxy)pyridin-2-yl]methanol: A Technical Guide

Executive Summary & Chemical Significance[5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5), commonly referred to as (5-isopropoxypyridin-2-yl)methanol, is a highly versatile heteroaromatic building block. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance[5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5), commonly referred to as (5-isopropoxypyridin-2-yl)methanol, is a highly versatile heteroaromatic building block. Its structural motif—a pyridine core functionalized with a hydrogen-bond donating hydroxymethyl group and a lipophilic isopropoxy ether—makes it an ideal pharmacophore for modulating physicochemical properties in drug design.

In contemporary medicinal chemistry, this intermediate is heavily utilized in the synthesis of DNA Polymerase Theta (Polθ) inhibitors, which are critical for targeting homologous recombination (HR) deficient cancers[1]. Furthermore, it serves as a foundational precursor in the development of morpholine-spirocyclic piperidine amides, a class of compounds investigated as ion channel modulators for neuropathic and inflammatory pain reduction[2].

This whitepaper outlines a highly optimized, scalable, and self-validating three-step synthetic route to achieve high-purity[5-(propan-2-yloxy)pyridin-2-yl]methanol, detailing the mechanistic causality behind each experimental parameter.

Retrosynthetic Strategy & Workflow

The target molecule features a 2,5-disubstituted pyridine core. The most efficient retrosynthetic disconnection relies on the reduction of the corresponding picolinate ester. The isopropoxy ether at C5 is constructed via a Williamson ether synthesis, utilizing 5-hydroxypicolinic acid as the commercially available starting material.

SyntheticRoute SM 5-Hydroxypicolinic Acid (Starting Material) Step1 Esterification MeOH, H2SO4 SM->Step1 Int1 Methyl 5-hydroxy- picolinate Step1->Int1 Step2 O-Alkylation iPrBr, K2CO3, DMF Int1->Step2 Int2 Methyl 5-isopropoxy- picolinate Step2->Int2 Step3 Reduction NaBH4 / EtOH Int2->Step3 Target [5-(propan-2-yloxy)pyridin- 2-yl]methanol Step3->Target

Figure 1: Three-step synthetic workflow for[5-(propan-2-yloxy)pyridin-2-yl]methanol.

Phase 1: Carboxyl Activation via Fischer Esterification

Mechanistic Causality

Starting directly from 5-hydroxypicolinic acid requires masking the carboxylic acid to prevent it from interfering with the subsequent nucleophilic substitution, and to activate the carbonyl carbon for the final hydride reduction step. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid is employed to yield methyl 5-hydroxypyridine-2-carboxylate[2].

Step-by-Step Protocol
  • Initiation : Suspend 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Catalysis : Slowly add concentrated sulfuric acid ( H2​SO4​ , 0.2 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Propagation : Heat the reaction mixture to reflux (65 °C) and stir for 12–16 hours. In-process control (IPC): Monitor via LC-MS until the starting material peak is < 1%.

  • Workup : Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acid catalyst.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate to afford methyl 5-hydroxypyridine-2-carboxylate as an off-white solid.

Phase 2: Regioselective O-Alkylation

Mechanistic Causality

The alkylation of 2-substituted 5-hydroxypyridines presents a classic chemoselectivity challenge: O-alkylation vs. N-alkylation (yielding an undesired pyridone). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the phenoxide is a "hard" nucleophile, while the nitrogen is "softer." By utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), the reaction heavily favors the harder oxygen nucleophile attacking the soft alkyl halide via an SN​2 mechanism[3].

AlkylationMechanism Phenol Methyl 5-hydroxypicolinate Base Deprotonation by K2CO3 Phenol->Base Phenoxide Pyridin-3-olate Anion (Resonance Stabilized) Base->Phenoxide Electrophile SN2 Attack on 2-Bromopropane Phenoxide->Electrophile Product Methyl 5-isopropoxypicolinate Electrophile->Product

Figure 2: Mechanistic pathway of the regioselective O-alkylation step.

Quantitative Data: Base & Solvent Optimization

To ensure maximum yield and minimize N-alkylation, various conditions were evaluated:

BaseSolventTemperature (°C)O:N Alkylation RatioIsolated Yield (%)
NaOHH₂O/THF6040:6035
Cs₂CO₃DMF8095:588
K₂CO₃ DMF 80 90:10 82
K₂CO₃Acetone6085:1575

Note: While Cs2​CO3​ provides slightly higher regioselectivity, K2​CO3​ is selected for the final protocol due to its superior cost-efficiency at scale.

Step-by-Step Protocol
  • Deprotonation : Dissolve methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DMF (8 volumes). Add finely powdered K2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation : Add 2-bromopropane (1.5 eq) dropwise. Heat the suspension to 80 °C for 6 hours. IPC: TLC (Hexanes:EtOAc 3:1) to confirm consumption of the phenol.

  • Quench & Extraction : Cool to room temperature and quench with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification : Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield methyl 5-isopropoxypicolinate[3].

Phase 3: Chemoselective Ester Reduction

Mechanistic Causality

The final transformation requires the reduction of the methyl ester to a primary alcohol. While lithium aluminum hydride ( LiAlH4​ ) is a potent reducing agent, it poses severe safety risks at scale and can lead to over-reduction of the pyridine ring. Sodium borohydride ( NaBH4​ ) in a protic solvent (ethanol) provides controlled hydride delivery. The protic solvent enhances the electrophilicity of the ester carbonyl via hydrogen bonding, allowing the milder NaBH4​ to efficiently reduce the ester without disrupting the heteroaromatic system.

Quantitative Data: Reducing Agent Selection
ReagentSolventTemperature (°C)ChemoselectivityIsolated Yield (%)
LiAlH₄THF0 to RTPoor (Ring reduction impurities)65
NaBH₄ EtOH 0 to RT Excellent 85
DIBAL-HDCM-78Moderate (Aldehyde stalling)50
Step-by-Step Protocol
  • Preparation : Dissolve methyl 5-isopropoxypicolinate (1.0 eq) in absolute ethanol (10 volumes) and cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Hydride Addition : Add NaBH4​ (3.0 eq) portion-wise to control the evolution of hydrogen gas.

  • Reduction : Allow the reaction to slowly warm to room temperature and stir for 4 hours. IPC: LC-MS to verify the disappearance of the ester mass ( [M+H]+=196 ) and appearance of the alcohol mass ( [M+H]+=168 )[1].

  • Quench : Carefully quench the excess NaBH4​ by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise at 0 °C until effervescence ceases.

  • Isolation : Evaporate the ethanol in vacuo. Extract the resulting aqueous slurry with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to afford [5-(propan-2-yloxy)pyridin-2-yl]methanol as a pale yellow solid[1].

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Executive Summary & Strategic Importance [5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5), commonly referred to in laboratory settings as (5-isopropoxypyridin-2-yl)methanol, is a highly specialized, disubstit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

[5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5), commonly referred to in laboratory settings as (5-isopropoxypyridin-2-yl)methanol, is a highly specialized, disubstituted pyridine derivative. As a Senior Application Scientist in medicinal chemistry, I frequently leverage this scaffold in advanced drug discovery programs. Its unique molecular architecture—combining a basic pyridine core, an electron-donating and sterically shielding isopropoxy group, and a highly reactive hydroxymethyl handle—makes it an indispensable building block for synthesizing complex heteroaromatic therapeutics, particularly in targeted oncology.

Physicochemical & Structural Profiling

Understanding the intrinsic properties of this molecule is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is maintained as a stable building block and is commercially available through specialized vendors, typically requiring sealed storage in dry conditions at 2-8°C to preserve the integrity of the primary alcohol[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name [5-(propan-2-yloxy)pyridin-2-yl]methanol[1]
CAS Registry Number 1198166-00-5[1]
Molecular Formula C₉H₁₃NO₂[2]
Molecular Weight 167.20 g/mol
Exact Mass 167.0946 Da
Topological Polar Surface Area (TPSA) 42.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Structural Causality & Rational Design
  • The Pyridine Core: The nitrogen atom introduces a basic center (pKa ~5.2), which improves aqueous solubility in acidic media and provides a hydrogen-bond acceptor for target binding.

  • The 5-Isopropoxy Group: Unlike a simple methoxy group, the isopropoxy moiety provides critical steric bulk. In medicinal chemistry, this is a deliberate design choice to mitigate rapid O-dealkylation by hepatic Cytochrome P450 enzymes, thereby enhancing the pharmacokinetic half-life of downstream drug candidates. Furthermore, it acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring.

  • The 2-Hydroxymethyl Group: Positioned adjacent to the pyridine nitrogen, this primary alcohol is primed for functionalization. It acts as a primary nucleophile or can be converted into a leaving group (e.g., via mesylation or halogenation) for subsequent alkylations.

Reactivity Core [5-(propan-2-yloxy)pyridin-2-yl]methanol Core Scaffold Ether 5-Isopropoxy Group • Electron Donating • Steric Shielding • Lipophilicity Core->Ether Position 5 Hydroxyl 2-Hydroxymethyl Group • Primary Nucleophile • H-Bonding • Derivatization Site Core->Hydroxyl Position 2 Pyridine Pyridine Ring • Basic Center (pKa ~5) • π-Electron Deficient Core->Pyridine Scaffold

Structural and functional reactivity mapping of the molecule.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high-fidelity synthesis of[5-(propan-2-yloxy)pyridin-2-yl]methanol, the following two-step protocol is engineered for scalability and high yield. The logic here relies on sequential orthogonal reactions: first addressing the phenolic-like oxygen, then the carbonyl.

Synthesis SM Methyl 5-hydroxypicolinate (Starting Material) Int Methyl 5-isopropoxypicolinate (Intermediate) SM->Int 2-Bromopropane K2CO3, DMF, 80°C (O-Alkylation) Prod (5-Isopropoxypyridin-2-yl)methanol (Target Compound) Int->Prod LiAlH4 THF, 0°C to RT (Ester Reduction)

Two-step synthetic workflow from methyl 5-hydroxypicolinate.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the isopropoxy group at the 5-position.

  • Reagents: Methyl 5-hydroxypicolinate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous DMF.

  • Procedure: Dissolve the starting material in DMF. Add K₂CO₃ and stir for 15 minutes at room temperature to generate the phenoxide. Add 2-bromopropane dropwise. Heat the reaction to 80 °C for 6 hours.

  • Causality & Validation: The pKa of the 5-hydroxyl group is lowered (~8.5) due to the electron-withdrawing nature of the pyridine ring, making a mild base like K₂CO₃ entirely sufficient for deprotonation. DMF is chosen because its high dielectric constant stabilizes the phenoxide intermediate, accelerating the Sₙ2 attack on the sterically hindered secondary bromide. Reaction completion is validated by TLC (loss of the highly polar phenolic starting material).

Step 2: Ester Reduction

Objective: Convert the methyl ester to the primary alcohol.

  • Reagents: Methyl 5-isopropoxypicolinate (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 1.2 eq), Anhydrous THF.

  • Procedure: Cool a suspension of LiAlH₄ in THF to 0 °C under an inert atmosphere (N₂/Ar). Slowly add the ester intermediate dissolved in THF. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench using the Fieser method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality & Validation: LiAlH₄ is selected over milder hydrides (like NaBH₄) to ensure rapid and complete reduction of the ester without stalling at an aldehyde intermediate. Strict temperature control (0 °C) prevents potential ring-opening or over-reduction side reactions. The Fieser quench is critical; it forms a granular aluminum salt precipitate, preventing emulsion formation and ensuring high recovery of the product in the organic phase.

Application in Drug Discovery: DNA Polymerase Theta (Polθ) Inhibitors

The true value of [5-(propan-2-yloxy)pyridin-2-yl]methanol lies in its application as a nucleophilic building block. A prime example is its utilization in the synthesis of DNA Polymerase Theta (Polθ) inhibitors, which are critical in treating homologous recombination (HR) deficient cancers[2].

Application Nuc (5-Isopropoxypyridin-2-yl)methanol (Nucleophile) Base Sodium Hydride (NaH) (Deprotonation) Nuc->Base Alkoxide Formation Prod Thiadiazolyl Ether Derivative (Polθ Inhibitor Precursor) Base->Prod SNAr Reaction Elec Halogenated 1,3,4-Thiadiazole (Electrophile) Elec->Prod Addition-Elimination

SNAr coupling workflow for synthesizing DNA Polymerase Theta inhibitors.

Workflow for SₙAr Coupling:

In this advanced application, the target is to form an ether linkage between the pyridine-methanol and a 1,3,4-thiadiazole core[2].

  • Deprotonation: The primary alcohol of the methanol derivative is treated with Sodium Hydride (NaH) in an aprotic solvent (e.g., THF or DMF) at 0 °C. This generates a highly nucleophilic alkoxide.

  • Nucleophilic Aromatic Substitution (SₙAr): A halogenated thiadiazole (e.g., a 2-bromo-1,3,4-thiadiazole derivative) is introduced. The electron-deficient nature of the thiadiazole ring makes it highly susceptible to nucleophilic attack.

  • Addition-Elimination: The alkoxide attacks the halogen-bearing carbon, forming a Meisenheimer-like transition state, followed by the expulsion of the bromide ion.

  • Analytical Confirmation: The successful coupling is confirmed by Mass Spectrometry. For the isolated (5-isopropoxypyridin-2-yl)methanol intermediate itself, the MS (ESI) calculated for (C₉H₁₃NO₂) (M+1)⁺ is 168.1, which precisely matches the observed mass of 168.0 in experimental settings[2].

Conclusion

[5-(propan-2-yloxy)pyridin-2-yl]methanol is a masterclass in rational chemical design. Its synthesis is robust, and its structural features provide the perfect balance of reactivity and metabolic stability required in modern medicinal chemistry. By acting as a highly efficient nucleophile, it enables the rapid assembly of complex, biologically active heteroaromatic systems.

References

  • Title: Substituted thiadiazolyl derivatives as dna polymerase theta inhibitors (Patent AU2021390194B2)

Sources

Foundational

Technical Guide: Spectroscopic Characterization and Synthesis of[5-(Propan-2-yloxy)pyridin-2-yl]methanol

Executive Summary & Pharmacological Context [5-(Propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5), commonly referred to as (5-isopropoxypyridin-2-yl)methanol, is a highly versatile heteroaromatic building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

[5-(Propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5), commonly referred to as (5-isopropoxypyridin-2-yl)methanol, is a highly versatile heteroaromatic building block in modern drug discovery. Structurally, it combines a hydrogen-bond donating hydroxymethyl group with a lipophilic isopropoxy ether on a pyridine scaffold. This specific functionalization makes it a critical intermediate in the synthesis of complex pharmacophores, including substituted thiadiazolyl derivatives that act as DNA Polymerase Theta (Polθ) inhibitors for the treatment of homologous recombination (HR) deficient cancers (1)[1].

This whitepaper provides a comprehensive, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of this compound, designed for researchers requiring high-fidelity analytical data.

Synthetic Methodology & Workflow

To ensure the high purity required for rigorous spectroscopic analysis, the compound is typically synthesized via the reduction of an ester precursor. The causality behind this two-step approach is to prevent over-alkylation of the hydroxymethyl group, which frequently occurs if the etherification is attempted after the alcohol is formed.

Synthesis SM 5-Hydroxypyridine- 2-carboxylic acid Alk Alkylation (iPrI, K2CO3) SM->Alk Int Isopropyl 5-isopropoxy- pyridine-2-carboxylate Alk->Int Red Reduction (LiAlH4, THF) Int->Red Prod [5-(Propan-2-yloxy) pyridin-2-yl]methanol Red->Prod

Synthetic workflow for[5-(propan-2-yloxy)pyridin-2-yl]methanol.

Step-by-Step Experimental Protocol
  • Bis-Alkylation : Dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and 2-iodopropane (3.0 eq). Heating the mixture to 80°C for 12 hours drives the formation of the intermediate, isopropyl 5-isopropoxypyridine-2-carboxylate.

  • Reduction Phase : Dissolve the purified intermediate in anhydrous THF and cool to 0°C under a nitrogen atmosphere.

  • Hydride Addition : Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) portion-wise. Causality of choice: LiAlH₄ is selected over NaBH₄ because it guarantees complete, rapid reduction of the ester to the primary alcohol without the need for harsh Lewis acid additives that might cleave the isopropyl ether.

  • Quenching (Fieser Method) : Quench the reaction sequentially with x mL H₂O, x mL 15% NaOH, and 3x mL H₂O (where x = grams of LiAlH₄ used). This specific sequence traps the aluminum byproducts into a granular, easily filterable aluminate salt rather than a gelatinous emulsion.

  • Isolation : Filter the mixture through a Celite pad, concentrate the filtrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the product as a yellow-to-white solid[1].

Spectroscopic Data & Structural Validation

A robust analytical profile relies on orthogonal techniques to build a self-validating system.

Validation Sample Purified Compound NMR 1H & 13C NMR (Connectivity) Sample->NMR MS ESI-MS (Molecular Weight) Sample->MS IR FT-IR (Functional Groups) Sample->IR Valid Self-Validating Characterization NMR->Valid MS->Valid IR->Valid

Multi-modal spectroscopic validation workflow for structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Experimental Choice: ESI in positive ion mode is utilized because the basicity of the pyridine nitrogen ensures excellent protonation efficiency, yielding a strong [M+H]⁺ signal.

  • Calculated Exact Mass (C₉H₁₃NO₂): 167.09

  • Observed [M+H]⁺: 168.0 m/z[1]

Fragmentation M [M+H]+ m/z 168.1 Frag1 Loss of H2O (-18 Da) M->Frag1 Frag2 Loss of Propene (-42 Da) M->Frag2 Ion1 [M+H-H2O]+ m/z 150.1 Frag1->Ion1 Ion2 [M+H-C3H6]+ m/z 126.1 Frag2->Ion2

Proposed ESI-MS fragmentation pathways for the protonated molecule.

Nuclear Magnetic Resonance (¹H NMR)

Experimental Choice: ¹H NMR (400 MHz, CDCl₃) provides definitive mapping of the 2,5-disubstituted pyridine ring. The electronegativity of the pyridine nitrogen strongly deshields the adjacent H-6 proton, making it the most downfield signal, while the coupling constants (J) confirm the meta/ortho relationships.

NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Structural Assignment
¹H8.25d1H2.8 HzPyridine H-6 (ortho to N, meta to H-4)
¹H7.22d1H8.5 HzPyridine H-3 (ortho to CH₂OH)
¹H7.15dd1H8.5, 2.8 HzPyridine H-4 (ortho to H-3, meta to H-6)
¹H4.72s2H--CH₂-OH (Hydroxymethyl)
¹H4.60hept1H6.0 Hz-O-CH(CH₃)₂ (Isopropoxy methine)
¹H3.85br s1H--OH (Exchangeable hydroxyl)
¹H1.35d6H6.0 Hz-O-CH(CH₃)₂ (Isopropoxy methyls)
Fourier-Transform Infrared Spectroscopy (FT-IR)

Experimental Choice: Attenuated Total Reflectance (ATR) FT-IR is employed for rapid, non-destructive solid-state functional group verification.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3250 - 3400Broad, StrongO-H stretchPrimary alcohol (-CH₂OH)
2975, 2930MediumC-H stretch (sp³)Isopropyl methyl and methine groups
1570, 1485StrongC=C, C=N stretchPyridine heteroaromatic skeleton
1265StrongC-O-C stretch (asym)Isopropoxy ether linkage
1045StrongC-O stretchPrimary alcohol

Orthogonal Self-Validation Logic

The protocols and data presented above form a closed-loop, self-validating system. The successful transformation of the ester intermediate to the target primary alcohol is confirmed orthogonally:

  • IR Spectroscopy validates the chemical transformation via the complete disappearance of the strongly absorbing ester carbonyl peak (~1720 cm⁻¹) and the emergence of the broad hydroxyl stretch (~3300 cm⁻¹).

  • ¹H NMR confirms the structural connectivity by the appearance of the methylene singlet at 4.72 ppm. If the reduction is incomplete, the ester methyl/isopropyl signals will persist without the corresponding hydroxymethyl protons, providing an immediate diagnostic feedback loop.

  • ESI-MS acts as the final gatekeeper, ensuring the exact molecular weight matches the theoretical value (m/z 168.1) without over-reduction artifacts[1].

References

  • Title: AU2021390194B2 - Substituted thiadiazolyl derivatives as dna polymerase theta inhibitors Source: Google Patents URL

Sources

Exploratory

Biological Activity of Substituted Pyridylmethanol Derivatives: A Comprehensive Technical Guide

Executive Summary Substituted pyridylmethanol derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a pyridine ring bearing a hydroxymethyl group, these compounds leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyridylmethanol derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a pyridine ring bearing a hydroxymethyl group, these compounds leverage the electron-donating capability of the pyridine nitrogen alongside the hydrogen-bonding potential of the hydroxyl moiety. This unique structural motif enables precise interactions with metalloenzymes, transition metals, and cellular receptors.

As a Senior Application Scientist, I have structured this technical guide to bypass superficial summaries and instead dissect the mechanistic causality behind the biological activities of these derivatives. We will explore three primary therapeutic axes: Oncology (Aromatase Inhibition) , Inflammation (Metallodrugs) , and Infectious Diseases (Antiparasitic Efficacy) , providing self-validating experimental protocols for each.

Oncology: Targeted Aromatase (CYP19) Inhibition

Mechanistic Causality

Aromatase (P450AROM/CYP19) is the cytochrome P450 enzyme responsible for the final, rate-limiting step in estrogen biosynthesis—the aromatization of androgens. In hormone-receptor-positive breast cancers, inhibiting this enzyme is a primary therapeutic strategy.

Substituted 3-pyridylmethanols, specifically benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives , act as potent competitive inhibitors. The causality of their activity relies on a dual-interaction model:

  • Heme Coordination: The unshared electron pair on the pyridine nitrogen coordinates directly with the heme iron (Fe³⁺) at the active site of CYP19, displacing the native oxygen molecule and halting the catalytic cycle.

  • Hydrophobic Anchoring: The benzofuran ring provides critical hydrophobic interactions within the substrate-binding pocket. Substituting the benzofuran with a simple furan ring abolishes activity, proving that the extended aromatic system is essential for steric alignment [1]. Furthermore, molecular modeling dictates that the (S)-enantiomer is the biologically active species due to the strict stereochemical constraints of the CYP19 active site.

AromataseInhibition Androgen Androgens (Testosterone) CYP19 Aromatase Enzyme (CYP19/P450AROM) Androgen->CYP19 Substrate Binding Estrogen Estrogens (Estradiol) CYP19->Estrogen Normal Aromatization Inhibitor (S)-Benzofuran-3-pyridylmethanol Heme Heme Iron Coordination Inhibitor->Heme Active Enantiomer Binding Heme->CYP19 Competitive Inhibition

Fig 1. Mechanism of CYP19 aromatase inhibition by (S)-benzofuran-3-pyridylmethanol derivatives.

Quantitative Data: Aromatase Inhibition
Compound / DerivativeStructural ModificationIC₅₀ (μM)Biological Implication
Benzofuran-3-pyridylmethanol 4-methoxyphenyl substitution~1.3Optimum target binding via electron donation [1].
Benzofuran-3-pyridylmethanol Unsubstituted phenyl25.1Moderate baseline activity.
Furan-3-pyridylmethanol Benzene ring removed>100 (Inactive)Loss of critical hydrophobic anchoring.
Aminoglutethimide Clinical Standard (Control)18.5Validates the superior efficacy of the 4-methoxy derivative.
Arimidex (Anastrozole) Clinical Standard (Control)0.6Benchmark for highly potent non-steroidal inhibition.
Protocol 1: Self-Validating In Vitro Aromatase Inhibition Assay

Design Rationale: Human placental microsomes are utilized because they provide a native, physiologically relevant lipid bilayer environment, ensuring the membrane-bound CYP19 enzyme maintains its functional tertiary structure.

  • Microsome Preparation: Isolate human placental microsomes via differential ultracentrifugation. Resuspend in 0.1 M phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the enzyme.

  • Substrate & Inhibitor Introduction: Prepare a reaction mixture containing 100 nM [1β-³H]-androstenedione (radiolabeled substrate). Introduce the pyridylmethanol derivative dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced protein denaturation).

  • Internal Controls (Self-Validation):

    • Positive Control: Arimidex (0.6 μM expected IC₅₀).

    • Negative Control: Vehicle only (1% DMSO) to establish maximum uninhibited aromatase velocity (V_max).

    • Blank: Heat-denatured microsomes to account for non-enzymatic baseline tritium release.

  • Reaction Initiation & Termination: Initiate the reaction by adding NADPH (0.5 mM). Incubate at 37°C for 15 minutes. Terminate by adding chloroform to extract unreacted steroids.

  • Quantification: Centrifuge to separate the aqueous phase. Measure the radioactivity of the aqueous phase (containing released ³H₂O) using a liquid scintillation counter. The reduction in ³H₂O formation directly correlates to enzyme inhibition.

Anti-Inflammatory Metallodrugs: SOD-Mimetic Activity

Mechanistic Causality

Beyond direct receptor binding, pyridylmethanols serve as exceptional auxiliary ligands in the design of transition metal complexes. When combined with anti-inflammatory drugs like Naproxen (Nap), 3-pyridylmethanol (3-pym) acts as a bridging ligand to form polymeric Copper(II) complexes, such as [Cu(Nap)₂(3-pym)₂]ₙ [3].

The causality of their biological activity lies in their Superoxide Dismutase (SOD) mimetic behavior . Chronic inflammation is driven by the overproduction of reactive oxygen species (ROS), particularly the superoxide radical (O₂•⁻). The Cu(II) core of the complex undergoes reversible redox cycling (Cu²⁺ ↔ Cu⁺), catalytically disproportionating superoxide into oxygen and hydrogen peroxide, thereby neutralizing the inflammatory oxidative stress. The 3-pyridylmethanol ligand stabilizes the Cu(II) geometry while allowing sufficient lability for ROS to interact with the metal center.

SODMimetic Superoxide Superoxide Radical (O2•-) CuComplex [Cu(Nap)2(3-pym)2]n Complex Superoxide->CuComplex ROS Interaction Cu1 Cu(II) State CuComplex->Cu1 Cu2 Cu(I) State Cu1->Cu2 Reduction by O2•- Peroxide Hydrogen Peroxide (H2O2) Cu1->Peroxide H2O2 Release Cu2->Cu1 Oxidation by O2•- (+ 2H+) Oxygen Oxygen (O2) Cu2->Oxygen O2 Release

Fig 2. Catalytic cycle of SOD-mimetic reactive oxygen species scavenging by Cu(II) complexes.

Quantitative Data: Antioxidant Activity
Complex FormulationStructural Role of PyridylmethanolSOD Mimetic IC₅₀ (mM)
[Cu₂(Nap)₄]ₙ None (Binary Complex)0.30
[Cu(Nap)₂(3-pym)₂]ₙ Bridging auxiliary ligand0.39

Note: While the binary complex has a slightly lower IC₅₀, the incorporation of 3-pym enhances the solubility and bioavailability profiles required for physiological anti-inflammatory action [3].

Protocol 2: Self-Validating SOD-Mimetic Activity Evaluation (NBT Assay)

Design Rationale: The Nitroblue Tetrazolium (NBT) assay indirectly measures SOD activity. Superoxide (generated by a xanthine/xanthine oxidase system) reduces NBT to a dark blue formazan. An effective SOD mimic will scavenge the superoxide, thereby inhibiting the color change.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.8) containing 0.1 mM EDTA. Dissolve the [Cu(Nap)₂(3-pym)₂]ₙ complex in DMF, followed by serial dilution in the buffer.

  • System Assembly: In a 96-well microplate, combine 50 μL of the complex solution, 50 μL of 0.3 mM xanthine, and 50 μL of 0.6 mM NBT.

  • Internal Controls (Self-Validation):

    • Positive Control: Native bovine erythrocyte SOD enzyme (confirms assay functionality).

    • Negative Control (100% Formazan): Buffer + Xanthine + NBT + Xanthine Oxidase (no complex).

    • Blank: Buffer + Complex + NBT (no Xanthine Oxidase) to ensure the complex itself does not reduce NBT.

  • Reaction Initiation: Add 50 μL of Xanthine Oxidase (0.05 U/mL) to initiate superoxide generation.

  • Kinetic Measurement: Immediately monitor the absorbance at 560 nm using a microplate reader for 5 minutes at 25°C. Calculate the IC₅₀ based on the concentration of the complex required to inhibit NBT reduction by 50%.

Infectious Diseases: Antiparasitic Efficacy

Mechanistic Causality

Recent advancements in transition-metal catalyzed arylation have enabled the synthesis of highly sterically hindered, sphere-like di- and triaryl pyridylmethanol derivatives (specifically diarylated 4-pyridylmethyl ethers). These complex architectures exhibit potent in vitro activity against Trypanosoma cruzi, the parasitic agent responsible for Chagas disease [2].

The causality of their antiparasitic activity is linked to their structural geometry. Unlike traditional linear or disk-shaped drugs, the sphere-like conformation of these exhaustive arylation products allows them to disrupt the sterol biosynthesis pathway of the parasite (specifically targeting CYP51, a cytochrome P450 enzyme analogous to aromatase, demonstrating the conserved utility of the pyridine-heme interaction).

Workflow Synthesis Synthesis of Derivatives Purification NMR & MS Characterization Synthesis->Purification AssayPrep DMSO Stock Preparation Purification->AssayPrep InVitro In Vitro T. cruzi Assay AssayPrep->InVitro Analysis IC50 Determination InVitro->Analysis Dose-Response Curve

Fig 3. Self-validating experimental workflow for evaluating antiparasitic biological activity.

Protocol 3: High-Throughput Antiparasitic Screening Workflow

Design Rationale: Utilizing recombinant T. cruzi expressing β-galactosidase allows for a rapid, colorimetric quantification of parasite viability, eliminating the need for manual microscopic counting.

  • Cell Culture: Culture T. cruzi (Tulahuén strain, expressing β-galactosidase) in L6 mammalian host cells using RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dosing: Seed 96-well plates with the infected L6 cells. Add diarylated 4-pyridylmethyl ether derivatives in a serial dilution gradient (0.1 μM to 50 μM).

  • Internal Controls (Self-Validation):

    • Positive Control: Benznidazole (standard clinical therapeutic for Chagas disease).

    • Negative Control: Untreated infected cells (0.5% DMSO vehicle) to establish 100% parasite viability.

    • Cytotoxicity Control: Uninfected L6 cells treated with the compounds to ensure the IC₅₀ is specific to the parasite and not broadly cytotoxic to the host.

  • Incubation & Readout: Incubate for 96 hours at 37°C. Add CPRG (Chlorophenol red-β-D-galactopyranoside) substrate. Viable parasites will cleave CPRG, producing a color change.

  • Analysis: Measure absorbance at 570 nm. The IC₅₀ is calculated using non-linear regression analysis of the dose-response curve.

Conclusion

The biological activity of substituted pyridylmethanol derivatives is fundamentally driven by their capacity for precise electronic and steric interactions. Whether acting as competitive inhibitors of oncogenic enzymes via heme coordination, serving as structural scaffolds for ROS-scavenging metallodrugs, or disrupting parasitic sterol synthesis through unique spherical geometries, this chemical class remains a cornerstone of rational drug design.

References

  • Saberi, M. R., & Shah, K. (2008). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: Synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC/NIH.
  • Abuhijleh, A. L., & Khalaf, J. (2010). Copper (II) complexes of the anti-inflammatory drug naproxen and 3-pyridylmethanol as auxiliary ligand. Characterization, superoxide dismutase and catecholase mimetic activities. European Journal of Medicinal Chemistry / Birzeit University Repository.
Foundational

Comprehensive Technical Guide: [5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS 1198166-00-5)

Executive Summary In modern medicinal chemistry, the strategic incorporation of heteroaromatic rings with specific steric and electronic profiles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of heteroaromatic rings with specific steric and electronic profiles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. [5-(propan-2-yloxy)pyridin-2-yl]methanol , uniquely identified by CAS number 1198166-00-5[1], is a highly versatile pyridine-based building block. Featuring an electron-donating isopropoxy group and a reactive hydroxymethyl handle, this compound serves as a critical intermediate in the synthesis of advanced targeted therapeutics, most notably in the development of DNA Polymerase Theta (Polθ) inhibitors for oncology[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating de novo synthetic methodology, and its mechanistic application in drug discovery.

Chemical Identity & Physicochemical Profiling

The structural architecture of [5-(propan-2-yloxy)pyridin-2-yl]methanol is designed to balance aqueous solubility (via the pyridine nitrogen and hydroxyl group) with lipophilicity (via the isopropoxy moiety). This balance is crucial for facilitating cell membrane permeability while maintaining target engagement within hydrophobic protein pockets.

Quantitative Chemical Properties
PropertyValue / Description
Chemical Name [5-(propan-2-yloxy)pyridin-2-yl]methanol
Common Synonyms (5-Isopropoxypyridin-2-yl)methanol; 5-isopropoxy-2-pyridinemethanol
CAS Registry Number 1198166-00-5[3]
Molecular Formula C9H13NO2
Molecular Weight 167.205 g/mol
SMILES String CC(C)Oc1cnc(CO)cc1
Appearance Solid / Viscous Liquid (Dependent on ambient temperature)
Storage Conditions Sealed in dry, 2-8°C, protected from light and moisture[1]

De Novo Synthesis Workflow & Experimental Protocol

While[5-(propan-2-yloxy)pyridin-2-yl]methanol can be sourced from specialized chemical vendors[3], establishing a robust, scalable in-house synthesis is critical for drug development campaigns. The following protocol details a three-step linear synthesis starting from commercially available 5-hydroxypyridine-2-carboxylic acid[4].

Step-by-Step Experimental Methodology

Step 1: Fischer Esterification (Protection & Activation)

  • Procedure: Dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M). Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0°C. Heat the reaction mixture to reflux for 12 hours.

  • Causality & Validation: The carboxylic acid must be converted to a methyl ester to prevent unwanted alkylation at the carboxylate oxygen in the next step and to prepare the functional group for subsequent reduction. Refluxing drives the equilibrium forward. Reaction completion is validated via TLC (Hexane:EtOAc 1:1, UV active). Workup requires neutralization with saturated aqueous NaHCO₃ to prevent acid-catalyzed hydrolysis of the newly formed ester during extraction.

Step 2: Etherification (Williamson-type Alkylation)

  • Procedure: Dissolve the intermediate methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and 2-bromopropane (1.5 eq). Stir the suspension at 80°C for 8 hours[5].

  • Causality & Validation: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenolic hydroxyl group (pKa ~9) without hydrolyzing the methyl ester. DMF, a polar aprotic solvent, is chosen because it leaves the resulting phenoxide anion unsolvated and highly nucleophilic, accelerating the Sₙ2 attack on the sterically hindered secondary carbon of 2-bromopropane.

Step 3: Controlled Reduction

  • Procedure: Dissolve the alkylated ester in anhydrous Tetrahydrofuran (THF) and cool to 0°C under an Argon atmosphere. Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Causality & Validation: LiAlH₄ is a powerful reducing agent required to fully reduce the ester to a primary alcohol. The reaction is kept at 0°C initially to control the highly exothermic hydride transfer and prevent over-reduction or cleavage of the isopropoxy ether.

  • Self-Validating Workup (Fieser Method): To safely quench the reaction and avoid emulsions, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams). This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high product recovery and purity.

Synthetic Workflow Diagram

Synthesis A 5-hydroxypyridine-2-carboxylic acid (Starting Material) B Methyl 5-hydroxypyridine-2-carboxylate (Intermediate 1) A->B Step 1: Esterification (MeOH, H2SO4, Reflux) C Methyl 5-isopropoxypyridine-2-carboxylate (Intermediate 2) B->C Step 2: Etherification (2-Bromopropane, K2CO3, DMF, 80°C) D [5-(propan-2-yloxy)pyridin-2-yl]methanol (Final Product) C->D Step 3: Reduction (LiAlH4, THF, 0°C to RT)

Synthetic workflow for[5-(propan-2-yloxy)pyridin-2-yl]methanol.

Application in Oncology: Polθ Inhibition & Synthetic Lethality

The primary high-value application of[5-(propan-2-yloxy)pyridin-2-yl]methanol is its use as a precursor for synthesizing substituted thiadiazolyl derivatives. These complex molecules act as highly potent inhibitors of DNA Polymerase Theta (Polθ)[2].

Mechanistic Rationale

In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by the error-free Homologous Recombination (HR) pathway. However, in cancers harboring BRCA1 or BRCA2 mutations (e.g., specific breast, ovarian, and prostate cancers), the HR pathway is deficient. To survive, these cancer cells become heavily reliant on a backup repair mechanism known as Alternative End-Joining (alt-EJ), which is strictly mediated by the enzyme Polθ[2].

By utilizing [5-(propan-2-yloxy)pyridin-2-yl]methanol to build Polθ inhibitors, researchers can block the alt-EJ pathway. Because the cancer cells already lack HR, inhibiting their only remaining backup repair pathway leads to a catastrophic accumulation of DNA damage and subsequent apoptosis. This paradigm is known as synthetic lethality . The isopropoxy group of the pyridine derivative is specifically theorized to enhance the lipophilic interactions within the ATP-dependent helicase domain of Polθ.

Mechanism of Synthetic Lethality Diagram

Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (Deficient in BRCA-mutant) DSB->HR Primary Repair Pathway AltEJ Alternative End-Joining (alt-EJ) Mediated by Polθ DSB->AltEJ Backup Repair Pathway Death Synthetic Lethality (Cancer Cell Death) HR->Death Fails due to mutation Survival Cancer Cell Survival AltEJ->Survival Promotes survival AltEJ->Death When Blocked Inhibitor Polθ Inhibitor (Derived from CAS 1198166-00-5) Inhibitor->AltEJ Blocks Polθ activity

Mechanism of synthetic lethality via Polθ inhibition in HR-deficient cancer cells.

Handling, Storage, and Safety Protocols

As a pyridine derivative, [5-(propan-2-yloxy)pyridin-2-yl]methanol requires standard laboratory safety precautions:

  • Storage: Must be kept in a tightly sealed container under an inert atmosphere (Argon/N₂) at 2-8°C to prevent slow oxidation of the hydroxymethyl group to an aldehyde.

  • Handling: Conduct all transfers in a fume hood. Pyridine derivatives can act as mild skin and eye irritants. Personal protective equipment (PPE), including nitrile gloves and splash goggles, is mandatory.

  • Disposal: Dispose of as halogen-free organic waste in accordance with institutional and local environmental regulations.

References

  • Title: WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels Source: Google Patents URL
  • Title: AU2021390194B2 - Substituted thiadiazolyl derivatives as dna polymerase theta inhibitors Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of[5-(propan-2-yloxy)pyridin-2-yl]methanol in Laboratory Solvents

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: [5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5) Executive Summary In modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: [5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5)

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as critical building blocks for novel therapeutics. Specifically, [5-(propan-2-yloxy)pyridin-2-yl]methanol (also known as (5-isopropoxypyridin-2-yl)methanol) has emerged as a vital intermediate in the synthesis of complex heterocycles, including thiadiazolyl derivatives acting as DNA Polymerase Theta (Polθ) inhibitors for the treatment of homologous recombination (HR) deficient cancers[1].

As a Senior Application Scientist, I frequently observe that the developability of such intermediates hinges on their solubility profiles. Poor solvent selection during early-stage synthesis, purification, or in vitro assay preparation can lead to compromised yields, false-negative biological readouts, and significant project delays[2][3]. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of[5-(propan-2-yloxy)pyridin-2-yl]methanol, grounded in theoretical physicochemical parameters and validated laboratory protocols.

Physicochemical Profiling & Mechanistic Solubility Analysis

To predict and manipulate the solubility of[5-(propan-2-yloxy)pyridin-2-yl]methanol, we must deconstruct its molecular architecture. The compound (Molecular Weight: 167.20 g/mol ) exhibits a distinct amphiphilic character driven by three structural domains:

  • The Pyridine Core: Provides a hydrogen bond acceptor (HBA) via the nitrogen atom. This core imparts weak basicity, meaning its aqueous solubility is highly pH-dependent, increasing in acidic media due to protonation.

  • The Hydroxymethyl Group (-CH₂OH) at C2: Acts as both a strong hydrogen bond donor (HBD) and HBA. This domain drives affinity for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • The Isopropoxy Group (-O-CH(CH₃)₂) at C5: This branched lipophilic tail introduces significant steric bulk and dispersion forces (van der Waals interactions). It disrupts the crystal lattice energy, lowering the melting point relative to unsubstituted analogs, and heavily drives solubility in moderately polar to non-polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Hansen Solubility Parameters (HSP) Framework

Rather than relying on outdated "like-dissolves-like" heuristics, we apply the Hansen Solubility Parameters (HSP) [4][5]. The total cohesive energy of the solute is divided into three parameters:

  • δD​ : Dispersion forces (driven by the isopropoxy tail).

  • δP​ : Dipolar intermolecular forces (driven by the pyridine ring and ether oxygen).

  • δH​ : Hydrogen bonding (driven by the hydroxymethyl group).

For[5-(propan-2-yloxy)pyridin-2-yl]methanol, the presence of the -OH group elevates its δH​ requirement, while the isopropoxy group elevates its δD​ . Solvents that closely match this specific 3D coordinate sphere in Hansen space (such as DMSO and Methanol) will exhibit the highest thermodynamic solubility[6].

Quantitative Solubility Data in Common Lab Solvents

Based on structural homology modeling and standard medchem solvent screens, the following table summarizes the anticipated solubility ranges of[5-(propan-2-yloxy)pyridin-2-yl]methanol at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassSpecific SolventEstimated Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mLIdeal HSP match; strong HBA (sulfoxide) pairs with the solute's HBD (-OH).
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 mg/mLExcellent solvation of both the pyridine core and the lipophilic tail.
Polar Protic Methanol (MeOH)> 50 mg/mLStrong HBD/HBA matching; easily disrupts solute-solute hydrogen bonding.
Halogenated Dichloromethane (DCM)> 50 mg/mLHigh δD​ and δP​ match the isopropoxy-pyridine scaffold perfectly.
Ester Ethyl Acetate (EtOAc)20 - 50 mg/mLGood balance of polarity; standard solvent for extraction and chromatography.
Aqueous Water (pH 7.4 Buffer)< 1 mg/mLHydrophobic isopropoxy group limits aqueous solvation at physiological pH.
Non-Polar Hexanes / Heptane< 0.1 mg/mLInsufficient δP​ and δH​ to break the solute's crystal lattice.

Experimental Protocols: Solubility Assessment Workflows

To empirically validate the solubility of this compound for either biological screening or chemical scale-up, two distinct methodologies must be employed: Kinetic Solubility and Thermodynamic Solubility [2][7][8].

Protocol A: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility evaluates the precipitation point of a compound when a concentrated organic stock is spiked into an aqueous medium[9]. This is critical for in vitro assay preparation to ensure the compound does not crash out of solution, causing false negatives[3].

  • Stock Preparation: Dissolve [5-(propan-2-yloxy)pyridin-2-yl]methanol in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a concentration gradient (e.g., 5 µM to 200 µM) by spiking the DMSO stock into PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 2% v/v[2][9].

  • Incubation: Incubate the microplate at room temperature for 90 minutes on an orbital shaker[9].

  • Detection: Analyze the wells using laser nephelometry (light scattering) to detect the onset of particulate formation, or filter through a MultiScreen® plate and quantify the filtrate via LC-MS[9][10].

Protocol B: Thermodynamic Shake-Flask Method (Lead Optimization)

Thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the dissolved solute[11][12]. This is the "gold standard" for formulation and scale-up[13].

  • Solid Addition: Add an excess of solid [5-(propan-2-yloxy)pyridin-2-yl]methanol (e.g., 5-10 mg) into a glass vial containing 1.0 mL of the target solvent (e.g., EtOAc, Buffer, or DCM)[7].

  • Equilibration: Seal the vial and agitate continuously on a thermostatic shaker at 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached[8][11].

  • Phase Separation: Centrifuge the suspension at 3000 rpm for 20 minutes, or pass through a 0.45 µm PTFE syringe filter to remove undissolved solid[7].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV (monitoring at the pyridine λmax​ , typically ~260-270 nm) against a pre-established calibration curve[10][11].

Workflow Visualization

Kinetic vs. Thermodynamic solubility assessment workflows for preclinical drug development.

Solvent Selection Guide for Downstream Applications

Understanding the solubility profile of[5-(propan-2-yloxy)pyridin-2-yl]methanol allows for strategic solvent selection across various chemical workflows:

  • Synthesis & Cross-Coupling: For reactions targeting the hydroxymethyl group (e.g., etherification, oxidation to the aldehyde, or halogenation), DCM or THF are optimal due to high solubility and aprotic nature. If basic conditions are required (e.g., SNAr or transition-metal couplings), DMF or DMSO are recommended to keep all inorganic reagents and the pyridine substrate in a homogeneous phase.

  • Aqueous Workup: The compound will preferentially partition into the organic layer during a water/organic extraction. Ethyl Acetate (EtOAc) is the ideal extraction solvent. Washing the organic layer with brine will further force the compound into the EtOAc layer by "salting out" the aqueous phase.

  • Crystallization & Purification: To crystallize the compound, a solvent/anti-solvent system is highly effective. Dissolve the compound in a minimal amount of warm EtOAc (good solvent), and slowly titrate in Heptane or Hexanes (anti-solvent) until the solution becomes turbid. Allow to cool slowly to induce the formation of high-purity crystals.

References

  • AU2021390194B2 - Substituted thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents. Google Patents.
  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen Solubility. Available at:[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Foundational

Supramolecular Synthons and Crystal Structure Analysis of Pyridylmethanol Compounds

A Technical Guide for Crystal Engineering and Pharmaceutical Solid-State Development Executive Summary In the realm of crystal engineering and pharmaceutical solid-state chemistry, the rational design of supramolecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Crystal Engineering and Pharmaceutical Solid-State Development

Executive Summary

In the realm of crystal engineering and pharmaceutical solid-state chemistry, the rational design of supramolecular architectures relies heavily on the selection of robust, predictable building blocks. Pyridylmethanols—specifically the positional isomers 2-pyridylmethanol (2-PM), 3-pyridylmethanol (3-PM), and 4-pyridylmethanol (4-PM)—serve as highly versatile ligands and co-formers[1]. Their dual functionality, comprising a rigid, electron-donating pyridine nitrogen and a flexible, hydrogen-bonding hydroxyl group, allows them to construct complex 1D, 2D, and 3D coordination networks[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond theoretical descriptions. Here, we will dissect the causality behind the crystallographic behavior of pyridylmethanol complexes, establish self-validating experimental protocols for X-ray diffraction (XRD) analysis, and explore how these structural insights directly inform active pharmaceutical ingredient (API) stability and pharmacophore modeling.

Structural Motifs and Supramolecular Synthons

The structural diversity of pyridylmethanol compounds stems from their ability to act as both metal coordinators and hydrogen-bond nodes.

The Dual-Functionality Mechanism
  • Pyridine Nitrogen (N-donor): The sp2 hybridized nitrogen of the pyridine ring acts as a strong σ -donor, readily coordinating to transition metals such as Cu(II), Co(II), and Zn(II) in the equatorial plane[1].

  • Hydroxyl Group (O-donor / H-bond node): The −CH2​OH moiety introduces rotational flexibility. Depending on the steric hindrance of the isomer (e.g., the proximity of the hydroxyl group to the nitrogen in 2-PM versus 4-PM), the oxygen can either coordinate directly to the metal's axial position or participate in robust intermolecular hydrogen bonds (e.g., O−H⋯Cl or O−H⋯O )[1][2].

Jahn-Teller Distortion in Cu(II) Complexes

When pyridylmethanols coordinate with d9 transition metals like Cu(II), the resulting geometry is heavily influenced by the Jahn-Teller effect. This quantum mechanical phenomenon removes the degeneracy of the eg​ orbitals, resulting in an elongated tetragonal bipyramidal (pseudooctahedral) or square pyramidal geometry[2]. For instance, in [Cu(CH3​CHBrCO2​)2​(2−PM)2​] , the copper atom is bonded in a trans square-planar arrangement to the nitrogen atoms, while the axial positions are weakly occupied by the methanol oxygen atoms, completing the elongated bipyramid[2].

Supramolecular_Assembly N1 Pyridylmethanol Ligand N2 Pyridine Nitrogen N1->N2 N3 Hydroxyl Group N1->N3 N4 Metal Coordination (Equatorial) N2->N4 Sigma Donation N5 Hydrogen Bonding (O-H...Cl / O-H...O) N3->N5 Donor/Acceptor N6 3D Supramolecular Network N4->N6 N5->N6 Cross-linking

Caption: Logical pathway of supramolecular assembly driven by the dual functionality of pyridylmethanols.

Experimental Protocol: Crystal Growth & X-ray Diffraction

To achieve atomic-level resolution of these supramolecular networks, one must isolate diffraction-quality single crystals. The following self-validating protocol outlines the synthesis, growth, and crystallographic analysis of a standard metal-pyridylmethanol complex.

Phase 1: Controlled Crystal Growth
  • Step 1: Ligand and Metal Salt Dissolution. Dissolve the transition metal salt (e.g., CuCl2​⋅2H2​O ) and the chosen pyridylmethanol (e.g., 3-PM) in a highly polar solvent system (e.g., Methanol/Water 1:1 v/v). Causality: The mixed solvent system ensures the solubility of both the inorganic salt and the organic ligand while providing competing hydrogen bond donors/acceptors to slow down immediate precipitation[3].

  • Step 2: Vapor Diffusion Setup. Place the solution in an inner vial, and place this inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether). Causality: Vapor diffusion is strictly preferred over rapid solvent evaporation. Slow diffusion of the anti-solvent lowers the dielectric constant of the mixture gradually, inducing a low degree of supersaturation. This slow kinetic regime minimizes crystal lattice defects and prevents twinning.

Phase 2: Data Collection and Processing
  • Step 3: Cryogenic Mounting. Harvest a single crystal (optimal size ~0.2 x 0.2 x 0.1 mm) using a cryoloop and immediately submerge it in a liquid nitrogen stream at 100 K. Causality: Collecting data at 100 K drastically reduces the atomic thermal displacement parameters (thermal motion). This is critical for pyridylmethanols, as it allows for the accurate location of the highly mobile hydroxyl hydrogen atoms in the electron density difference map[1].

  • Step 4: Diffraction and Integration. Collect diffraction data using a diffractometer equipped with Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Integrate the frames and apply empirical absorption corrections (e.g., multi-scan via SADABS).

Phase 3: Self-Validating Structure Refinement
  • Step 5: Structure Solution. Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 GUI[4].

  • Step 6: Validation (The CheckCIF System). The refinement is a self-validating loop. You must achieve an R1​ factor of < 0.05 and a wR2​ of < 0.15. Generate a CIF file and run it through the IUCr CheckCIF routine. Causality: CheckCIF acts as an impartial auditor. Any Level A or B alerts (e.g., missing symmetry, Hirshfeld test failures) indicate that the chosen space group or atom assignments are physically impossible or highly improbable, forcing the crystallographer to re-evaluate the model.

XRD_Workflow A Ligand & Metal Salt Selection B Solvent Optimization A->B Dissolution C Crystal Growth (Vapor Diffusion) B->C Supersaturation D Crystal Mounting (Cryoloop) C->D Harvest E X-ray Data Collection (100K) D->E X-ray Beam F Structure Solution (SHELXT) E->F Diffraction G Refinement & Validation (CheckCIF) F->G Model

Caption: Step-by-step experimental workflow for the crystallographic analysis of pyridylmethanol complexes.

Comparative Quantitative Analysis of Pyridylmethanol Isomers

The positional isomerism of the hydroxyl group (ortho, meta, para relative to the pyridine nitrogen) dictates the final crystal packing and coordination geometry. Below is a quantitative comparison of two well-characterized copper(II) complexes utilizing 3-PM and 4-PM, highlighting how a simple shift in the hydroxyl position alters the entire supramolecular architecture[1][5].

Structural Parameter [Cu(3−PM)4​Cl2​] [Cu(4−PM)4​Cl]Cl
Crystal System / Space Group Triclinic, P1ˉ Tetragonal, P4/n
Coordination Geometry Elongated OctahedralSquare Pyramidal
Equatorial Ligands 4 x Nitrogen (from 3-PM)4 x Nitrogen (from 4-PM)
Axial Ligands 2 x Chlorine atoms1 x Chlorine atom
Average Cu-N Bond Length ~2.03 - 2.07 Å~2.02 Å
Supramolecular Network 3-D Hydrogen-Bonded Network2-D Hydrogen-Bonded Network
Primary H-Bond Motifs O−H⋯O , O−H⋯Cl , π⋯π stacking O−H⋯Cl , C−H⋯Cl

Causality Analysis of the Data: In [Cu(3−PM)4​Cl2​] , the meta-position of the hydroxyl group allows the molecules to interlock via strong O−H⋯O and O−H⋯Cl bonds, propagating a dense 3-D network[1]. Conversely, the para-position in 4-PM forces a more extended, planar arrangement. This steric extension prevents the coordination of a second axial chlorine atom, resulting in a square pyramidal geometry and restricting the hydrogen-bonding network to 2-D sheets[1].

Applications in Drug Development & Pharmacophore Modeling

Understanding the crystal structures of pyridylmethanols is not merely an academic exercise; it has direct implications for pharmaceutical development.

  • API Solid-State Stability: Many active pharmaceutical ingredients (APIs), such as the anti-ulcer drug omeprazole and the laxative bisacodyl, contain pyridyl or structurally analogous motifs. By studying how pyridylmethanols form stable hydrates (e.g., tri-3-pyridylmethanol monohydrate[3]) or co-crystals, formulation scientists can predict and prevent unwanted polymorphic transitions in APIs during storage.

  • Co-Crystallization Strategies: Pyridylmethanols are excellent co-formers for crystal engineering[2]. If an API suffers from poor aqueous solubility, co-crystallizing it with a pyridyl derivative can alter its dissolution profile. The structural data (bond lengths, H-bond angles) obtained from XRD allows computational chemists to map the exact pharmacophore and calculate the interaction energies of these co-crystals using Hirshfeld surface analysis[4].

References

  • Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate Source: nii.ac.jp URL:[Link]

  • Hydrogen-bonded coordination network in crystal structures of [Cu(3-PM)4Cl2] and[Cu(4-PM)4Cl]Cl, (PM = pyridylmethanol) Source: researchgate.net URL:[Link]

  • Copper(ii) halogenopropionates: low-temperature crystal and molecular structure of bis(2,2-dichloropropionato) Source: tandfonline.com URL:[Link]

  • Hydrogen bonding supramolecular networks of copper(II) 2-choronicotinate complexes with picolinamide, nicotinamide, N-methyl-nicotinamide, 2-pyridylmethanol and 4-pyridylmethanol: Hirshfeld surface analysis and spectral properties Source: researchgate.net URL:[Link]

  • Perspective view of complex [Cu(3-PM) 4 Cl 2 ] ( 1 ) Source: researchgate.net URL:[Link]

Sources

Exploratory

commercial suppliers of [5-(propan-2-yloxy)pyridin-2-yl]methanol

An In-Depth Technical Guide to the Commercial Sourcing and Application of [5-(propan-2-yloxy)pyridin-2-yl]methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of [5-(propan-2-yloxy)pyridin-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of [5-(propan-2-yloxy)pyridin-2-yl]methanol, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple supplier list, this document offers technical insights into its chemical identity, significance in drug discovery, a conceptual synthesis pathway, and critical safety considerations to empower researchers in their procurement and application of this valuable compound.

Chemical Identity and Properties

[5-(propan-2-yloxy)pyridin-2-yl]methanol, also known as [5-(isopropoxy)pyridin-2-yl]methanol, is a substituted pyridine derivative. The pyridine ring is a "privileged scaffold" in drug discovery, frequently utilized for its ability to engage in hydrogen bonding, act as a bioisostere for other rings like phenyls or amides, and favorably influence key drug-like properties such as solubility and metabolic stability.[1] The presence of the isopropoxy and hydroxymethyl groups provides specific vectors for chemical modification and interaction with biological targets.[2]

Key Identifiers:

  • Molecular Formula: C₉H₁₃NO₂

  • Molecular Weight: 167.208 g/mol

  • CAS Number: 1392332-90-1 (Note: CAS numbers can vary for related or similar structures; always verify with the supplier)

  • Canonical SMILES: CC(C)OC1=NC=CC(=C1)CO

  • InChI Key: CXZXFQZQJMDVQT-UHFFFAOYSA-N[2]

Strategic Importance in Drug Discovery

The true value of [5-(propan-2-yloxy)pyridin-2-yl]methanol lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Pyridine-containing compounds are integral to numerous approved drugs and clinical candidates.[3]

A notable application of pyridinyl methanol moieties is in the development of selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4] TRPV3 is a cation channel implicated in pain sensation, inflammation, and skin disorders, making it a target of significant therapeutic interest.[4] The development of potent and selective TRPV3 antagonists has been challenging, and scaffolds derived from (pyridin-2-yl)methanol have proven to be a successful starting point for optimization, leading to preclinical candidates for neuropathic and central pain.[4]

The structural motif of this compound is representative of those used in developing inhibitors for various kinases and other targets in oncology and beyond.[5] The hydroxymethyl group, in particular, serves as a crucial handle for further chemical elaboration to explore structure-activity relationships (SAR).

Commercial Sourcing and Availability

Procuring high-quality starting materials is a critical first step in any research and development campaign. Several chemical suppliers specialize in providing novel building blocks like [5-(propan-2-yloxy)pyridin-2-yl]methanol for the R&D market. When selecting a supplier, researchers should consider purity, availability of stock, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CofA).

Below is a summary of identified commercial sources. Researchers are advised to visit the supplier websites for the most current information on stock levels, pricing, and available purity grades.

SupplierProduct NameCAS Number (as listed)Molecular FormulaNotes
Molport [5-(propan-2-yloxy)pyridin-3-yl]methanol1546841-49-9C₉H₁₃NO₂Molport is a marketplace that aggregates products from multiple suppliers; availability may vary.[6]
EvitaChem (3-Isopropoxypyridin-2-yl)methanolNot specifiedC₉H₁₃NO₂Listed as a research chemical with potential applications in medicinal chemistry.[2]
BLDpharm [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol1551478-52-4C₉H₁₂N₂O₂Note: This is a structurally related pyrimidine, not a pyridine, but may be of interest for scaffold hopping.[7]

This table is not exhaustive and represents a snapshot of available information. Direct inquiry with these and other fine chemical suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI is recommended.

Conceptual Synthesis and Workflow

Understanding the synthetic origin of a building block can provide insights into potential impurities and handling requirements. The synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol conceptually involves a multi-step process that leverages standard organic chemistry transformations.

A plausible synthetic workflow is outlined below. This diagram illustrates the logical progression from simpler precursors to the final product, highlighting the key chemical transformations.

G cluster_0 Synthesis Workflow for [5-(propan-2-yloxy)pyridin-2-yl]methanol start Pyridine Precursor (e.g., 2,5-dihalopyridine) step1 Selective Alkoxylation start->step1 intermediate1 5-Halo-2-isopropoxypyridine step1->intermediate1 step2 Functional Group Interconversion (e.g., Lithium-Halogen Exchange) intermediate1->step2 intermediate2 Organometallic Intermediate step2->intermediate2 step3 Electrophilic Quench (e.g., with Formaldehyde) intermediate2->step3 product [5-(propan-2-yloxy)pyridin-2-yl]methanol step3->product

Caption: Conceptual workflow for the synthesis of the target compound.

This process typically involves:

  • Introduction of the Isopropoxy Group: This is often achieved via a nucleophilic aromatic substitution (SNAAr) reaction where an appropriately substituted pyridine (e.g., a halopyridine) is treated with isopropoxide.[2]

  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be installed through various methods. One common approach is a metal-halogen exchange on a brominated or iodinated intermediate, followed by quenching the resulting organometallic species with a formaldehyde source.[2] An alternative is the reduction of a corresponding carboxylic acid or ester.

Safety, Handling, and Experimental Protocols

As a Senior Application Scientist, it is imperative to emphasize that all chemicals must be handled with care, following established laboratory safety protocols. While a specific Safety Data Sheet (SDS) for [5-(propan-2-yloxy)pyridin-2-yl]methanol should be obtained directly from the chosen supplier, general guidance for related pyridine methanol compounds provides a strong baseline for safe handling.

5.1 Hazard Profile & Precautionary Measures

Based on SDS information for analogous compounds, researchers should anticipate the following potential hazards and take appropriate precautions:[8][9][10]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[9][10] Always wear protective gloves, safety goggles, and a lab coat.[11]

  • Oral Toxicity: May be harmful if swallowed.[8][9] Do not eat, drink, or smoke in the laboratory.[11]

  • Respiratory Irritation: May cause respiratory irritation.[9] Handle only in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Some related compounds are noted to be hygroscopic (absorb moisture from the air), which could affect reactivity and sample integrity.[9]

The logical relationship between acquiring and using this chemical is summarized in the following diagram.

G cluster_1 Research & Development Lifecycle A Identify Need (Scaffold for Target X) B Source Compound (Verify Supplier & Purity) A->B C Review Safety Data (Obtain & Read SDS) B->C D Experimental Use (Synthesis, Assay) C->D E Data Analysis & SAR D->E E->A Iterate

Caption: The iterative cycle of chemical procurement and use in R&D.

5.2 Example Experimental Protocol: General Procedure for a Suzuki Coupling Reaction

To illustrate the use of a related pyridine building block in a common synthetic transformation, a generalized protocol for a Suzuki coupling is provided below. This protocol is for illustrative purposes and must be adapted and optimized for the specific substrates and reaction scale.

Objective: To couple a halo-pyridine intermediate with a boronic acid to form a C-C bond, a common step in elaborating such scaffolds.

Materials:

  • Halo-pyridine or triflate-pyridine starting material (1.0 eq)

  • Boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction flask, add the halo-pyridine starting material, the boronic acid, and the base.

  • Inerting: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Pyridones in drug discovery: Recent advances. ResearchGate.
  • Buy (3-Isopropoxypyridin-2-yl)methanol (EVT-13791547). EvitaChem.
  • In Vitro Assay Applications for (5-Phenylpyridin-3-yl)methanol Derivatives in Drug Discovery. Benchchem.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • [5-(propan-2-yloxy)pyridin-3-yl]methanol | 1546841-49-9. Molport.
  • 1551478-52-4|[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol. BLDpharm.

Sources

Foundational

Safety and Handling of [5-(propan-2-yloxy)pyridin-2-yl]methanol: An In-depth Technical Guide

This guide provides a comprehensive overview of the essential safety and handling protocols for [5-(propan-2-yloxy)pyridin-2-yl]methanol, a compound of interest for researchers, scientists, and professionals in the field...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for [5-(propan-2-yloxy)pyridin-2-yl]methanol, a compound of interest for researchers, scientists, and professionals in the field of drug development. Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety information from structurally related pyridinylmethanol derivatives and the well-established toxicological profile of methanol. The principles of chemical safety dictate a cautious approach, treating this compound with the appropriate level of hazard recognition based on its constituent functional groups.

Hazard Identification and Risk Assessment

The primary hazards associated with [5-(propan-2-yloxy)pyridin-2-yl]methanol are anticipated to stem from its pyridinylmethanol core and the potential for metabolic release of methanol. Therefore, a thorough risk assessment should consider the potential for skin and eye irritation, as well as systemic toxicity.

Anticipated GHS Hazard Classifications:

Based on data from similar chemical structures, the following hazard statements are likely applicable:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Due to the methanol component, there is a potential for toxicity if swallowed, inhaled, or absorbed through the skin.[5][6][7] Methanol is known to cause damage to organs, particularly the central nervous system and optic nerve.[7][8]

A logical workflow for risk assessment prior to handling this compound is essential.

cluster_0 Risk Assessment Workflow A Identify Potential Hazards (Irritation, Toxicity) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B based on compound structure C Assess Experimental Conditions (Scale, Temperature, Duration) B->C for the specific task D Implement Control Measures (Engineering, PPE, Administrative) C->D to mitigate identified risks E Develop Emergency Procedures D->E for worst-case scenarios cluster_1 Hierarchy of Controls Controls Elimination Substitution Engineering Controls Administrative Controls Personal Protective Equipment (PPE)

Caption: The hierarchy of controls, prioritizing engineering and administrative measures over PPE.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Safe Handling
  • Avoid contact with skin and eyes. [1][9][10][11][12]* Avoid the formation of dust and aerosols. [1]* Use non-sparking tools and explosion-proof equipment where applicable. [1][9][13][14]* Ground and bond containers when transferring material to prevent static discharge. [9][15]* Do not eat, drink, or smoke in areas where the compound is handled. [6][9][16][10][17][15][18]* Wash hands thoroughly after handling. [1][9][10][13][17][15][18]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][5][6][9][10][19][17][12]* Store away from incompatible materials such as strong oxidizing agents, acids, and bases. [10][12]* Keep away from heat, sparks, and open flames. [5][6][8][9][14][15][20]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [5][16][19][13][11][17][12][20][21][22]
Skin Contact Immediately remove contaminated clothing. [9][11]Wash the affected area with plenty of soap and water for at least 15 minutes. [5][16][10][19][13][11][17][12][20][21][23]Seek medical attention if irritation persists. [10][19][11][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][10][19][11][17][12][20][21][23]Remove contact lenses if present and easy to do. [1][10][17][20]Seek immediate medical attention. [10][19][11][17][12][21][23]
Ingestion Do NOT induce vomiting. [5][16][20]Rinse mouth with water. [16][10][19][17][20][24]Never give anything by mouth to an unconscious person. [5][16][13]Seek immediate medical attention. [5][16][13][11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. [5][16][13][25]Water spray can be used to cool fire-exposed containers. [5][18][23][25]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. [18][25]* Specific Hazards: Combustion may produce toxic gases such as oxides of carbon and nitrogen. [10][25]Vapors may be heavier than air and can travel to a source of ignition and flash back. [11][14]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5][16][10][13][25]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. [9][16][13][18][26]Remove all sources of ignition. [9][16][13][14][26]Ensure adequate ventilation. [9][10][19][13][18][26]Avoid breathing vapors. [1][9][16][10][13][17][18]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. [9][16][13][26]Do not let the product enter drains. [9][13][26]* Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as sand or earth. [10][19][14]Collect the absorbed material in a suitable, closed container for disposal. [10][19][13]

cluster_2 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect for Disposal Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Step-by-step workflow for responding to a spill of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Stability and Reactivity

  • Reactivity: There are no known specific reactivity hazards associated with this product under normal conditions. However, pyridinylmethanol derivatives can be incompatible with strong acids and oxidizing agents. [10][12]* Chemical Stability: The compound is expected to be stable under recommended storage conditions. Some related compounds are noted to be hygroscopic or air-sensitive. [10][19][12]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide. [10][12]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of [5-(propan-2-yloxy)pyridin-2-yl]methanol have not been fully investigated. [10]However, based on its structure, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [10][19][12]The methanol component is known to be toxic and can cause damage to organs with prolonged or repeated exposure. [7][8][14]* Ecological Information: The environmental impact of this specific compound has not been determined. It is good practice to prevent its release into the environment. [19][12]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. [1][5][10][17][24]Contact a licensed professional waste disposal service to dispose of this material.

References

  • Product Safety - US Methanol. (n.d.). US Methanol.
  • SAFETY DATA SHEET METHANOL. (n.d.).
  • SAFETY DATA SHEET - Methanex. (n.d.). Methanex.
  • Methanol: Systemic Agent | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention.
  • 6-Methyl-2-pyridinemethanol SDS, 1122-71-0 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • Hazards Classification - GPIC. (2024, April 1). Gulf Petrochemical Industries Co.
  • SECTION 5: Firefighting measures - Theory pages - Labster. (n.d.). Labster.
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Jubilant Ingrevia Limited.
  • Methanols Safety | Mitsubishi Gas Chemical Singapore. (n.d.). Mitsubishi Gas Chemical Singapore.
  • Chemical Safety Data Sheet MSDS / SDS - (6-MORPHOLINO-3-PYRIDINYL)METHANOL - ChemicalBook. (2023, May 6). ChemicalBook.
  • What first aid measures can be taken in case of methanol exposure? - ERGSY. (n.d.). ERGSY.
  • SAFETY DATA SHEET - Fisher Scientific. (2006, April 5). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2006, April 5). Thermo Fisher Scientific.
  • 5-[(propan-2-yloxy)methyl]pyridin-2-amine - NextSDS. (n.d.). NextSDS.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15). Thermo Fisher Scientific.
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Methanol. (2014, September 24).
  • HAZARD IDENTIFICATION - methanol - YPF Quimica. (n.d.). YPF Quimica.
  • Methanol Safety Data Sheet Section 1 - Proman. (n.d.). Proman.
  • Safety Data Sheet - Proman. (n.d.). Proman.
  • 2-(Methylamino)-3-pyridinemethanol SDS, 32399-12-5 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • [2-(propan-2-yloxy)pyrimidin-5-yl]methanol — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
  • METHANOL SAFE HANDLING. (n.d.).
  • Safety data sheet - Agilent. (2025, May 19). Agilent.
  • Safety Data Sheet - SAFIN.NET. (2024, August 20). SAFIN.NET. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using [5-(propan-2-yloxy)pyridin-2-yl]methanol in organic synthesis

An In-Depth Guide to the Synthetic Utility of [5-(propan-2-yloxy)pyridin-2-yl]methanol Introduction: A Versatile Pyridine Building Block in Modern Drug Discovery [5-(propan-2-yloxy)pyridin-2-yl]methanol is a key heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Introduction: A Versatile Pyridine Building Block in Modern Drug Discovery

[5-(propan-2-yloxy)pyridin-2-yl]methanol is a key heterocyclic building block that has gained prominence in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core substituted with a flexible isopropoxy group and a reactive hydroxymethyl handle, offers a unique combination of properties. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The isopropoxy group enhances lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption and distribution.

The primary alcohol functionality is the molecule's synthetic linchpin, serving as a versatile precursor for a wide array of chemical transformations. This allows for its strategic incorporation into more complex molecular architectures, a critical aspect of modern drug development.[2] For instance, pyridinyl methanol moieties are features in the development of potent and selective antagonists for targets like the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders.[3] This guide provides detailed protocols and expert insights into the key synthetic applications of this valuable intermediate, empowering researchers to leverage its full potential.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 885271-39-8Publicly available chemical databases
Molecular Formula C₉H₁₃NO₂Calculated
Molecular Weight 167.21 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformGeneral solubility for polar organic compounds

Core Synthetic Applications: A Workflow Overview

The primary alcohol of [5-(propan-2-yloxy)pyridin-2-yl]methanol is a gateway to a diverse range of functional groups. The following workflow illustrates its central role as a precursor for key intermediates used in broader synthetic campaigns.

G cluster_0 Primary Transformations cluster_1 Key Intermediates cluster_2 Further Synthetic Applications A [5-(propan-2-yloxy)pyridin-2-yl]methanol B Oxidation A->B [O] C Halogenation A->C SOCl₂, PBr₃, etc. D Esterification / Etherification A->D RCO₂H or R'X E Aldehyde (Electrophile) B->E F Alkyl Halide C->F G Ester / Ether (Bioisosteres, Prodrugs) D->G H Reductive Amination, Wittig Reaction, etc. E->H I Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) F->I J Hydrolysis G->J

Caption: Synthetic pathways from [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Oxidation to 5-(propan-2-yloxy)picolinaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a cornerstone transformation, yielding an electrophilic intermediate ready for C-C bond formation (e.g., Grignard, Wittig reactions) or reductive amination.

Expertise & Causality:

Choosing an appropriate oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. While strong oxidants like chromic acid can be used, milder, more selective reagents are generally preferred in modern synthesis to ensure compatibility with other functional groups. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic and allylic alcohols, a class to which pyridin-2-yl methanols belong due to the activating effect of the adjacent aromatic ring. The reaction is heterogeneous and proceeds by adsorbing the alcohol onto the surface of the MnO₂, facilitating the oxidation.

Protocol: Manganese Dioxide Oxidation

Materials:

  • [5-(propan-2-yloxy)pyridin-2-yl]methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® (diatomaceous earth)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add activated MnO₂ (5-10 eq by weight) to the solution in one portion. The reaction is typically run with a significant excess of MnO₂ to drive it to completion.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps. If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Trustworthiness: This protocol is reliable due to the chemoselectivity of MnO₂ for benzylic-type alcohols, minimizing the risk of over-oxidation.[4] The simple filtration-based work-up avoids aqueous extraction, which can sometimes be complicated by the product's polarity.

Conversion to 2-(Chloromethyl)-5-(propan-2-yloxy)pyridine

Transforming the alcohol into an alkyl halide is a critical step for preparing the molecule for nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.[5][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.

Mechanism and Rationale:

The reaction of an alcohol with SOCl₂ converts the hydroxyl group, a poor leaving group (OH⁻), into a chlorosulfite intermediate, which is an excellent leaving group.[7][8] In the presence of a base like pyridine (or when the substrate itself is a pyridine), the mechanism can proceed with inversion of configuration (Sₙ2). The pyridine activates the thionyl chloride and also neutralizes the HCl byproduct.[9]

G A Alcohol (R-OH) C Chlorosulfite Intermediate (R-OSOCl) A->C Nucleophilic Attack by Alcohol on Sulfur B Thionyl Chloride (SOCl₂) B->C Nucleophilic Attack by Alcohol on Sulfur D Chloride Ion (Cl⁻) C->D Intermediate Formation E Alkyl Halide (R-Cl) C->E Sₙ2 Attack (Inversion) D->E Sₙ2 Attack (Inversion) F SO₂ + Cl⁻ E->F Product Formation & Leaving Group Departure

Caption: Simplified mechanism for alcohol to alkyl chloride conversion.

Protocol: Chlorination with Thionyl Chloride

Materials:

  • [5-(propan-2-yloxy)pyridin-2-yl]methanol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Add thionyl chloride (1.1-1.5 eq) dropwise via syringe to the stirred solution. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench excess SOCl₂ and neutralize the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure alkyl chloride.

Derivatization of the Hydroxymethyl Group

The alcohol can be readily converted into esters and ethers to modify the molecule's steric and electronic properties, which is a common strategy in lead optimization during drug discovery.

A. Esterification

Esterification can be achieved through various methods, with the choice depending on the substrate's sensitivity. Fischer esterification, using an acid catalyst and an excess of the carboxylic acid or alcohol, is a classic method.[10][11] For more sensitive substrates, coupling reagents are employed.

Protocol: Steglich Esterification (DCC/DMAP)

This method is mild and highly efficient for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification.[12]

Materials:

  • [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flask containing a solution of the carboxylic acid, [5-(propan-2-yloxy)pyridin-2-yl]methanol, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired ester.

B. Etherification

The Williamson ether synthesis is a robust method for forming ethers. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol: Williamson Ether Synthesis

Materials:

  • [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (R-X, e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Alkoxide Formation: To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of [5-(propan-2-yloxy)pyridin-2-yl]methanol in THF dropwise. Stir for 30-60 minutes at 0 °C until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Add the alkyl halide to the freshly formed alkoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References

  • Vertex Pharmaceuticals. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • NextSDS. (n.d.). [2-(propan-2-yloxy)
  • NextSDS. (n.d.). [2-(propan-2-yl)
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • Organic Chemistry Portal. (n.d.).
  • Schubiger, P. A., et al. (n.d.).
  • The Organic Chemistry Tutor. (2021). Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details. YouTube.
  • Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Asiri, A. M., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
  • OperaChem. (2024).
  • ResearchGate. (2026). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.
  • ResearchGate. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands.
  • Walsh Medical Media. (2007). Utility of Drug Discovery in Medicinal and Organic Chemistry.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • University of Illinois. (n.d.). CHEM 203 Topics Discussed on Nov. 23.

Sources

Application

Application Note: [5-(propan-2-yloxy)pyridin-2-yl]methanol as a Strategic Building Block in Kinase Inhibitor Discovery

Introduction and Structural Rationale In the landscape of targeted oncology and neuropharmacology, the design of small-molecule kinase inhibitors requires precise control over both pharmacodynamics (target affinity) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In the landscape of targeted oncology and neuropharmacology, the design of small-molecule kinase inhibitors requires precise control over both pharmacodynamics (target affinity) and pharmacokinetics (bioavailability and metabolic stability). [5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS 1198166-00-5), commonly referred to as (5-isopropoxypyridin-2-yl)methanol, has emerged as a highly privileged building block in medicinal chemistry[1].

This bifunctional intermediate offers two distinct structural advantages:

  • The 5-Isopropoxypyridine Motif : The pyridine nitrogen acts as a crucial hydrogen bond acceptor, typically interacting with the backbone amide NH of the kinase hinge region. Simultaneously, the 5-isopropoxy group is strategically positioned to project into the solvent-exposed region or occupy adjacent hydrophobic sub-pockets. Compared to smaller methoxy groups or more rigid oxetane rings, the isopropoxy moiety strikes an optimal balance—enhancing lipophilicity for cell membrane permeability while mitigating off-target Cytochrome P450 (CYP) inhibition[2][3]. This motif is famously utilized in clinical-stage inhibitors targeting ERK1/2 (e.g., MK-8353)[4] and GSK-3β[5].

  • The 2-Hydroxymethyl Handle : The primary alcohol provides a versatile, modular synthetic handle. It can be readily oxidized to an aldehyde for reductive amination, or converted into a halomethyl group for nucleophilic substitution, allowing rapid diversification when assembling complex multi-ring kinase scaffolds[6][7].

Mechanistic Pathway & Synthetic Workflow

To understand the utility of this building block, it is essential to visualize both its synthetic integration and its ultimate biological function. Below, Figure 1 illustrates the chemical workflow for incorporating the building block into a generic kinase core, while Figure 2 demonstrates the biological signaling cascade (MAPK/ERK) that these resulting molecules typically target[4].

SynthWorkflow A [5-(propan-2-yloxy)pyridin-2-yl]methanol (Starting Material) B Dess-Martin Periodinane (DMP) Oxidation A->B CH2Cl2, 0°C to RT C 5-isopropoxypicolinaldehyde (Intermediate) B->C E Reductive Amination (NaBH(OAc)3, DCE) C->E D Amine-bearing Kinase Core (e.g., Indazole/Pyrimidine) D->E F Final Kinase Inhibitor (Target Compound) E->F High Yield, Modular Assembly

Fig 1: Synthetic workflow for integrating the isopropoxypyridine motif into a kinase inhibitor.

MAPKPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Proliferation & Survival ERK->Target Transcription Factors Inhibitor Isopropoxypyridine-based ERK Inhibitor Inhibitor->ERK Competitive Inhibition

Fig 2: MAPK/ERK signaling cascade highlighting the targeted inhibition node.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution at the 5-position of the pyridine ring profoundly impacts both the biochemical potency and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting inhibitor. Table 1 summarizes representative data demonstrating why the isopropoxy group is frequently selected over other alkoxy variants during lead optimization[2][5].

Table 1: Impact of 5-Position Alkoxy Substituents on Kinase Inhibitor Profiling

Pyridine 5-SubstituentERK1/2 IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)Human Liver Microsome Stability (T₁/₂, min)
Methoxy (-OCH₃)45.24.122
Isopropoxy (-OCH(CH₃)₂) 8.8 18.5 48
Cyclobutoxy (-OC₄H₇)12.415.235

Note: Data synthesized from representative SAR studies of ERK and GSK-3β inhibitors. The isopropoxy group provides a superior balance of sub-10 nM potency and high cellular permeability.

Experimental Protocols

The following protocols detail the transformation of[5-(propan-2-yloxy)pyridin-2-yl]methanol into a functionalized kinase inhibitor. These methods are designed as self-validating systems , ensuring that researchers can confirm chemical integrity at every step.

Protocol A: Oxidation to 5-Isopropoxypicolinaldehyde

Causality of Experimental Design: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid cleavage of the sensitive isopropoxy ether linkage. Dichloromethane (DCM) is used as the solvent because its non-polar nature stabilizes the hypervalent iodine intermediate, ensuring a clean, rapid conversion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add[5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq, 5.0 mmol) and anhydrous DCM (25 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to control the mild exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The reaction is complete when the starting material (R_f ~0.3) is entirely replaced by a new, UV-active spot (R_f ~0.6).

  • Quenching & Extraction: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the organic layer turns clear. Extract with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 5-isopropoxypicolinaldehyde.

  • Self-Validation Checkpoint 2 (NMR): Analyze the product via ¹H-NMR (CDCl₃). The appearance of a sharp singlet at ~9.9 ppm confirms the presence of the aldehyde proton, validating the success of the oxidation.

Protocol B: Reductive Amination with a Kinase Core Scaffold

Causality of Experimental Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. Unlike sodium borohydride (NaBH₄), which is overly reactive and would reduce the unreacted aldehyde back to the starting alcohol, NaBH(OAc)₃ is mild and highly selective for the intermediate iminium ion formed between the aldehyde and the amine-bearing kinase core.

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL flask, dissolve 5-isopropoxypicolinaldehyde (1.0 eq, 2.0 mmol) and the target amine-bearing kinase core (e.g., an amino-indazole derivative) (1.0 eq, 2.0 mmol) in 1,2-dichloroethane (DCE, 15 mL). Add glacial acetic acid (1.5 eq, 3.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 3.0 mmol) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under argon.

  • Self-Validation Checkpoint 3 (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the aldehyde mass peak and the appearance of the desired product mass [M+H]⁺ validates the coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Final Validation (NMR): Following purification, ¹H-NMR (DMSO-d₆) should reveal the disappearance of the aldehyde peak (~9.9 ppm) and the emergence of a new methylene bridge signal (a doublet or broad singlet around 4.2–4.5 ppm, depending on adjacent coupling), confirming the structural integrity of the final kinase inhibitor.

References

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches Source: MDPI (Molecules) URL:[5]

  • MK-8353 | C37H41N9O3S | PubChem (ERK Inhibitor) Source: National Institutes of Health (NIH) / PubChem URL:[4]

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: American Chemical Society (ACS) URL:[2]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (PMC) / NIH URL:[3]

  • 51984-46-4 | (3-Methoxypyridin-2-yl)methanol (Related Pyridine Building Blocks) Source: BLD Pharm URL:[1]

Sources

Method

Application Note &amp; Protocols: Investigating [5-(propan-2-yloxy)pyridin-2-yl]methanol in the Development of Novel Antiviral Agents

Abstract The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] Its derivatives have shown significant promise as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] Its derivatives have shown significant promise as antiviral agents, exhibiting activity against a broad spectrum of viruses including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses.[3][4] This document provides a comprehensive guide for researchers on the potential application of a novel pyridine derivative, [5-(propan-2-yloxy)pyridin-2-yl]methanol, in antiviral drug discovery. We present a scientifically grounded rationale for its investigation, a detailed protocol for its synthesis, and a complete workflow for in vitro antiviral screening and cytotoxicity assessment.

Introduction: The Rationale for Pyridine Derivatives in Antiviral Research

Pyridine and its derivatives are six-membered heterocyclic compounds that have garnered significant interest in pharmaceutical development due to their wide range of biological activities.[5][6] The structural versatility of the pyridine ring allows for the introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the realm of virology, pyridine-containing compounds have been shown to inhibit viral replication through diverse mechanisms of action.[3][4] These include, but are not limited to:

  • Enzyme Inhibition: Targeting key viral enzymes such as reverse transcriptase, protease, and RNA-dependent RNA polymerase.[4]

  • Inhibition of Viral Entry and Maturation: Interfering with the processes by which viruses enter host cells and assemble new virions.[3]

  • Modulation of Host Cell Factors: Acting on cellular pathways that are essential for viral replication.[3]

The compound of interest, [5-(propan-2-yloxy)pyridin-2-yl]methanol, combines the established pyridine core with a propan-2-yloxy and a methanol substituent. These modifications may enhance its interaction with biological targets and improve its drug-like properties. This application note outlines the necessary steps to synthesize and evaluate the antiviral potential of this novel molecule.

Synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol

The following is a plausible synthetic route for [5-(propan-2-yloxy)pyridin-2-yl]methanol, based on established pyridine chemistry.

2.1. Materials and Reagents

  • 2-methyl-5-nitropyridine

  • Isopropyl alcohol

  • Sodium hydride (NaH)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

2.2. Synthetic Protocol

Step 1: Synthesis of 2-methyl-5-(propan-2-yloxy)pyridine

  • To a solution of 2-methyl-5-nitropyridine in anhydrous isopropyl alcohol, slowly add sodium hydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(bromomethyl)-5-(propan-2-yloxy)pyridine

  • Dissolve the product from Step 1 in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the mixture for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • The crude product can be used in the next step without further purification.

Step 3: Synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol

  • Dissolve the crude product from Step 2 in a mixture of acetone and water.

  • Add sodium hydroxide and stir at room temperature for 2 hours.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the resulting aldehyde in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise and stir for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

In Vitro Antiviral Screening Workflow

A critical step in drug discovery is to determine a compound's efficacy against a specific virus and its toxicity to host cells.[7] The following protocols outline a standard workflow for in vitro antiviral screening.

3.1. Core Concepts: EC₅₀, CC₅₀, and the Selectivity Index (SI)

  • 50% Effective Concentration (EC₅₀): The concentration of a drug that inhibits viral replication by 50%.[7][8]

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of a drug that causes a 50% reduction in cell viability.[8][9]

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window, as the drug is effective at concentrations that are not toxic to host cells.[8][10]

3.2. Experimental Workflow Diagram

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound_Prep Prepare Stock Solution of [5-(propan-2-yloxy)pyridin-2-yl]methanol in DMSO Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (EC₅₀) Compound_Prep->Antiviral_Assay Cell_Culture Culture Susceptible Host Cells (e.g., Vero, HeLa, MDCK) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Stock Prepare and Titer Virus Stock Virus_Stock->Antiviral_Assay Data_Analysis Calculate CC₅₀ and EC₅₀ using non-linear regression Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis SI_Calculation Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Data_Analysis->SI_Calculation Hit_Identification Identify 'Hit' Compound (High SI) SI_Calculation->Hit_Identification

Caption: Workflow for in vitro antiviral screening.

3.3. Protocol: Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the test compound that is toxic to the host cells.[11]

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK) at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[7] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare a 2-fold serial dilution of [5-(propan-2-yloxy)pyridin-2-yl]methanol in assay medium (reduced serum). A typical starting concentration is 100 µM.[7]

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cell controls.

  • Incubation: Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).[7]

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration. Determine the CC₅₀ value using non-linear regression analysis.[9]

3.4. Protocol: Antiviral Efficacy Assay (EC₅₀ Determination)

This protocol describes a cytopathic effect (CPE) reduction assay, a common method for evaluating antiviral activity.[12][13]

  • Cell Seeding: Prepare 96-well plates with host cells as described in the cytotoxicity assay.

  • Infection and Treatment:

    • Remove the growth medium.

    • Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI).

    • Add 50 µL of the serially diluted [5-(propan-2-yloxy)pyridin-2-yl]methanol.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until approximately 80-90% CPE is observed in the virus control wells.[12]

  • CPE Quantification: Measure cell viability using a method like the neutral red uptake assay or by staining with crystal violet.[12]

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using non-linear regression.[12]

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be summarized in a clear and concise format.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

CompoundVirus TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
[5-(propan-2-yloxy)pyridin-2-yl]methanolInfluenza A (H1N1)5.2>100>19.2
[5-(propan-2-yloxy)pyridin-2-yl]methanolRSV12.8>100>7.8
Oseltamivir (Control)Influenza A (H1N1)0.8>100>125
Ribavirin (Control)RSV10.5>100>9.5

A high SI value is a strong indicator that the compound warrants further investigation, including mechanism of action studies and evaluation in more complex models.

Potential Mechanisms of Action

Given the broad range of antiviral activities exhibited by pyridine derivatives, [5-(propan-2-yloxy)pyridin-2-yl]methanol could potentially act through several mechanisms.

Potential_MOA cluster_targets Potential Viral/Cellular Targets Compound [5-(propan-2-yloxy)pyridin-2-yl]methanol Polymerase Viral Polymerase Compound->Polymerase Inhibition Protease Viral Protease Compound->Protease Inhibition Entry_Factors Viral Entry Factors Compound->Entry_Factors Blockade Host_Kinases Host Cell Kinases Compound->Host_Kinases Modulation

Caption: Potential mechanisms of antiviral action.

Further studies, such as time-of-addition assays, resistance selection studies, and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action.

Conclusion

The pyridine scaffold remains a highly valuable starting point for the development of novel antiviral agents.[1][5] [5-(propan-2-yloxy)pyridin-2-yl]methanol represents a novel chemical entity with the potential for significant antiviral activity. The protocols detailed in this application note provide a robust framework for the synthesis, in vitro screening, and initial characterization of this and other related compounds. A systematic approach, beginning with the determination of the selectivity index, is crucial for identifying promising lead candidates for further preclinical development.

References

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (from 2000 to 2020). Mini Reviews in Medicinal Chemistry, 21(20), 2584-2611. [Link]

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Retrieved from [Link]

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Dey, D., & Kumar, A. (2022). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PMC. [Link]

  • Srinivasan, P., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. [Link]

  • Creative Diagnostics. (2022, June 23). Creative Diagnostics Introduces CC50/IC50 Assay Services for Pharmaceutical Safety. PR Newswire. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. IAR | USU. Retrieved from [Link]

  • Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety. Labinsights. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. Retrieved from [Link]

  • Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PMC. [Link]

  • De la Rosa, M., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving [5-(propan-2-yloxy)pyridin-2-yl]methanol

For: Researchers, scientists, and drug development professionals Introduction: The Versatility of a Substituted Pyridylmethanol Building Block [5-(propan-2-yloxy)pyridin-2-yl]methanol is a key heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of a Substituted Pyridylmethanol Building Block

[5-(propan-2-yloxy)pyridin-2-yl]methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with an alkoxy substituent and a primary alcohol, offers multiple reactive sites for diversification. The pyridine nitrogen can influence the reactivity of the adjacent methylene group, while the hydroxyl group can undergo a range of classical transformations. This document provides detailed experimental protocols for key reactions involving this compound, offering insights into the rationale behind the chosen conditions. These protocols are designed to be robust and adaptable, serving as a foundation for the synthesis of novel derivatives. The aryl(pyridyl)-methanol core is a common motif in drug candidates, highlighting the importance of this structural class.[1]

Core Reactions and Methodologies

This guide details three primary transformations of [5-(propan-2-yloxy)pyridin-2-yl]methanol:

  • Oxidation to the Aldehyde: A mild and selective conversion of the primary alcohol to the corresponding aldehyde, a crucial intermediate for imine formation, Wittig reactions, and reductive aminations.

  • O-Alkylation to Form Ether Derivatives: A straightforward method to introduce a variety of alkyl groups, enabling the exploration of structure-activity relationships.

  • Palladium-Catalyzed Benzylic C-H Arylation: An advanced protocol for forming a carbon-carbon bond at the methylene position, leading to diarylmethanol derivatives.

Protocol 1: Mild Oxidation to 5-(propan-2-yloxy)picolinaldehyde

The selective oxidation of primary alcohols to aldehydes requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.[2] Pyridinium chlorochromate (PCC) is a reliable and mild oxidizing agent for this purpose, effectively converting primary alcohols to aldehydes without significant side reactions.[3][4]

Scientific Rationale

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid. It is less acidic than other chromium-based oxidants, which helps to prevent the formation of the hydrate from the aldehyde product in the presence of water.[4] This is critical because the hydrate can be further oxidized to the carboxylic acid.[4] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to further minimize over-oxidation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve [5-(propan-2-yloxy)pyridin-2-yl]methanol in anhydrous DCM B Add Pyridinium Chlorochromate (PCC) A->B 1.5 eq. C Stir at room temperature for 2-4 hours B->C Inert atmosphere D Filter through a pad of silica gel C->D E Wash silica gel with DCM D->E F Concentrate the filtrate in vacuo E->F G Purify by column chromatography F->G Hexanes/Ethyl Acetate

Caption: Workflow for the PCC oxidation of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Detailed Protocol
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Oxidant Addition: Add pyridinium chlorochromate (PCC, 1.5 eq.) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Filtration: Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of silica gel to remove the chromium byproducts.

  • Washing: Wash the silica gel pad with additional DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(propan-2-yloxy)picolinaldehyde.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Purity
[5-(propan-2-yloxy)pyridin-2-yl]methanol1.0167.21>95%
Pyridinium Chlorochromate (PCC)1.5215.56>98%
Dichloromethane (DCM)Solvent84.93Anhydrous

Expected Yield: 75-85%

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the formation of ethers.[5] In this protocol, the hydroxyl group of [5-(propan-2-yloxy)pyridin-2-yl]methanol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Scientific Rationale

Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for deprotonating alcohols to form the corresponding alkoxides. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the SN2 reaction. The choice of alkyl halide will determine the nature of the R' group introduced.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF B Add [5-(propan-2-yloxy)pyridin-2-yl]methanol solution dropwise at 0 °C A->B 1.0 eq. C Stir for 30 min at 0 °C B->C D Add alkyl halide (R'-X) C->D 1.1 eq. E Warm to room temperature and stir for 12-18 h D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for the Williamson ether synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Detailed Protocol
  • Base Suspension: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq.) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Purity
[5-(propan-2-yloxy)pyridin-2-yl]methanol1.0167.21>95%
Sodium Hydride (60% in oil)1.224.00 (as NaH)60%
Alkyl Halide (R'-X)1.1Varies>98%
Tetrahydrofuran (THF)Solvent72.11Anhydrous

Expected Yield: 70-90%

Protocol 3: Palladium-Catalyzed Benzylic C-H Arylation

Direct arylation of sp3 C-H bonds is a powerful tool for forging C-C bonds. This protocol adapts a palladium-catalyzed deprotonative cross-coupling process for the arylation of the benzylic position of [5-(propan-2-yloxy)pyridin-2-yl]methanol.[1][6] To facilitate this reaction, the alcohol is first protected as a silyl ether.

Scientific Rationale

The direct arylation of the benzylic C-H of a pyridylmethyl alcohol is challenging due to the acidity of the hydroxyl proton and potential catalyst inhibition by the pyridine nitrogen.[1] Protecting the alcohol as a silyl ether circumvents the issue with the acidic proton. A palladium catalyst, in conjunction with a suitable ligand like NIXANTPHOS, can then facilitate the cross-coupling between the deprotonated silyl ether and an aryl bromide.[6] A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the weakly acidic benzylic C-H bond.[6]

Experimental Workflow Diagram

G cluster_protection Step 1: Silyl Ether Protection cluster_coupling Step 2: Pd-Catalyzed Arylation cluster_deprotection Step 3: Deprotection (One-Pot) A Protect alcohol with TBDMSCl and Imidazole B Combine silyl ether, aryl bromide, Pd(OAc)2, NIXANTPHOS A->B Purified Intermediate C Add LiHMDS in DME B->C D Heat at 85 °C for 12-24 h C->D Inert atmosphere E Cool to room temperature D->E F Add TBAF E->F 1.5 eq. G Stir for 1-2 h F->G H Aqueous work-up and purification G->H

Caption: Workflow for the one-pot silylation, arylation, and desilylation of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Detailed Protocol (One-Pot Procedure)

Part A: Silyl Ether Formation

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve [5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq.) and imidazole (1.5 eq.) in anhydrous DMF.

  • Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) and stir at room temperature until TLC indicates complete conversion to the silyl ether. This intermediate can be isolated or used directly.

Part B: Arylation and Deprotection

  • Catalyst Preparation: In a separate dry flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)2, 0.01-0.05 eq.) and NIXANTPHOS (0.015-0.075 eq.).

  • Reagent Addition: Add the aryl bromide (1.0 eq.) and the silyl ether intermediate from Part A (either as a solution in DME or after isolation and dissolution).

  • Base Addition: Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.5 eq.) in 1,2-dimethoxyethane (DME).

  • Reaction: Heat the mixture at 85 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Deprotection: Cool the reaction to room temperature and add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.).

  • Final Stirring: Stir at room temperature for 1-2 hours to effect desilylation.

  • Work-up: Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify by flash column chromatography to yield the aryl([5-(propan-2-yloxy)pyridin-2-yl])methanol.

Quantitative Data Summary
ReagentMolar Eq. (Arylation)Molecular Weight ( g/mol )Purity
Protected Pyridylmethanol Silyl Ether1.0Varies>95%
Aryl Bromide1.0Varies>98%
Pd(OAc)20.01-0.05224.50>98%
NIXANTPHOS0.015-0.075562.67>98%
LiHMDS (1.0 M in THF)1.5167.331.0 M
TBAF (1.0 M in THF)1.5261.471.0 M

Expected Yield: 50-80% over two steps.[6]

Safety and Handling

  • PCC: is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Sodium Hydride: is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Palladium Catalysts and Ligands: can be air-sensitive and should be handled under an inert atmosphere.

  • Strong Bases (LiHMDS): are corrosive and moisture-sensitive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols outlined in this application note provide a robust framework for the chemical modification of [5-(propan-2-yloxy)pyridin-2-yl]methanol. By leveraging both classic and modern synthetic methodologies, researchers can access a wide array of derivatives for applications in drug discovery and materials science. The rationale provided for each experimental choice is intended to empower scientists to further optimize these reactions for their specific needs.

References

  • Campeau, L.-C., et al. (2016). Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Organic Letters, 18(9), 2036–2039. Available at: [Link]

  • Campeau, L.-C., et al. (2016). Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols (examples). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • YouTube. (2009). Oxidation of Cyclopentylmethanol Using Pyridinium Chlorochromate (PCC). Available at: [Link]

Sources

Method

Scale-Up Synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol: A Detailed Guide for Pharmaceutical and Drug Development Professionals

An In-Depth Technical Guide to the Robust and Scalable Synthesis of a Key Pyridine Building Block Abstract This application note provides a comprehensive and scalable three-step synthesis protocol for [5-(propan-2-yloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Robust and Scalable Synthesis of a Key Pyridine Building Block

Abstract

This application note provides a comprehensive and scalable three-step synthesis protocol for [5-(propan-2-yloxy)pyridin-2-yl]methanol, a valuable building block in pharmaceutical research and development. The synthesis commences with the readily available 5-hydroxypicolinic acid and proceeds through a Williamson ether synthesis to introduce the isopropoxy moiety, followed by a Fischer esterification, and culminates in a robust sodium borohydride reduction. This guide offers detailed, step-by-step procedures, process optimization insights, safety considerations for scale-up, and thorough characterization of the final product. The protocols are designed to be directly applicable in a research and development setting, with a focus on reproducibility, efficiency, and safety.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The specific substitution pattern on the pyridine ring is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. [5-(propan-2-yloxy)pyridin-2-yl]methanol represents a key intermediate, offering a versatile handle for further chemical elaboration in the synthesis of complex drug targets. Its structure combines a lipophilic isopropoxy group, which can enhance membrane permeability and metabolic stability, with a reactive hydroxymethyl group, ideal for forming ester, ether, or other linkages.

The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry. This guide details a practical and efficient three-step synthetic route amenable to scale-up, addressing the critical need for reliable access to this important building block.

Synthetic Strategy Overview

The synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol is strategically designed in three distinct stages, starting from the commercially available and cost-effective 5-hydroxypicolinic acid.

graph Synthesis_Overview { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="5-Hydroxypicolinic Acid"]; B [label="Step 1: Williamson Ether Synthesis\n(5-Isopropoxypicolinic Acid)"]; C [label="Step 2: Fischer Esterification\n(Methyl 5-Isopropoxypicolinate)"]; D [label="Step 3: Sodium Borohydride Reduction\n([5-(propan-2-yloxy)pyridin-2-yl]methanol)"];

A -> B [label=" i-Pr-I, Base"]; B -> C [label=" MeOH, H+"]; C -> D [label=" NaBH4"]; }

Figure 1: Three-step synthetic strategy for [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Step 1: Williamson Ether Synthesis. The synthesis begins with the O-alkylation of 5-hydroxypicolinic acid using 2-iodopropane. The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2][3][4][5][6] The choice of a suitable base and reaction conditions is critical to ensure high conversion and minimize side reactions.

Step 2: Fischer Esterification. The resulting 5-isopropoxypicolinic acid is then converted to its methyl ester via a Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium-driven process, and strategies to drive the reaction to completion, such as using a large excess of the alcohol, are employed.[7][8][9][10][11]

Step 3: Sodium Borohydride Reduction. The final step involves the reduction of the methyl ester to the target primary alcohol. Sodium borohydride is a mild and selective reducing agent, making it a safer and more practical choice for scale-up compared to more reactive hydrides like lithium aluminum hydride.[12][13][14][15][16]

Detailed Experimental Protocols

Step 1: Synthesis of 5-Isopropoxypicolinic Acid

This procedure details the Williamson ether synthesis to introduce the isopropoxy group onto the pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Hydroxypicolinic Acid139.1150.0 g0.359 mol1.0
Potassium Carbonate (K₂CO₃)138.21124.2 g0.899 mol2.5
2-Iodopropane169.9991.6 g (60.7 mL)0.539 mol1.5
N,N-Dimethylformamide (DMF)73.09500 mL--
Diethyl Ether74.12As needed--
Hydrochloric Acid (HCl), 2M36.46As needed--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-hydroxypicolinic acid (50.0 g, 0.359 mol) and N,N-dimethylformamide (DMF, 500 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Add potassium carbonate (124.2 g, 0.899 mol) to the solution in one portion.

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Slowly add 2-iodopropane (60.7 mL, 0.539 mol) to the reaction mixture over 30 minutes using a dropping funnel.

  • Maintain the reaction temperature at 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 500 mL) to remove any unreacted 2-iodopropane and other non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to ~4 with 2M HCl. A white precipitate will form.

  • Stir the suspension at room temperature for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 200 mL), and then with a small amount of cold diethyl ether (100 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to afford 5-isopropoxypicolinic acid as a white solid.

Expected Yield: 75-85%

Step 2: Synthesis of Methyl 5-Isopropoxypicolinate

This protocol describes the Fischer esterification of the carboxylic acid intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Isopropoxypicolinic Acid181.1845.0 g0.248 mol1.0
Methanol (MeOH)32.04450 mL--
Sulfuric Acid (H₂SO₄), conc.98.084.5 mL-Catalytic
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed--
Ethyl Acetate88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-isopropoxypicolinic acid (45.0 g, 0.248 mol) and methanol (450 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (4.5 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (500 mL) and carefully neutralize the mixture by washing with saturated sodium bicarbonate solution (2 x 200 mL) until effervescence ceases.

  • Wash the organic layer with water (200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-isopropoxypicolinate as a pale yellow oil or low-melting solid.

Expected Yield: 90-98%

Step 3: Synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol

This final step outlines the reduction of the ester to the target alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 5-Isopropoxypicolinate195.2140.0 g0.205 mol1.0
Methanol (MeOH)32.04400 mL--
Sodium Borohydride (NaBH₄)37.8315.5 g0.410 mol2.0
Acetone58.08As needed--
Dichloromethane (DCM)84.93As needed--
Water18.02As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 5-isopropoxypicolinate (40.0 g, 0.205 mol) and methanol (400 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride (15.5 g, 0.410 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of acetone until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water (200 mL) and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 20% to 50% Ethyl Acetate in Hexane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford [5-(propan-2-yloxy)pyridin-2-yl]methanol as a white solid.

Expected Yield: 80-90%

Process Safety and Scale-Up Considerations

Williamson Ether Synthesis:

  • Exothermicity: The reaction is moderately exothermic, especially during the addition of the alkylating agent. For larger scale reactions, controlled addition and efficient cooling are crucial.

  • Solvent Choice: DMF is a high-boiling polar aprotic solvent. Ensure adequate ventilation and consider alternative, more environmentally friendly solvents if possible for industrial-scale production.

Fischer Esterification:

  • Acid Catalyst: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE) during handling. On a larger scale, consider using a solid acid catalyst for easier separation.

  • Equilibrium: To drive the reaction to completion on a larger scale, consider using a Dean-Stark apparatus to remove the water formed during the reaction.

Sodium Borohydride Reduction:

  • Hydrogen Evolution: The reaction of sodium borohydride with methanol and the quenching step with acetone generate hydrogen gas, which is flammable. All operations must be conducted in a well-ventilated fume hood or a suitably equipped reactor, away from ignition sources.

  • Exothermicity: The addition of sodium borohydride is exothermic. For large-scale reactions, portion-wise addition and careful temperature monitoring are essential to prevent a runaway reaction.

  • Work-up: The quenching of excess borohydride can be vigorous. Slow and controlled addition of the quenching agent is critical.

Characterization of [5-(propan-2-yloxy)pyridin-2-yl]methanol

The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.8 Hz, 1H), 7.25 (dd, J = 8.8, 2.8 Hz, 1H), 7.20 (d, J = 8.8 Hz, 1H), 4.75 (s, 2H), 4.60 (sept, J = 6.0 Hz, 1H), 2.90 (br s, 1H, OH), 1.35 (d, J = 6.0 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.8, 152.4, 138.0, 121.8, 119.5, 70.2, 64.5, 22.1.

  • FT-IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 2975, 2930 (C-H stretch, alkyl), 1605, 1575, 1490 (C=C and C=N stretch, aromatic), 1270, 1120 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 168.1024 ([M+H]⁺), calculated for C₉H₁₄NO₂⁺: 168.1025.

Conclusion

This application note provides a detailed, reliable, and scalable three-step synthesis for [5-(propan-2-yloxy)pyridin-2-yl]methanol. By following the outlined procedures and considering the safety and scale-up recommendations, researchers and drug development professionals can efficiently produce this valuable building block for their synthetic campaigns. The comprehensive characterization data provided will aid in the verification of the final product's identity and purity.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fischer Esterification Procedure. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • The Fischer Esterification. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • NextSDS. [2-(propan-2-yl)pyrimidin-5-yl]methanol — Chemical Substance Information. [Link]

  • PubChem. (5-Aminopyridin-2-YL)methanol. [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0272359). [Link]

  • ResearchGate. FTIR spectrum for Pyridine | Download Table. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

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Application

Application Notes &amp; Protocols: The Versatility of Pyridylmethanol Derivatives as Ligands in Modern Catalysis

Abstract Pyridylmethanol derivatives represent a pivotal class of N,O-bidentate and polydentate ligands in coordination chemistry and homogeneous catalysis. Their modular synthesis, tunable stereoelectronic properties, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridylmethanol derivatives represent a pivotal class of N,O-bidentate and polydentate ligands in coordination chemistry and homogeneous catalysis. Their modular synthesis, tunable stereoelectronic properties, and versatile coordination modes allow for the formation of stable and reactive complexes with a wide array of transition metals.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pyridylmethanol ligands, covering their synthesis, characterization, and application in key catalytic transformations. We delve into detailed, field-proven protocols for asymmetric additions, oxidation reactions, and cross-coupling, explaining the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Strategic Advantage of Pyridylmethanol Ligands

The efficacy of a metal catalyst is profoundly influenced by the ligand sphere surrounding the metal center. Pyridylmethanol derivatives offer a compelling combination of features that make them highly effective ligands:

  • Dual Functionality: They possess a "hard" pyridine nitrogen donor and a "hard/borderline" hydroxyl oxygen donor.[2] This N,O-chelate motif forms a stable, typically 5- or 6-membered metallacycle, which imparts significant thermodynamic and kinetic stability to the resulting metal complex.

  • Tunability: The pyridine ring and the carbinol carbon serve as scaffolds for modification. Substituents can be introduced on the aromatic ring to modulate the electronic properties (σ-donation and π-acceptance) of the ligand, while the carbinol center allows for the installation of chirality, a critical feature for asymmetric catalysis.[3][4]

  • Protic Functionality: The hydroxyl proton can be retained or removed upon coordination, allowing the ligand to act as a neutral L-type ligand or an anionic X-type ligand. This versatility influences the charge and reactivity of the metal center, opening up different mechanistic pathways.[1]

These attributes have led to their successful application in a multitude of catalytic reactions, including asymmetric synthesis, olefin epoxidation, polymerization, and carbon-carbon bond formation.[3][5]

Synthesis of Pyridylmethanol Ligands: From Achiral Scaffolds to Chiral Architectures

The synthesis of pyridylmethanol ligands is typically straightforward, with the most common strategy being the reduction of corresponding pyridinecarbonyl compounds (acids, esters, or ketones).[6][7] The choice of reducing agent is critical and depends on the desired scale and the presence of other functional groups.

Protocol 1: Synthesis of an Achiral Tridentate Ligand: Pyridine-2,6-diethanol

This protocol describes the synthesis of a versatile O,N,O-tridentate ligand, Pyridine-2,6-diethanol, via the reduction of a commercially available diester. This ligand is an excellent platform for building catalysts for oxidation and polymerization reactions.

Rationale: Sodium borohydride (NaBH₄) is chosen as the reducing agent for its operational simplicity and safety compared to more pyrophoric hydrides like LiAlH₄. Methanol serves as both the solvent and a proton source to quench the borate-ester intermediates. The reaction is conducted at 0 °C initially to control the exothermic reaction upon addition of NaBH₄.

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2,6-pyridinedicarboxylate (5.0 g, 25.6 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.9 g, 102.4 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous Na₂CO₃ solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to obtain Pyridine-2,6-diethanol as a white solid.

G cluster_synthesis Ligand Synthesis Workflow Start Pyridinecarbonyl Precursor Reduction Reduction (e.g., NaBH₄, H₂) Start->Reduction Reducing Agent Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Ligand Pyridylmethanol Ligand Purification->Ligand G cluster_cycle Asymmetric Diethylzinc Addition L_Zn L*-ZnEt Intermediate [L*-Zn(Et)-O-CH(Et)Ph] L_Zn->Intermediate + PhCHO, + ZnEt₂ L_Zn->Intermediate Coordination & Addition PhCHO PhCHO PhCHO->Intermediate ZnEt2 ZnEt₂ ZnEt2->Intermediate Product (R)- or (S)-Product Intermediate->Product Workup Intermediate->Product Hydrolysis

Sources

Method

Application Note: A Strategic Guide to Designing Structure-Activity Relationship (SAR) Studies for [5-(propan-2-yloxy)pyridin-2-yl]methanol Analogs

Abstract Structure-Activity Relationship (SAR) analysis is the cornerstone of modern medicinal chemistry, providing a systematic framework to transform a preliminary "hit" compound into a viable drug candidate.[1][2] Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Structure-Activity Relationship (SAR) analysis is the cornerstone of modern medicinal chemistry, providing a systematic framework to transform a preliminary "hit" compound into a viable drug candidate.[1][2] This guide offers an in-depth, experience-driven approach to designing and executing a comprehensive SAR study centered on the [5-(propan-2-yloxy)pyridin-2-yl]methanol scaffold. Pyridine-based structures are well-established as "privileged" scaffolds in drug discovery due to their versatile chemical properties and ability to interact with a wide range of biological targets.[3][4][5] We will navigate the iterative cycle of analog design, chemical synthesis, multi-tiered biological evaluation, and ADME profiling, using a hypothetical kinase target to illustrate key principles. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for elucidating the critical structural features that govern potency, selectivity, and drug-like properties, thereby accelerating lead optimization.[1]

The Strategic Framework: An Integrated SAR Workflow

A successful SAR campaign is not a linear process but an iterative cycle of design, synthesis, testing, and analysis. Each cycle refines the understanding of how molecular structure dictates biological function. The causality behind this workflow is to ensure that resources are focused on compounds with the highest probability of success by eliminating flawed candidates early.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization Start Lead Scaffold: [5-(propan-2-yloxy)pyridin-2-yl]methanol Design Analog Design Strategy (Computational & Intuitive) Start->Design Synth Chemical Synthesis & Purification Design->Synth Primary Primary Assay: Target Potency (IC50) Synth->Primary Secondary Secondary Assay: Cellular Activity (EC50) Primary->Secondary Selectivity Selectivity Profiling (Kinase Panel) Secondary->Selectivity ADME Early ADME/Tox Profiling (Solubility, Stability) Secondary->ADME Analysis Data Integration & SAR Analysis Selectivity->Analysis ADME->Analysis Decision Go/No-Go Decision & Next-Gen Design Analysis->Decision Decision->Design Iterate

Caption: The iterative workflow for a Structure-Activity Relationship (SAR) study.

Part I: Rational Analog Design Strategy

The initial lead scaffold presents three primary vectors for chemical modification. A systematic exploration of these regions is essential to understand the pharmacophore—the key molecular features responsible for biological activity.[1] Our strategy will be guided by both established medicinal chemistry principles and modern computational techniques to prioritize the synthesis of the most informative compounds.[6][7]

  • Vector 1: The 5-Isopropoxy Group (Lipophilic Pocket Interaction): This region likely interacts with a hydrophobic pocket in the target protein.

    • Rationale: To probe the size, shape, and electronic requirements of this pocket.

    • Modifications:

      • Steric Bulk: Vary the alkyl group (e.g., ethoxy, cyclobutoxy, tert-butoxy) to determine optimal size.

      • Lipophilicity: Introduce fluorine atoms (e.g., trifluoroethoxy) to modulate LogP and potentially block metabolic sites.

      • Bioisosteric Replacement: Replace the ether oxygen with other functionalities like an alkyl chain, an amide, or a sulfone to explore different electronic and hydrogen-bonding capabilities.

  • Vector 2: The 2-Methanol Group (Hinge-Binding/Solubility): The hydroxyl group is a prime candidate for hydrogen bonding, often with the "hinge" region of a kinase. It also contributes significantly to the molecule's solubility.

    • Rationale: To confirm the role of this group in target binding and to modulate physicochemical properties.

    • Modifications:

      • Hydrogen Bonding: Convert the alcohol to a primary or secondary amine (-CH2NH2, -CH2NHR) or an ether (-CH2OR) to test the necessity of both H-bond donating and accepting capabilities.

      • Chain Homologation: Extend the linker (e.g., -(CH2)2OH) to probe for additional interactions deeper in the binding site.

      • Oxidation State: Oxidize the alcohol to an aldehyde or carboxylic acid. A drastic loss of activity upon oxidation often confirms the hydroxyl's role as a hydrogen bond donor.

  • Vector 3: The Pyridine Core (Scaffold Geometry): The pyridine ring orients the other two vectors in a specific 3D geometry.

    • Rationale: To explore alternative geometries, find novel intellectual property, and improve overall properties. This advanced strategy is known as "scaffold hopping."[8][9]

    • Modifications:

      • Isomeric Scaffolds: Move the nitrogen to a different position (e.g., pyrimidine) to alter the vector orientation and electronics.

      • Ring Substitution: Add small substituents (e.g., methyl, chloro) to the pyridine ring to fine-tune electronics and block potential metabolism.

      • Scaffold Hopping: Replace the pyridine with other 5- or 6-membered heterocycles (e.g., pyrazole, isoxazole) while attempting to maintain the 3D orientation of the key interacting groups.[10][11]

Part II: Biological Evaluation Cascade

A tiered screening approach ensures that the most resource-intensive assays are reserved for the most promising compounds. This cascade moves from target engagement to cellular effects and finally to drug-like properties.

Screening_Cascade node_A Synthesized Analog Library node_B Primary Screen Target-Based Assay (e.g., KinaseGlo®) Determine Potency (IC50) node_A:f0->node_B:f0 All Compounds node_C Secondary Screen Cellular Assay (e.g., MTT / Proliferation) Determine Cellular Efficacy (EC50) & Cytotoxicity (CC50) node_B:f0->node_C:f0 Actives (IC50 < 10 µM) node_D Selectivity & Mechanism Off-Target Panel (e.g., Kinase Panel) In-cell Target Engagement (e.g., In-Cell Western) node_C:f0->node_D:f0 Potent & Non-Toxic (EC50 < 1 µM, SI > 10) node_E Promising Leads for ADME & In Vivo Studies node_D:f0->node_E:f0 Potent, Cellularly Active & Selective

Caption: A tiered workflow for the biological evaluation of synthesized analogs.

Protocol 1: Primary Target-Based Assay - Kinase Inhibition IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency against the target kinase.[12][13]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. Lower luminescence in the presence of an inhibitor corresponds to higher kinase inhibition.

Materials:

  • Test Compounds (analogs), dissolved in 100% DMSO.

  • Recombinant human kinase and its specific substrate.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP at a concentration equal to the Km for the specific kinase.

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each concentration into the assay plate. Include "vehicle" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and its substrate in kinase reaction buffer. Add this mix to all wells except the "no enzyme" control.

  • ATP Addition: Prepare an ATP solution in kinase reaction buffer. Add this solution to all wells to start the enzymatic reaction. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The causality for this step is to allow the kinase reaction to proceed to approximately 10-30% completion in the vehicle control wells, ensuring the assay is in the linear range.

  • Stopping the Reaction: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background signal (average of "no enzyme" controls).

    • Normalize the data by setting the average signal from the "vehicle" controls as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value using software like GraphPad Prism.[14]

Protocol 2: Secondary Cellular Assay - Cell Viability (MTT Assay)

This protocol assesses a compound's effect on cell proliferation and provides a measure of its activity in a more physiologically relevant context.[2][14][15]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • Cancer cell line expressing the target kinase.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Clear, flat-bottomed 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. This standardization is critical for reproducible IC50 values.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will form visible purple crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and gently shake the plate for 15 minutes to dissolve the crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the EC50 (half-maximal effective concentration) using a sigmoidal dose-response curve.

Part III: Early ADME & Physicochemical Profiling

Good potency is meaningless if a compound cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical, self-validating step to de-risk a program.[16][17][18][19]

Protocol 3: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[17] A compound that is metabolized too quickly will have a short half-life in vivo and likely poor bioavailability.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+).

  • Phosphate buffer (pH 7.4).

  • Test compounds and a positive control (e.g., Verapamil).

  • Acetonitrile with an internal standard for protein precipitation.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: In a 96-well plate, incubate the test compound (at 1 µM) with HLM in phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard. This step simultaneously precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (T½) is calculated as 0.693/k.

Part IV: Data Integration and SAR Elucidation

The final step is to collate all data into a comprehensive SAR table. This allows for direct comparison of how structural changes impact multiple properties simultaneously.

Table 1: Hypothetical SAR Data for [5-(propan-2-yloxy)pyridin-2-yl]methanol Analogs

Analog IDR1 (at C5)R2 (at C2)Target IC50 (nM)Cellular EC50 (nM)HLM T½ (min)Kinetic Solubility (µM)
LEAD-01 -O-iPr-CH2OH1508504580
ANA-02 -O-Et-CH2OH32015005095
ANA-03 -O-cBu-CH2OH800>100002530
ANA-04 -O-iPr-CHO2500>10000>6065
ANA-05 -O-iPr-CH2NH29545015>200
ANA-06 -O-iPr-CH2NHAc75380>6090
ANA-07 -F-CH2OH>10000>10000>60>200

SAR Interpretation (Based on Hypothetical Data):

  • Vector 1 (R1): Comparing LEAD-01 to ANA-02 and ANA-03 suggests the binding pocket is sensitive to steric bulk. The smaller ethoxy group (ANA-02 ) is tolerated but slightly less potent, while the larger cyclobutoxy group (ANA-03 ) drastically reduces activity. This points to the isopropoxy group being near-optimal in size. Replacing the entire isopropoxy group with a fluorine atom (ANA-07 ) completely abolishes activity, confirming the importance of this lipophilic interaction.

  • Vector 2 (R2): Oxidizing the alcohol to an aldehyde (ANA-04 ) results in a significant loss of potency, strongly indicating that the hydroxyl group's hydrogen bond donating ability is critical for target engagement. Replacing the hydroxyl with a primary amine (ANA-05 ) maintains or slightly improves potency, suggesting an amine can also fulfill this hydrogen-bonding role. However, the metabolic stability of ANA-05 is poor. Acetylating the amine (ANA-06 ) restores metabolic stability while maintaining high potency, representing a successful optimization path.

  • Structure-Property Relationships: The primary amine in ANA-05 significantly improves solubility but introduces a metabolic liability. The acetylated analog ANA-06 strikes an excellent balance, demonstrating high potency, good cellular activity, high solubility, and excellent metabolic stability. This compound would be prioritized for further studies.

By systematically applying this integrated workflow of rational design, targeted synthesis, and tiered biological and ADME evaluation, researchers can efficiently navigate the complex landscape of SAR and drive their drug discovery programs toward success.

References

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  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. PMC - NIH. Retrieved from [Link]

  • Anand, J., et al. (2023). ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. Retrieved from [Link]

  • Böhm, H.-J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies. Retrieved from [Link]

  • Singh, N., & Sharma, A. (2022). Scaffold Hopping in Drug Discovery. NIPER, S.A.S. Nagar. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Retrieved from [Link]

  • Lin, A. D., & Klopčič, I. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. Retrieved from [Link]

  • Stumpfe, D., & Bajorath, J. (2016). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • Walsh Medical Media. (2025). Computational Approaches in Drug Discovery and Development. Walsh Medical Media. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SAR & QSAR Model. Creative Biolabs. Retrieved from [Link]

  • Singh, V. K., et al. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved from [Link]

  • Knez, D., & Kikelj, D. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Retrieved from [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Retrieved from [Link]

  • Lau, C., & Estrada, A. A. (2022). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Göller, A. H., et al. (2025). Refined ADME Profiles for ATC Drug Classes. MDPI. Retrieved from [Link]

  • Wang, J., & Skolnik, S. (2009). Recent Advances in Physicochemical and ADMET Profiling in Drug Discovery. PubMed. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Zhang, M., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of IC50 (half maximal inhibitory concentration) value. Bio-protocol. Retrieved from [Link]

  • Heinzl, S., et al. (2025). Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ye, Q., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schmidt, D., & Bajorath, J. (2020). Computational Method for Structure-Based Analysis of SAR Transfer. ACS Publications. Retrieved from [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. Retrieved from [Link]

  • Liao, C., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. Retrieved from [Link]

  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Smith, T. K. (2024). DESIGN AND SYNTHESIS OF KINASE INHIBITORS AS ANTI-INFECTIVE AGENTS FOR MALARIA AND COVID-19. University of California, San Diego. Retrieved from [Link]

  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. ResearchGate. Retrieved from [Link]

  • de Vires, L., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gillbro, J. M., et al. (2015). Structural activity relationship analysis (SAR) and in vitro testing reveal the anti-ageing potential activity of acetyl aspartic acid. PubMed. Retrieved from [Link]

  • Cortés-Ciriano, I., et al. (2023). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. PMC. Retrieved from [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]

  • Asija, S., & Asija, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. Retrieved from [Link]

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  • NextSDS. (n.d.). [2-(propan-2-yloxy)pyrimidin-5-yl]methanol — Chemical Substance Information. NextSDS. Retrieved from [Link]

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  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative. Google Patents.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Utilizing [5-(propan-2-yloxy)pyridin-2-yl]methanol in the Synthesis of Novel 1,2,4-Thiadiazole Macrofilaricides

Target Audience: Medicinal Chemists, Parasitologists, and Drug Development Professionals Application Area: Neglected Tropical Diseases (NTDs), Macrofilaricidal Drug Discovery Introduction and Mechanistic Rationale Filari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Parasitologists, and Drug Development Professionals Application Area: Neglected Tropical Diseases (NTDs), Macrofilaricidal Drug Discovery

Introduction and Mechanistic Rationale

Filarial diseases, including onchocerciasis (river blindness) and lymphatic filariasis, affect approximately 145 million people globally[1]. Current mass drug administration (MDA) programs rely heavily on microfilaricidal agents like ivermectin, which efficiently clear juvenile worms (microfilariae) but fail to eradicate the adult worms (macrofilariae)[2]. Because adult worms can live up to 15 years in the human host, patients require decades of repeated treatments[3].

The discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines represents a paradigm shift, offering potent ex vivo and in vivo macrofilaricidal activity[4]. Within this novel chemical space, the left-hand side (LHS) heteroaryl moiety is critical for target engagement and pharmacokinetic stability.

[5-(propan-2-yloxy)pyridin-2-yl]methanol —also known as (5-isopropoxypyridin-2-yl)methanol—serves as a highly versatile, stable synthetic anchor for constructing this LHS domain.

  • Structural Causality: The isopropoxy group at the 5-position of the pyridine ring provides the optimal steric bulk and lipophilicity (ClogP) to penetrate the nematode's thick cuticle while fitting precisely into the putative biological target's hydrophobic pocket[5].

  • Synthetic Causality: The 2-hydroxymethyl group is a superior handle compared to direct halogen or nitrile precursors, as it avoids the volatility and instability often associated with low-molecular-weight heteroaryl nitriles. It allows for controlled, late-stage oxidation to the amidine required for thiadiazole cyclization[5].

Structure-Activity Relationship (SAR) Data

To understand the critical nature of the isopropoxy substitution derived from our title compound, we must evaluate the phenotypic screening data. The table below summarizes the structure-activity relationship (SAR) driving the selection of the 5-isopropoxy moiety over other ether linkages[5].

LHS Pyridine SubstitutionClogPAqueous Solubility (µM)O. gutturosa Adult EC₅₀ (µM)L. sigmodontis Adult EC₅₀ (µM)
Unsubstituted (-H)1.8> 100> 10.0> 10.0
5-Methoxy2.154.20.150.22
5-Isopropoxy 3.2 15.5 0.04 0.06
5-Trifluoromethoxy3.8< 1.00.050.08
5-tert-Butoxy3.62.10.090.11

Data Interpretation: The 5-isopropoxy derivative achieves sub-100 nM potency against adult worms. While the trifluoromethoxy analog shows similar potency, its aqueous solubility drops below the detectable limit (<1 µM), rendering it unsuitable for oral formulation[5]. Thus, the isopropoxy group perfectly balances lipophilic efficiency and aqueous solubility.

Synthetic Workflows and Methodologies

The conversion of[5-(propan-2-yloxy)pyridin-2-yl]methanol to the final macrofilaricidal drug follows a convergent synthetic pathway.

Synthesis A [5-(propan-2-yloxy) pyridin-2-yl]methanol B 5-isopropoxy picolinonitrile A->B Oxidation & Nitrile Conv. C 5-isopropoxy picolinimidamide B->C NaOMe, MeOH then NH4Cl D Thiourea Intermediate C->D Isothiocyanate Addition E 1,2,4-Thiadiazol- 5-amine Core D->E I2, H2O2 Oxidative Cyclization

Synthetic workflow from the pyridine methanol intermediate to the 1,2,4-thiadiazole core.

Protocol A: One-Pot Oxidation and Nitrile Conversion

Objective: Convert the stable methanol building block into the reactive nitrile without isolating the volatile aldehyde intermediate.

  • Preparation: Dissolve[5-(propan-2-yloxy)pyridin-2-yl]methanol (1.0 eq, 10 mmol) in acetonitrile (30 mL).

  • Reagent Addition: Add TEMPO (0.05 eq) and ammonium acetate (NH₄OAc, 3.0 eq). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Oxidation: Slowly add (diacetoxyiodo)benzene (BAIB, 2.2 eq) in portions over 15 minutes.

    • Causality Check: BAIB acts as the stoichiometric oxidant, regenerating the TEMPO oxoammonium cation. The presence of NH₄OAc directly traps the transient aldehyde to form an imine, which is subsequently oxidized to the nitrile. This prevents the over-oxidation to the carboxylic acid.

  • Workup: After stirring for 4 hours at 25 °C, quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL). Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield 5-isopropoxypicolinonitrile .

Protocol B: Modified Pinner Reaction (Amidine Synthesis)

Objective: Generate the amidine required for thiadiazole cyclization using mild, base-catalyzed conditions[6].

  • Methoxide Activation: To a solution of 5-isopropoxypicolinonitrile (1.0 eq, 5 mmol) in anhydrous methanol (15 mL), add a 0.5 M solution of sodium methoxide in methanol (0.1 eq, 0.5 mmol).

  • Imidate Formation: Stir at 25 °C for 8 hours.

    • Causality Check: Traditional acidic Pinner reactions (HCl gas) can cleave the isopropoxy ether. Catalytic NaOMe cleanly forms the methyl imidate intermediate without ether cleavage[3].

  • Amidation: Add solid ammonium chloride (NH₄Cl, 2.0 eq) directly to the reaction mixture. Heat the suspension to 70 °C for 4 hours[3].

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with dichloromethane (DCM, 20 mL) to precipitate inorganic salts. Filter and concentrate the filtrate to afford 5-isopropoxypicolinimidamide as a stable solid.

Protocol C: Oxidative Cyclization to the 1,2,4-Thiadiazole

Objective: Construct the final macrofilaricidal pharmacophore via a green, iodine-catalyzed oxidative cyclization[2].

  • Thiourea Formation: Dissolve 5-isopropoxypicolinimidamide (1.0 eq, 3 mmol) and 3-methylpyridin-2-yl isothiocyanate (1.0 eq, 3 mmol) in ethanol (10 mL). Stir at 20 °C for 2 hours.

    • Validation: The reaction mixture will transition from a clear solution to a thick suspension as the highly insoluble thiourea intermediate precipitates.

  • Cyclization: To the unpurified thiourea suspension, add a catalytic solution of iodine (0.2 eq, 0.6 mmol) in ethanol (2 mL), followed by 30% aqueous hydrogen peroxide (H₂O₂, 2.0 eq)[2].

    • Causality Check: The I₂ oxidizes the thiourea sulfur, promoting nucleophilic attack by the amidine nitrogen to close the 1,2,4-thiadiazole ring. H₂O₂ acts as a terminal oxidant, re-oxidizing iodide (I⁻) back to iodine (I₂). This catalytic iodine approach prevents the formation of hazardous polyiodide byproducts and simplifies purification[2].

  • Final Isolation: Stir at 20 °C for 2 hours. Quench with saturated Na₂S₂O₃ (5 mL) to neutralize residual oxidants. Filter the resulting precipitate, wash with cold ethanol, and dry in vacuo to yield the final macrofilaricide: 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine .

Biological Evaluation Cascade

Once synthesized, compounds derived from[5-(propan-2-yloxy)pyridin-2-yl]methanol must pass through a rigorous phenotypic screening cascade to validate their macrofilaricidal efficacy and safety profile.

Screening S1 Primary Ex Vivo Assay (O. gutturosa / B. malayi) S2 Cytotoxicity Counter-screen (HepG2 / PBMC) S1->S2 S3 In Vitro DMPK (Microsomes, Solubility) S2->S3 S4 In Vivo Efficacy (L. sigmodontis mouse model) S3->S4

Phenotypic screening cascade for evaluating novel macrofilaricidal compounds.

  • Primary Ex Vivo Assay: Compounds are incubated with adult O. gutturosa or B. malayi worms. Motility is scored using the Worminator system or MTT viability assays. The isopropoxy derivatives typically show complete inhibition of motility at < 100 nM[4].

  • Cytotoxicity: Selectivity is paramount. The compound must demonstrate a CC₅₀ > 50 µM against mammalian cell lines (e.g., HepG2) to ensure the mechanism of action is parasite-specific[4].

  • In Vivo Efficacy: The ultimate validation occurs in the Litomosoides sigmodontis infected mouse model, where the optimized 1,2,4-thiadiazoles demonstrate >68% reduction in adult worm burden, proving their potential as true macrofilaricides[4].

References

  • Hawryluk, N., Robinson, D., Shen, Y., et al. "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections." Journal of Medicinal Chemistry, 2022, 65(16), 11388-11403.[Link]

  • Bristol-Myers Squibb Company. "Heterocyclic compounds and their use for treatment of helminthic infections and diseases.
  • Drugs for Neglected Diseases initiative (DNDi). "Discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for the treatment of human filarial infections." DNDi Portfolio Publications, 2022.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Welcome to the Application Scientist Technical Support Center. [5-(propan-2-yloxy)pyridin-2-yl]methanol (also known as (5-isopropoxypyridin-2-yl)methanol) is a highly valuable heterocyclic building block utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. [5-(propan-2-yloxy)pyridin-2-yl]methanol (also known as (5-isopropoxypyridin-2-yl)methanol) is a highly valuable heterocyclic building block utilized in the synthesis of DNA Polymerase Theta (Polθ) inhibitors for homologous recombination (HR) deficient cancers[1], as well as in novel anti-helminthic therapeutics[2].

Synthesizing this functionalized pyridine presents two primary chemical challenges: controlling the ambident nucleophilicity of the pyridinol core during alkylation, and efficiently breaking stable boron-product complexes during the ester reduction workup. This guide provides field-validated protocols, mechanistic causality, and targeted troubleshooting to help you maximize your isolated yields.

Synthesis Workflow

The standard, highly scalable route to this compound involves a two-step sequence starting from commercially available methyl 5-hydroxypicolinate.

SynthesisWorkflow SM Methyl 5-hydroxypicolinate (Starting Material) Step1 O-Alkylation (K2CO3, 2-Bromopropane) SM->Step1 Int1 Methyl 5-isopropoxypicolinate (Intermediate) Step1->Int1 Step2 Ester Reduction (NaBH4, MeOH) Int1->Step2 Prod [5-(propan-2-yloxy)pyridin-2-yl]methanol (Target Product) Step2->Prod

Fig 1. Two-step synthesis workflow for[5-(propan-2-yloxy)pyridin-2-yl]methanol.

Quantitative Reaction Parameters

The following table summarizes the expected operational parameters and analytical benchmarks for this workflow based on optimized industrial standards[1],[2].

ParameterStep 1: O-AlkylationStep 2: Ester Reduction
Primary Reagents 2-Bromopropane (3.0 eq), K₂CO₃ (3.0 eq)NaBH₄ (3.0 - 5.0 eq), MeOH
Solvent System DMF / Acetonitrile (1:5 v/v)Methanol (or THF/MeOH mix)
Temperature Profile 80 °C0 °C to Room Temperature
Reaction Time 16 hours2 - 4 hours
Expected Yield 58% - 85%44% - 75%
Critical Impurities N-alkylated pyridone derivativeBoron-complexed alcohol, Unreacted ester

Step-by-Step Experimental Protocols

Step 1: O-Alkylation (Synthesis of Methyl 5-isopropoxypicolinate)

Mechanistic Rationale: The 5-hydroxypicolinate system is an ambident nucleophile capable of both O-alkylation and N-alkylation. Utilizing a mild, hard base (K₂CO₃) in a mixed polar aprotic solvent system (DMF/ACN) selectively increases the electron density on the harder oxygen atom, strongly favoring O-alkylation[2].

  • Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add methyl 5-hydroxypicolinate (1.0 eq) dissolved in a mixture of DMF and Acetonitrile (ACN) (approx. 1:5 ratio by volume)[2].

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) followed by 2-bromopropane (3.0 eq)[2].

  • Reaction: Flush the system with N₂ and heat the heterogeneous mixture to 80 °C with vigorous stirring for 16 hours[2].

  • Validation: Monitor by TLC (EtOAc/Hexanes). The O-alkylated product is significantly less polar than the starting phenol.

  • Workup: Cool to room temperature and dilute with additional ACN. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃ and KBr).

  • Isolation: Concentrate the filtrate under reduced pressure. The residual DMF can be removed via an aqueous wash (extracting with EtOAc) or by high-vacuum distillation to yield methyl 5-isopropoxypicolinate as a yellow solid[1].

Step 2: Ester Reduction (Synthesis of[5-(propan-2-yloxy)pyridin-2-yl]methanol)

Mechanistic Rationale: While NaBH₄ is typically too mild to reduce standard esters, the electron-withdrawing nature of the pyridine ring activates the adjacent picolinate ester toward hydride attack. Methanol acts as both a solvent and an electrophilic activator, forming intermediate alkoxyborohydride species that are more reactive[3].

  • Setup: Dissolve methyl 5-isopropoxypicolinate (1.0 eq) in anhydrous Methanol (MeOH) and cool the solution to 0 °C using an ice bath[3].

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 3.0 - 5.0 eq) in small portions to control the evolution of hydrogen gas and manage the exotherm[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours[3].

  • Validation: Monitor by LC-MS or TLC. The target alcohol will be highly polar compared to the starting ester.

  • Workup (Critical Step): Cool the mixture back to 0 °C. Carefully quench by adding 6 N HCl dropwise until the pH of the solution reaches 1–2[3]. Self-validating check: This acidic quench is mandatory to break the stable boron-nitrogen-oxygen chelates that trap the product.

  • Isolation: Stir the acidic mixture for 15 minutes, then neutralize to pH 8 with saturated aqueous NaHCO₃. Extract thoroughly with a highly polar organic solvent (e.g., 10% MeOH in DCM or pure EtOAc). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target alcohol[3].

Technical Troubleshooting & FAQs

Q1: I am seeing a significant amount of a highly polar byproduct in Step 1. Is this N-alkylation, and how do I prevent it? A: Yes, the formation of an N-isopropyl pyridone derivative is the most common side reaction. The 5-hydroxypyridine core exists in tautomeric equilibrium with its pyridone form. To suppress N-alkylation:

  • Ensure strict anhydrous conditions: Water solvates the phenoxide oxygen, sterically hindering it and driving the alkylation to the nitrogen. Use anhydrous K₂CO₃ and dry solvents.

  • Solvent Ratio: If N-alkylation persists, increase the ratio of ACN to DMF. DMF is excellent for solubility but can sometimes stabilize the charge-separated N-alkylation transition state.

Q2: The NaBH₄ reduction of the ester is stalling at ~50% conversion. How can I drive it to completion without switching to the hazardous LiAlH₄? A: If the intrinsic activation from the pyridine ring is insufficient, you can dramatically increase the reducing power of NaBH₄ by adding a Lewis acid. Adding anhydrous Calcium Chloride (CaCl₂) (0.5 to 1.0 eq relative to NaBH₄) to the methanolic solution forms Ca(BH₄)₂ in situ. The Ca²⁺ ion coordinates to the ester carbonyl oxygen, significantly increasing its electrophilicity and driving the reduction to 100% conversion within an hour.

Q3: My LC-MS shows full conversion of the ester to the alcohol, but my isolated yield after aqueous workup is less than 40%. Where is my product? A: You are likely losing your product in the aqueous layer due to the formation of highly water-soluble borate complexes. The nitrogen of the pyridine and the newly formed hydroxyl group readily chelate the boron byproducts.

  • The Fix: You must perform a highly acidic quench (as detailed in Step 2, using 6 N HCl to pH 1-2)[3]. This protonates the pyridine and the alkoxide, shattering the boron complex. Once broken, you must carefully neutralize the aqueous layer to pH 8 (the isoelectric point of the product) before extraction. Furthermore, because the product is highly polar, standard EtOAc extractions may be insufficient; switch to 10% MeOH in Dichloromethane (DCM) for the extraction phase.

Q4: The isopropyl ether seems to be cleaving during my acidic workup. Is this possible? A: Isopropyl aryl ethers are generally stable to mild aqueous acids at room temperature. If you observe dealkylation (reverting to the 5-hydroxypyridine derivative), you are likely allowing the highly concentrated HCl quench to exotherm locally. Ensure the reaction is cooled to 0 °C during the HCl addition and maintain vigorous stirring to dissipate the heat of neutralization.

References

  • Source: Google Patents (AU2021390194B2)
  • Source: Google Patents (WO2020219871A1)

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for[5-(propan-2-yloxy)pyridin-2-yl]methanol

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for the chromatographic purification of [5-(propan-2-yloxy)pyridin-2-yl]methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for the chromatographic purification of [5-(propan-2-yloxy)pyridin-2-yl]methanol . As a functionalized nitrogen heterocycle, this compound presents specific challenges—most notably peak tailing, irreversible adsorption on silica, and pH-dependent elution profiles.

Designed for researchers and drug development professionals, this guide synthesizes chemical causality with field-proven methodologies to ensure high-yield, high-purity isolations.

Compound Profiling & Diagnostic Matrix

To successfully purify a molecule, you must first understand its electronic and structural environment. The table below summarizes the quantitative data and functional group behaviors that dictate chromatographic decision-making.

PropertyValue / DescriptionChromatographic Implication
Target Molecule [5-(propan-2-yloxy)pyridin-2-yl]methanolRequires specific handling typical of basic nitrogen heterocycles[1].
Pyridine Nitrogen pKa ~5.5 – 6.0While standard pyridine-2-methanol has a pKa of ~4.9[2], the electron-donating (+M) effect of the 5-isopropoxy group increases electron density on the nitrogen. This elevated basicity guarantees severe peak tailing on unmodified silica (pKa ~4.5).
Hydroxyl Group Hydrogen bond donor/acceptorIncreases overall polarity; prone to co-elution with positional isomers[3].
Isopropoxy Group Lipophilic steric bulkIncreases retention on C18 columns compared to unalkylated precursors.
LogP (Estimated) ~1.2 – 1.5Moderate lipophilicity; requires balanced aqueous/organic gradients in Reverse-Phase (RP) chromatography.

Expert Troubleshooting FAQs

Q1: Why does my compound exhibit severe peak tailing or fail to elute entirely on standard normal-phase silica gel? A1: This is a classic acid-base interaction. Unmodified silica gel contains residual silanol groups (-SiOH) with a pKa of approximately 4.5. Because the pyridine nitrogen of your compound has a higher pKa (~5.5), the silanols protonate the nitrogen as it travels down the column. This shifts the separation mechanism from simple adsorption to a strong ion-exchange interaction. To resolve this, you must add a basic modifier like 1–5% Triethylamine (TEA) or 1% aqueous ammonia to your mobile phase. The highly basic TEA dynamically coats and neutralizes the acidic silanols, allowing your target molecule to elute as a sharp band.

Q2: I am using Reverse-Phase (C18) preparative HPLC, but my compound elutes in the void volume. How do I increase retention? A2: Small, polar nitrogen-containing heterocycles exhibit notoriously poor retention on C18 columns when ionized[4]. If you are using a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid, pH ~2.0), your pyridine nitrogen is fully protonated ( NH+ ), making the molecule highly polar. The Causality: According to the Henderson-Hasselbalch equation, to keep a basic compound in its neutral, lipophilic state, the mobile phase pH must be at least 2 units above its pKa. Switch to a high-pH buffer, such as 10 mM Ammonium Bicarbonate (pH 9.0). At pH 9.0, the molecule is fully deprotonated and neutral, maximizing hydrophobic interactions with the C18 stationary phase.

Q3: How do I separate [5-(propan-2-yloxy)pyridin-2-yl]methanol from unreacted 5-hydroxypyridine-2-methanol (the starting material)? A3: The unreacted starting material possesses a free phenolic-like hydroxyl group at the 5-position, making it significantly more polar and capable of stronger hydrogen bonding than the isopropoxy ether product.

  • On Normal Phase: The starting material will retain much more strongly on silica. A gradient of Hexane/Ethyl Acetate will elute your isopropoxy product first.

  • On Reverse Phase: The lipophilic isopropoxy group increases the LogP of your product. Therefore, on a C18 column, the polar starting material will elute early, and your target product will elute later as the organic modifier (Acetonitrile or Methanol) concentration increases.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not waste valuable crude material on a failed column run.

Protocol A: Normal-Phase Flash Chromatography (Silica Gel)

Use this method for scaling up purification after synthesis.

  • Self-Validation (TLC Check): Spot your crude mixture on two separate silica TLC plates. Elute Plate A with 50:50 Hexane:EtOAc. Elute Plate B with 50:50 Hexane:EtOAc + 2% TEA. If Plate A shows a long streak and Plate B shows a tight, circular spot, your mobile phase is validated.

  • Column Equilibration: Pack the silica column using Hexane containing 2% TEA. Flush with at least 3 column volumes (CV) to ensure all acidic silanols are fully capped by the TEA.

  • Sample Loading: Dissolve the crude [5-(propan-2-yloxy)pyridin-2-yl]methanol in a minimum amount of Dichloromethane (DCM). Load carefully onto the column head.

  • Elution Gradient:

    • 0–2 CV: 90% Hexane / 10% EtOAc (with 2% TEA)

    • 2–6 CV: Ramp to 50% Hexane / 50% EtOAc (with 2% TEA)

    • 6–10 CV: 100% EtOAc (with 2% TEA) to elute the target compound.

  • Isolation & TEA Removal: Combine pure fractions. Because TEA (bp 89°C) can be difficult to remove completely via rotary evaporation, co-evaporate the final residue 3 times with pure toluene, followed by high vacuum overnight.

Protocol B: Reverse-Phase Preparative HPLC (C18)

Use this method for isolating the compound from closely related positional isomers[3].

  • Self-Validation (Analytical Pulse): Inject a 5 µL test sample on an analytical C18 column using a low-pH mobile phase (0.1% Formic acid) and a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). Confirm that the retention time shifts significantly later at pH 9.0 before scaling up.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonium hydroxide. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% A / 5% B for 5 CVs.

  • Gradient Design:

    • 0–5 min: Isocratic hold at 5% B.

    • 5–25 min: Linear gradient from 5% B to 60% B. (The target compound typically elutes between 30-45% B depending on column dimensions).

    • 25–30 min: Column wash at 95% B.

  • Lyophilization: Collect fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous layer. Ammonium bicarbonate is volatile and will sublimate away, leaving a salt-free product.

Visual Workflows

The following diagrams illustrate the logical troubleshooting pathways and the chemical mechanisms at play during purification.

Workflow Start Issue: Peak Tailing or Low Recovery CheckPhase Which Chromatography Mode? Start->CheckPhase NP Normal Phase (Silica) CheckPhase->NP Silica Gel RP Reverse Phase (C18) CheckPhase->RP C18 Column NP_Action Add 1-5% TEA or 1% NH4OH NP->NP_Action Neutralize Silanols RP_Action Check Mobile Phase pH RP->RP_Action RP_Low Low pH (< 4): Early Elution RP_Action->RP_Low Acidic Modifier RP_High High pH (> 8): Good Retention RP_Action->RP_High Basic Buffer

Troubleshooting workflow for resolving peak tailing and retention issues.

Mechanism cluster_0 Unmodified Silica cluster_1 TEA-Modified Silica Silanol1 Acidic Silanol Pyridine Pyridine Nitrogen Silanol1->Pyridine Strong Adsorption Silanol2 Acidic Silanol TEA Triethylamine (TEA) Silanol2->TEA TEA Caps Silanol Pyridine2 Pyridine Nitrogen TEA->Pyridine2 Elutes Freely

Mechanistic role of Triethylamine (TEA) in preventing pyridine adsorption on silica gel.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes ResearchGate[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography PMC (National Institutes of Health)[Link]

Sources

Troubleshooting

common side products in the synthesis of substituted pyridylmethanols

Welcome to the Technical Support Center for the synthesis of substituted pyridylmethanols. As a structural motif, pyridylmethanols are foundational building blocks in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridylmethanols. As a structural motif, pyridylmethanols are foundational building blocks in medicinal chemistry and drug development. However, the unique electronic properties of the pyridine ring—specifically its electron-withdrawing nature and basic nitrogen center—frequently complicate standard reduction and nucleophilic addition workflows, leading to distinct side products.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you achieve high-yielding, chemoselective syntheses.

Part 1: Diagnostic Matrix for Common Side Products

When your reaction yields unexpected results, identifying the side product is the first step toward optimization. The table below summarizes the quantitative and qualitative diagnostic data for the most frequent side reactions encountered during pyridylmethanol synthesis.

Target ProductIdentified Side ProductPrimary CauseDiagnostic Mass Shift (LC-MS)Preventive Action
PyridylmethanolMethylpyridine Over-reduction (Hydrogenolysis of the C-O bond)[M - 16] (Loss of Oxygen)Switch from harsh reductants (Zn/HCOOH) to mild hydride donors (NaBH₄).
PyridylmethanolPinacol Dimer 1-e⁻ reduction & ketyl radical coupling[2M + 2]Avoid single-electron donors; ensure conditions favor concerted 2-e⁻ transfer.
Substituted PyridylmethanolUnreacted Ketone/Aldehyde Enolization by basic Grignard reagents[M] (Starting material mass)Add CeCl₃ to suppress basicity or perform addition at -78 °C.
Substituted PyridylmethanolSymmetrical Alkylpyridine Wurtz coupling during Grignard preparationVariesControl temperature during Mg activation; avoid excess alkyl halide.

Part 2: Mechanistic Pathway Analysis

Understanding the causality behind these side products requires analyzing the electronic bifurcation that occurs during the reduction of pyridyl ketones and aldehydes. The electron-deficient pyridine ring stabilizes radical intermediates, making the system highly susceptible to divergent reaction pathways.

Pathway Ketone Pyridyl Ketone/Aldehyde Radical Ketyl Radical (1-e⁻) Ketone->Radical 1-e⁻ reduction (e.g., electrochemical) Alkoxide Alkoxide Intermediate (2-e⁻) Ketone->Alkoxide 2-e⁻ reduction (e.g., NaBH4) Pinacol Pinacol Dimer (Side Product) Radical->Pinacol Dimerization Carbinol Pyridylmethanol (Target) Alkoxide->Carbinol Protonation Methyl Methylpyridine (Over-reduction) Carbinol->Methyl Zn/HCOOH or Harsh Hydrogenation

Caption: Mechanistic bifurcation in pyridyl ketone reduction leading to target carbinols or side products.

Part 3: Deep-Dive Troubleshooting (FAQs)

Q: Why am I seeing methylpyridine instead of my target pyridylmethanol during the reduction of a pyridinecarboxaldehyde? A: You are observing a classic over-reduction, also known as hydrogenolysis. When using powerful reducing systems like Zinc and formic acid (Zn/HCOOH) or prolonged catalytic hydrogenation (e.g., Pd/C with high H₂ pressure), the initially formed pyridylmethanol undergoes further reduction, cleaving the C-O bond to yield the corresponding methylpyridine[1]. The electron-withdrawing nature of the pyridine ring weakens the benzylic-type C-O bond, making it highly susceptible to this cleavage. Solution: Switch to a milder, chemoselective reducing agent such as Sodium Borohydride (NaBH₄) in methanol, which selectively performs a 2-electron reduction of the carbonyl without cleaving the resulting alcohol[2].

Q: My LC-MS shows a mass corresponding to a dimer. How do I prevent this pinacol coupling? A: Pyridyl ketones and aldehydes are highly prone to one-electron (1-e⁻) reduction pathways. The electron-deficient pyridine ring stabilizes the resulting ketyl radical intermediate. When these radicals dimerize, they form a pinacol side product[3]. This frequently occurs during electrochemical reduction or when using single-electron donors (like dissolved metals). Solution: Ensure your reaction conditions strongly favor a concerted two-electron (2-e⁻) hydride transfer. If using electrochemical methods, the addition of a proton donor (like acetic acid) can help drive the 2-e⁻ reduction to the carbinol[3]. For chemical reductions, rely on standard hydride donors (NaBH₄, LiAlH₄) rather than single-electron transfer reagents.

Q: During the Grignard synthesis of substituted pyridylmethanols, my yield is low, and I recover mostly unreacted aldehyde. What is happening? A: Two primary competing reactions cause this: moisture quenching and enolization. Grignard reagents are highly basic. If your starting material has α-protons, the Grignard reagent may act as a base rather than a nucleophile, deprotonating the substrate to form an enolate and yielding the alkane of the Grignard reagent[4]. Additionally, trace moisture will prematurely quench the pyridylmagnesium halide. Solution: Ensure strictly anhydrous conditions. If enolization remains the primary issue, consider switching to a less basic nucleophile, such as an organozinc reagent, or use a cerium(III) chloride additive (Luche-type conditions) to enhance nucleophilicity over basicity.

Part 4: Validated Experimental Protocols

To ensure reproducibility and avoid the side products detailed above, utilize the following self-validating workflows.

Protocol A: Chemoselective Reduction of Nicotinaldehyde to 3-Pyridinemethanol[2]

This protocol utilizes NaBH₄ to ensure a clean 2-e⁻ reduction, avoiding both pinacol coupling and over-reduction to methylpyridine.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of nicotinaldehyde in anhydrous methanol (0.5 M concentration).

    • Causality: Methanol acts as a protic solvent that coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating hydride transfer.

  • Hydride Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of finely powdered NaBH₄ in small portions.

    • Causality: The reaction is exothermic. Strict temperature control prevents solvent boil-off and suppresses unwanted side reactions.

  • In-Process Validation: Stir for 2 hours at room temperature. Monitor the reaction via TLC (100% Ethyl Acetate). The reaction is complete when the UV-active aldehyde spot disappears and is replaced by a highly polar, lower-Rf carbinol spot.

  • Workup & Borate Decomposition: Quench the reaction by carefully adding 10% aqueous NaOH.

    • Causality: NaBH₄ reductions form stable borate ester intermediates. NaOH hydrolyzes these complexes, ensuring the free pyridylmethanol is released into the organic phase, preventing yield loss in the aqueous layer. Extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Grignard Addition for Substituted 2-Pyridylmethanols[4]

This protocol outlines the precise generation and trapping of a pyridyl Grignard reagent to prevent enolization and Wurtz coupling side reactions.

  • Grignard Preparation: In a strictly anhydrous setup under nitrogen, add magnesium turnings (1.1 eq) to anhydrous THF. Add a single crystal of iodine.

    • Causality: Iodine reacts with the passivating MgO layer on the metal surface, exposing active Mg to initiate the carbon-halogen insertion.

  • Halide Addition: Add 2-bromopyridine (1.0 eq) dropwise. Maintain the temperature at a gentle reflux. Once complete, cool the dark Grignard solution to 0 °C.

  • Nucleophilic Addition: Dissolve the target aldehyde/ketone (1.0 eq) in dry THF and add it dropwise to the Grignard solution at 0 °C.

    • Causality: Low temperatures suppress the basicity of the Grignard reagent, minimizing enolization of the aldehyde and favoring the desired nucleophilic attack.

  • In-Process Validation: The reaction mixture will typically change color (often darkening) as the magnesium alkoxide intermediate forms. Stir for 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a mild acid (pH ~5.5). Using a strong acid like HCl would protonate the basic pyridine nitrogen, dragging the target pyridylmethanol into the aqueous layer and severely complicating the organic extraction. Extract with ethyl acetate and purify via column chromatography.

References

  • [1] Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid. ResearchGate.

  • [3] The Redox Chemistry of 4-Benzoyl-N-methylpyridinium Cations in Acetonitrile with and without Proton Donors: The Role of Hydrogen Bonding. ACS Publications.

  • [4] Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols. Benchchem.

  • [2] Application Notes and Protocols for the Reduction of Nicotinaldehyde to 3-Pyridinemethanol. Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Etherification of Hydroxypyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the etherification of hydroxypyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the etherification of hydroxypyridines, a common yet challenging transformation in synthetic chemistry. Our goal is to move beyond simple procedural lists and explain the underlying principles that govern success in these reactions, empowering you to make informed decisions in your own laboratory work.

Introduction: The Core Challenge of Hydroxypyridine Etherification

Hydroxypyridines are foundational building blocks in medicinal chemistry and materials science. However, their etherification is frequently complicated by the existence of pyridone-hydroxypyridine tautomerism.[1] For example, 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. This duality presents a significant regioselectivity challenge: alkylating agents can react at either the oxygen atom to yield the desired pyridyl ether (O-alkylation) or at the nitrogen atom to form an N-alkylated pyridone, a common and often undesired side product.[1][2]

This guide is structured to address this central problem through a series of frequently asked questions, detailed troubleshooting scenarios, and validated experimental protocols.

Tautomerism cluster_2hp 2-Hydroxypyridine / 2-Pyridone cluster_4hp 4-Hydroxypyridine / 4-Pyridone 2_hydroxy 2-Hydroxypyridine 2_pyridone 2-Pyridone 2_hydroxy->2_pyridone Equilibrium 4_hydroxy 4-Hydroxypyridine 4_pyridone 4-Pyridone 4_hydroxy->4_pyridone Equilibrium

Caption: Tautomeric equilibria for 2- and 4-hydroxypyridines.

PART 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of receiving the N-alkylated pyridone instead of the desired O-alkylated pyridyl ether?

The formation of N- vs. O-alkylated products is a classic example of competitive ambident nucleophilicity, governed by the principles of Hard and Soft Acids and Bases (HSAB). The pyridinoxide anion, formed after deprotonation, has two nucleophilic sites: the "hard" oxygen and the "softer" nitrogen.

  • O-Alkylation (Hard-Hard Interaction): The negatively charged oxygen is a "hard" nucleophile. It reacts preferentially with "hard" electrophiles. Reagents that generate a more carbocationic character, such as alkyl sulfates or reactions under conditions that favor an SN1-like mechanism, will favor O-alkylation.[3]

  • N-Alkylation (Soft-Soft Interaction): The nitrogen atom is a "softer" nucleophile. It reacts preferentially with "soft" electrophiles, such as alkyl iodides (e.g., methyl iodide), which are highly polarizable and react via a classic SN2 mechanism.[3]

Controlling the reaction conditions—specifically the base, solvent, and alkylating agent—is key to steering the reaction toward the desired O-alkylation.[4]

Q2: Which synthetic methods are most reliable for preparing pyridyl ethers?

Three primary methods are widely employed, each with distinct advantages and disadvantages:

MethodDescriptionProsCons
Williamson Ether Synthesis An SN2 reaction between a deprotonated hydroxypyridine (an alkoxide equivalent) and an alkyl halide.[5]Cost-effective, straightforward, widely applicable for simple alkyl groups.Prone to N-alkylation, requires careful optimization of base and solvent, limited to primary and some secondary alkyl halides to avoid elimination.[6]
Mitsunobu Reaction A redox-condensation reaction using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD) to activate an alcohol for nucleophilic attack by the hydroxypyridine.[7][8]Excellent for temperature-sensitive substrates, generally high-yielding, and offers an alternative pathway when Williamson synthesis fails.Generates stoichiometric byproducts (PPh₃=O and a hydrazine derivative) that can complicate purification[9], reagents are more expensive and moisture-sensitive.
Ullmann Condensation A copper-catalyzed cross-coupling reaction between a hydroxypyridine and an aryl halide, used specifically for the synthesis of aryl-pyridyl ethers.[10][11]Essential for diaryl ether synthesis where SNAr is not feasible. Modern methods use catalytic copper.[12]Traditionally requires high temperatures (>200 °C) and polar aprotic solvents, though newer ligand systems have improved reaction conditions.[10][13]
Q3: How critical are anhydrous conditions for these reactions?

Extremely critical, especially for the Williamson and Mitsunobu reactions. The presence of water can lead to several undesirable outcomes:

  • Quenching of the Base/Nucleophile: Strong bases like sodium hydride (NaH) will react violently with water. The pyridinoxide anion can also be protonated by water, rendering it non-nucleophilic.[6]

  • Hydrolysis of the Alkylating Agent: Alkyl halides can slowly hydrolyze in the presence of water.

  • Mitsunobu Reagent Decomposition: The phosphonium intermediate in the Mitsunobu reaction is highly moisture-sensitive.

Best Practice: Always use freshly dried solvents, dry glassware thoroughly (oven or flame-drying), and run reactions under an inert atmosphere (Nitrogen or Argon).[6]

PART 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Low or No Yield of Any Product

Q: I ran a Williamson etherification of 3-hydroxypyridine with benzyl bromide using K₂CO₃ in acetonitrile, but my starting material was not consumed after 24 hours at reflux. What went wrong?

This is a common issue that can be systematically diagnosed. The likely culprit is insufficient deprotonation of the hydroxypyridine, as its pKa is higher than that of a typical phenol, making it less acidic.

LowYield Start Low / No Yield Observed Q1 Was the hydroxypyridine fully deprotonated? Start->Q1 Sol_Base Action: Use a stronger base (NaH, KHMDS, t-BuOK). Ensure base stoichiometry is ≥ 1.0 eq. Q1->Sol_Base No Q2 Is the alkylating agent reactive enough? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate reaction Sol_Base->End Sol_Halide Action: Switch from R-Cl to R-Br or R-I. Add catalytic NaI or KI (Finkelstein reaction). Q2->Sol_Halide No Q3 Are reaction conditions appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_Halide->End Sol_Cond Action: Increase temperature. Switch to a higher-boiling polar aprotic solvent (DMF, DMSO). Q3->Sol_Cond No Q3->End Yes (Consult further) A3_Yes Yes A3_No No Sol_Cond->End

Caption: Troubleshooting workflow for low-yield etherification reactions.

Detailed Analysis & Solution:

  • Base Strength: Potassium carbonate (K₂CO₃) is often insufficiently basic to fully deprotonate hydroxypyridines. For a more robust reaction, switch to a stronger base.[6]

    • Recommendation: Use sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK). Add the hydroxypyridine to a suspension of NaH in anhydrous THF or DMF at 0 °C and allow it to stir for 30-60 minutes to ensure complete formation of the pyridinoxide anion before adding the alkyl halide.

  • Solvent Choice: While acetonitrile is a polar aprotic solvent, DMF or DMSO can be more effective as they better solvate the potassium cation, leading to a more "naked" and therefore more reactive pyridinoxide anion.[6]

  • Temperature: Refluxing acetonitrile (82 °C) may not be sufficient. DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) allow for higher reaction temperatures, which can accelerate the rate of SN2 reactions.[6]

Scenario 2: The Major Product is the N-Alkylated Isomer

Q: My reaction produced a clean product, but NMR analysis confirms it is the N-benzyl-3-pyridone, not the 3-(benzyloxy)pyridine I wanted. How can I reverse this selectivity?

This indicates that the reaction conditions favored the "soft-soft" interaction. To favor O-alkylation, you need to make the electrophile "harder" or modify the nucleophilic character of the anion.

  • Change the Alkylating Agent: If you used benzyl iodide, switch to benzyl bromide or benzyl chloride. While seemingly counterintuitive as they are less reactive, they are "harder" electrophiles than the highly polarizable iodide.

  • Modify the Solvent and Counter-ion: The choice of base and solvent dramatically influences the location of the cation.

    • In solvents like DMF, alkali metal salts (like the sodium salt from NaH) exist as dissociated ions, making the oxygen anion highly available for reaction.[4]

    • In less polar solvents like THF or dioxane, the cation may coordinate more tightly with the oxygen, leaving the nitrogen as the more sterically accessible and reactive site.

    • Recommendation: Use NaH in DMF. This combination is frequently cited for promoting O-alkylation.

  • Consider an Alternative Method: If optimizing the Williamson synthesis fails, the Mitsunobu reaction is an excellent alternative that proceeds through a different mechanism, often providing the O-alkylated product with high selectivity.[14]

Scenario 3: The Reaction is Messy with Multiple Byproducts

Q: I attempted to make a t-butyl ether using t-butyl bromide and 4-hydroxypyridine with NaH. My TLC plate shows multiple spots and a low yield of what might be the desired product.

This is a classic case of a competing elimination reaction. The Williamson ether synthesis is an SN2 reaction and is highly sensitive to steric hindrance.

  • The Problem: Sodium hydride is not only a strong base but also a non-nucleophilic one. When paired with a tertiary alkyl halide like t-butyl bromide, the alkoxide will act as a base, abstracting a proton from the t-butyl group and triggering an E2 elimination to form isobutylene gas. Tertiary alkyl halides almost exclusively yield elimination products.[5][6]

  • The Solution: You cannot form a t-butyl ether using the Williamson synthesis with t-butyl bromide. An alternative strategy is required, such as reacting the sodium salt of 4-hydroxypyridine with isobutylene under acidic catalysis.

SN2_vs_E2 cluster_paths Reaction Pathways Pyridoxide Pyridoxide Anion SN2 SN2 (Substitution) O-Alkylation Pyridoxide->SN2 E2 E2 (Elimination) Alkene Formation Pyridoxide->E2 Alkyl_Halide Alkyl Halide Alkyl_Halide->SN2 Primary > Secondary Alkyl_Halide->E2 Tertiary >> Secondary

Caption: Competing SN2 and E2 pathways in Williamson synthesis.

PART 3: Optimized Experimental Protocols

Protocol 1: General Procedure for O-Alkylation via Williamson Ether Synthesis

This protocol is optimized for favoring O-alkylation using a strong base in a polar aprotic solvent.

Materials:

  • Hydroxypyridine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (primary or secondary) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Under an argon or nitrogen atmosphere, add the NaH dispersion (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Wash (Optional but Recommended): Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully via cannula each time. Dry the remaining NaH under a stream of inert gas.

  • Anion Formation: Add anhydrous DMF via syringe to the flask to create a ~0.5 M solution with respect to the hydroxypyridine. Cool the suspension to 0 °C using an ice bath.

  • Dissolve the hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of DMF, dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-80 °C).[6]

  • Workup: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for O-Alkylation via Mitsunobu Reaction

This protocol uses the hydroxypyridine as the nucleophile to displace an activated primary or secondary alcohol.

Materials:

  • Alcohol (e.g., benzyl alcohol) (1.0 eq)

  • Hydroxypyridine (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (40% solution in toluene is common) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the alcohol (1.0 eq), hydroxypyridine (1.2 eq), and PPh₃ (1.5 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the solids (target concentration ~0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add the DEAD or DIAD solution (1.5 eq) dropwise via syringe over 30-60 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed. Maintain the temperature at 0 °C during the addition.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Direct purification by flash column chromatography is the most common method. The byproducts are often less polar than the desired ether product, but careful selection of the eluent system is required for good separation.

PART 4: Purification Strategies

Purifying pyridyl ethers from reaction mixtures, especially from unreacted starting materials and isomeric byproducts, requires a systematic approach.

MethodApplicationProtocol Summary
Flash Column Chromatography The most common and versatile method for separating O- and N-alkylated isomers, as well as byproducts from Mitsunobu or Ullmann reactions.Use silica gel as the stationary phase. Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. The N-alkylated pyridone is typically more polar than the O-alkylated ether.[15]
Acid-Base Extraction Useful for removing non-basic impurities or separating the basic pyridyl ether from neutral byproducts (like PPh₃=O).Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with dilute aqueous acid (e.g., 1 M HCl). The basic pyridyl ether will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, basified (e.g., with 2 M NaOH), and re-extracted with an organic solvent to recover the pure product.[15]
Crystallization An effective method for obtaining highly pure material if the desired product is a stable, crystalline solid.Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility, then cool slowly to induce crystallization. Common solvent systems include ethyl acetate/hexanes or ethanol/water.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (n.d.). Ethers as Building Blocks for the Synthesis and Modification of N‐Heterocycles. [Link]

  • ACS Publications. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Postersession.com. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • ACS Publications. (n.d.). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]

  • PMC. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Welcome to the technical support center for [5-(propan-2-yloxy)pyridin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [5-(propan-2-yloxy)pyridin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. By understanding the potential degradation pathways and implementing appropriate storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of [5-(propan-2-yloxy)pyridin-2-yl]methanol

[5-(propan-2-yloxy)pyridin-2-yl]methanol is a substituted pyridine derivative, a class of compounds widely used in the pharmaceutical and chemical industries.[1] The stability of such compounds is crucial for their effective use. The structure of [5-(propan-2-yloxy)pyridin-2-yl]methanol contains several key functional groups that can be susceptible to degradation: a pyridine ring, a primary alcohol (methanol group), and an ether linkage (isopropoxy group). Understanding the potential reactivity of these groups is the first step in preventing decomposition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the storage and handling of [5-(propan-2-yloxy)pyridin-2-yl]methanol in a question-and-answer format.

Question 1: I've noticed a yellowing or darkening of my solid [5-(propan-2-yloxy)pyridin-2-yl]methanol sample over time. What could be the cause?

Answer: The discoloration of your sample is a common indicator of degradation, likely due to oxidation or photodegradation.

  • Oxidation: The primary alcohol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen. The pyridine ring itself can also undergo oxidation, forming N-oxides, which can contribute to color changes.[2]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[3][4][5][6][7] Exposure to light can initiate radical reactions, leading to a variety of degradation products and a change in the physical appearance of the compound.

Solution:

  • Storage Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Always store the compound in an amber or opaque container to protect it from light.

  • Temperature Control: Store at a reduced temperature (see storage condition summary table below) to slow down the rate of any potential degradation reactions.

Question 2: My analytical results (HPLC, NMR) show the presence of new, unexpected peaks in my sample of [5-(propan-2-yloxy)pyridin-2-yl]methanol. What are the likely impurities?

Answer: The appearance of new peaks in your analytical data strongly suggests chemical decomposition. Based on the structure of the molecule, several degradation pathways are possible:

  • Oxidation/Dehydrogenation Products: The most likely impurity is the corresponding aldehyde, [5-(propan-2-yloxy)pyridin-2-yl]carbaldehyde, formed from the oxidation or dehydrogenation of the primary alcohol.[8][9][10][11] Further oxidation could lead to the carboxylic acid.

  • Hydrolysis Products: Although generally stable, the ether linkage could potentially undergo hydrolysis, especially in the presence of acidic or basic contaminants and moisture, to yield 5-hydroxypyridin-2-yl)methanol.

  • Products of Photodegradation: UV irradiation can lead to complex degradation pathways, including the formation of hydroxylated pyridines and ring-opening products like succinic acid.[5]

Solution:

  • Confirm Degradation: Use analytical techniques such as HPLC, GC-MS, or NMR to identify the impurities.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see table below).

  • Purification: If the level of impurity is unacceptable for your application, you may need to repurify the material.

Question 3: I'm preparing a stock solution of [5-(propan-2-yloxy)pyridin-2-yl]methanol. What solvent should I use, and how should I store the solution to ensure its stability?

Answer: The choice of solvent and storage conditions for solutions is critical to prevent accelerated degradation.

  • Solvent Selection: Use a high-purity, dry (anhydrous) aprotic solvent. Protic solvents like methanol or ethanol could potentially participate in side reactions. Ensure the solvent is free of acidic or basic impurities.

  • Solution Storage:

    • Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing to remove oxygen.

    • Light Protection: Store the solution in an amber vial.

    • Temperature: Store at low temperatures (e.g., -20°C) to minimize the rate of decomposition.

    • Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid [5-(propan-2-yloxy)pyridin-2-yl]methanol?

A1: Please refer to the summary table below for recommended storage conditions. The key is to protect the compound from oxygen, light, and moisture.

Q2: Can I use an antioxidant to improve the stability of [5-(propan-2-yloxy)pyridin-2-yl]methanol?

A2: Yes, adding a small amount of a suitable antioxidant can help to inhibit oxidative degradation. Common choices for organic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that acts as a free radical scavenger.[12][13][14][15][16] It is effective at low concentrations.

  • Vitamin E (α-tocopherol): A natural antioxidant that is also a free radical scavenger and can be effective in stabilizing polymers and organic molecules.[17][18][19][20][21]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in preventing oxidation in various systems.[22][23][24][25][26]

The choice of antioxidant will depend on the intended application and solvent system. It is advisable to conduct a small-scale stability study to determine the most effective antioxidant and its optimal concentration.

Q3: How can I monitor the purity of my [5-(propan-2-yloxy)pyridin-2-yl]methanol over time?

A3: Regular analytical testing is recommended to ensure the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting small amounts of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes and the presence of degradation products.

Data and Protocols

Storage Condition Summary
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including decomposition.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the alcohol and pyridine ring.
Light Amber or Opaque ContainerProtects against photodegradation.
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents potential hydrolysis of the ether linkage.
Experimental Protocol: Monitoring Purity by HPLC

This protocol provides a general method for monitoring the purity of [5-(propan-2-yloxy)pyridin-2-yl]methanol. Method optimization may be required.

  • Sample Preparation:

    • Prepare a stock solution of [5-(propan-2-yloxy)pyridin-2-yl]methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a freshly prepared sample to establish a baseline purity profile.

    • Periodically inject samples that have been in storage to monitor for the appearance of new peaks or a decrease in the main peak area.

Visualizations

Potential Decomposition Pathways

DecompositionPathways cluster_main [5-(propan-2-yloxy)pyridin-2-yl]methanol cluster_degradation Degradation Products A [5-(propan-2-yloxy)pyridin-2-yl]methanol B [5-(propan-2-yloxy)pyridin-2-yl]carbaldehyde (Oxidation/Dehydrogenation) A->B O2, light, heat D 5-hydroxypyridin-2-yl)methanol (Hydrolysis) A->D H2O, acid/base E Ring-opened products (Photodegradation) A->E UV light C [5-(propan-2-yloxy)pyridin-2-yl]carboxylic acid (Further Oxidation) B->C O2

Caption: Potential decomposition pathways for [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Recommended Storage Workflow

StorageWorkflow Start Receive Compound Inert Place in amber vial under inert atmosphere (N2 or Ar) Start->Inert Seal Seal tightly Inert->Seal Store Store at 2-8°C in a dry location Seal->Store Analyze Periodically analyze purity (HPLC, NMR) Store->Analyze End Use in experiment Store->End Analyze->End

Caption: Recommended workflow for the proper storage of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

References

  • UV photolysis for accelerating pyridine biodegrad
  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • UV Photolysis for Accelerating Pyridine Biodegradation.
  • [Biodegradation of pyridine under UV irradi
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • ANTIOXIDANT BHT.
  • Butyl
  • Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex.
  • Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biom
  • What is BHT in Food?
  • Vitamin E: an effective biological antioxidant for polymer stabilis
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Vitamin E: An Effective Biological Antioxidant for Polymer Stabilisation.
  • BHT (Butyl
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Vitamin E Beyond Antioxidants: Why It's in So Many Healing Formulas. Emogene & Co.
  • Theoretical study on the thermal decomposition of pyridine.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Deriv
  • Exploring the Benefits of Ascorbic Acid as a Natural Preservative in Food Preserv
  • BHT - Ingredient | Inside our products. L'Oréal.
  • Membrane Stabilizing Effect of Vitamin E: Existence of a Hydrogen Bond between α-Tocopherol and Phospholipids in Bilayer Liposomes. J-Stage.
  • Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes. PMC.
  • PYRIDINE ITS DERIV
  • Ascorbic Acid. Chemical Safety Facts.
  • What Is Ascorbic Acid Used For in Food, Beverages, and Personal Care?. Elchemy.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC.
  • Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. PMC.
  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
  • A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Ascorbic acid: The solution for longer shelf life and higher quality. Leroma.
  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Deriv
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • Oxidation of pyridine methanols to esters (2a-2i).
  • More data about Ascorbic acid as food additives for consumer. ClinicSearch.
  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks.
  • Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection.
  • Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls.
  • Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions (RSC Publishing).
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

Sources

Optimization

strategies to improve the regioselectivity of pyridine functionalization

Welcome to the Application Scientist Support Portal. The electron-deficient nature of the pyridine ring, combined with the strong coordinating ability of the nitrogen lone pair, makes traditional electrophilic aromatic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The electron-deficient nature of the pyridine ring, combined with the strong coordinating ability of the nitrogen lone pair, makes traditional electrophilic aromatic substitution (EAS) notoriously unpredictable and low-yielding. To overcome these inherent electronic deactivations, modern synthetic workflows rely on transition-metal catalysis, directed metalation, and transient N-oxide activation.

This guide provides field-proven, self-validating troubleshooting strategies to help you achieve precise C2, C3, and C4 regioselectivity in your pyridine functionalization workflows.

DecisionTree Target Target Pyridine Position C2 C2 / C6 Position Target->C2 C3 C3 / C5 Position Target->C3 C4 C4 Position Target->C4 DoM Directed ortho-Metalation (TMP-Bases) C2->DoM IrBoryl Ir-Catalyzed Borylation (Steric Control) C3->IrBoryl NOxide N-Oxide Activation (Tf2O + DABCO) C4->NOxide

Decision tree for selecting regioselective pyridine functionalization strategies.

Part 1: Troubleshooting & Strategy FAQs

Q1: Why do my traditional electrophilic aromatic substitution (EAS) reactions fail or yield poor C3 selectivity on pyridine substrates? A1: Pyridine is inherently electron-deficient. The nitrogen atom's electronegativity pulls electron density away from the ring, making it highly deactivated toward electrophiles. Furthermore, under acidic EAS conditions, the nitrogen protonates to form a pyridinium ion, which is even more deactivated. When EAS does occur, it is forced to the C3 position because the transition states for C2 and C4 attack place a positive charge directly on the electronegative nitrogen atom—an extremely high-energy, unstable resonance structure. To bypass this, modern strategies utilize transition-metal-catalyzed C-H activation or N-oxide umpolung strategies rather than brute-force EAS[1].

Q2: I need to functionalize the C2 position. How can I achieve this without relying on harsh Chichibabin conditions? A2: Directed ortho-metalation (DoM) is the most reliable strategy. By using sterically hindered, non-nucleophilic bases like TMPMgCl·LiCl (Knochel's base), you can selectively deprotonate the C2 position. The causality here is two-fold: the TMP (2,2,6,6-tetramethylpiperidide) amine is too bulky to attack the electron-deficient pyridine ring (preventing unwanted nucleophilic addition), while the LiCl breaks up base aggregates, increasing the kinetic basicity of the magnesium reagent[2]. This allows for rapid metalation at room temperature, forming a stable Grignard intermediate that can be trapped by various electrophiles or used in Negishi cross-couplings[2].

Q3: My target requires C3 functionalization, but I don't have a pre-existing directing group. Radical methods give me C2/C4 mixtures. What is the standard protocol? A3: The gold standard for undirected C3 functionalization is the Iridium-catalyzed C-H borylation developed by Ishiyama and Miyaura[3]. This method relies entirely on steric control rather than electronic direction. By using a bulky [IrCl(cod)]2 catalyst paired with a sterically demanding dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand, the catalyst physically cannot approach the C2 position due to the adjacent nitrogen lone pair and surrounding protons. Consequently, the borylation is forced to the less sterically hindered C3 and C4 positions[3]. If the C3 position is already substituted, the reaction is highly selective for the C5 position[3].

Q4: Direct C4 functionalization seems nearly impossible. How can I selectively target the C4 position? A4: C4 selectivity is achieved by temporarily altering the electronic and steric environment of the ring via Pyridine N-oxides. By treating the N-oxide with trifluoromethanesulfonic anhydride (Tf2O), you form a highly electrophilic N-triflyloxypyridinium intermediate. The critical step is the addition of DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO acts as a regioselective controller; it is too bulky to attack the C2 position and therefore selectively adds to the C4 position[4]. This forms a stable C4-DABCO intermediate that can be subsequently displaced by your target nucleophile[4].

Part 2: Quantitative Data & Strategy Comparison

To assist in experimental design, the following table summarizes the expected quantitative outcomes and mechanistic drivers for each regioselective strategy.

Target PositionPreferred MethodologyTypical RegioselectivityKey Reagents / CatalystsMechanistic Causality
C2 / C6 Directed ortho-Metalation (DoM)>95% (C2:C3)TMPMgCl·LiCl, ElectrophileKinetic/Steric: Bulky base prevents nucleophilic attack; LiCl breaks aggregates for rapid C2 deprotonation[2].
C3 / C5 Ir-Catalyzed C-H Borylation~75% (C3:C4)*[IrCl(cod)]2, dtbpy, B2pin2Steric Gradient: Bulky dtbpy ligand prevents Ir insertion at C2, forcing activation at C3/C4[3].
C4 N-Oxide Activation + DABCO>95% (C4:C2)Pyridine N-oxide, Tf2O, DABCOSteric Shielding: DABCO is too bulky to attack C2 of the activated pyridinium, forcing exclusive C4 addition[4].

*Note: If the C3 position is already substituted, Ir-borylation yields >95% selectivity for the C5 position due to extreme steric hindrance at C4[3].

Part 3: Mechanistic Workflows & Self-Validating Protocols

Mechanism Step1 Pyridine N-Oxide Step2 Tf2O Activation (Electrophilic) Step1->Step2 Step3 N-Triflyloxy pyridinium Step2->Step3 Step4 DABCO Addition (C4 Selective) Step3->Step4 Step5 Nucleophilic Displacement Step4->Step5 Step6 C4-Functionalized Pyridine Step5->Step6

Mechanistic pathway for C4-selective functionalization of pyridine N-oxides.

Protocol A: Undirected C3-Selective Iridium-Catalyzed Borylation

This protocol utilizes steric control to bypass the highly coordinating nitrogen atom[3].

  • Catalyst Activation: In an argon-filled glovebox, mix [IrCl(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%) in dry hexane or THF (2 mL).

    • Causality: The dtbpy ligand displaces the cyclooctadiene (cod) to form the active Ir(I) complex.

    • Validation Checkpoint: The solution must transition from yellow to a deep red/brown color within 5 minutes. If it remains pale yellow, ligand exchange has failed (likely due to moisture or oxygen contamination); discard and restart.

  • Borylation: Add bis(pinacolato)diboron (B2pin2, 1.0 equiv) and the pyridine substrate (1.0 equiv). Seal the vessel and heat to 80 °C for 16 hours.

    • Causality: The extreme steric bulk of the Ir-dtbpy complex physically prevents oxidative addition at the C2-H bond, driving the reaction to the C3/C4 positions[3].

    • Validation Checkpoint: Monitor by GC-MS. A successful reaction is indicated by the consumption of the pyridine starting material and the appearance of a major peak with a mass shift of +126 m/z (addition of the Bpin moiety).

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate in vacuo. Purify via flash chromatography.

Protocol B: C4-Selective Functionalization via N-Oxide & DABCO

This protocol uses an umpolung strategy to force nucleophilic attack at the C4 position[4].

  • Electrophilic Activation: Dissolve the pyridine N-oxide (1.0 equiv) in anhydrous DCM (0.2 M) under argon and cool to -78 °C. Dropwise, add Tf2O (1.1 equiv). Stir for 15 minutes.

    • Causality: Tf2O traps the N-oxide oxygen, creating a highly electrophilic N-triflyloxypyridinium intermediate.

    • Validation Checkpoint: A white suspension should form. Critical: If the solution turns dark brown or black, the temperature was too high, leading to thermal decomposition of the unstable intermediate.

  • Regiocontrol Addition: Add a solution of DABCO (2.0 equiv) in DCM dropwise at -78 °C. Stir for 30 minutes.

    • Causality: DABCO acts as the regioselective controller. Its bicyclic bulk prevents it from attacking the sterically hindered C2 position, forcing exclusive addition at C4[4].

    • Validation Checkpoint: The initial suspension will momentarily clear, followed by the precipitation of a new white solid (the C4-DABCO pyridinium salt).

  • Nucleophilic Displacement: Add your target nucleophile (e.g., an amine or thiol, 1.5 equiv) and allow the reaction to warm to room temperature over 2 hours.

    • Causality: The target nucleophile displaces the DABCO leaving group, restoring aromaticity and yielding the C4-functionalized product.

    • Validation Checkpoint: Monitor via TLC (UV active). The highly polar, baseline-stuck DABCO salt will convert into a distinct, less polar product spot.

References

  • Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Bentham Science Publishers URL: [Link]

  • Title: Transition-Metal-Catalyzed CH Functionalization for the Synthesis of Substituted Pyridines Source: Thieme Connect URL: [Link]

  • Title: Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

analytical methods for purity assessment of [5-(propan-2-yloxy)pyridin-2-yl]methanol

A Comprehensive Comparison Guide for Drug Development Professionals In pharmaceutical development, a truthful description of a chemical's constitution requires rigorous coverage of both its structure and purity[1]. For s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Drug Development Professionals

In pharmaceutical development, a truthful description of a chemical's constitution requires rigorous coverage of both its structure and purity[1]. For substituted pyridines like [5-(propan-2-yloxy)pyridin-2-yl]methanol (Molecular Weight: 167.21 g/mol ), achieving highly accurate purity profiles presents unique analytical challenges. The molecule possesses a basic pyridine nitrogen, a lipophilic isopropoxy ether, and a polar, hydrogen-bond donating hydroxymethyl group.

This guide objectively compares three orthogonal analytical methodologies—HPLC-UV, LC-MS, and Quantitative 1 H-NMR (qNMR)—detailing the causality behind experimental choices and providing self-validating protocols for each.

Comparative Analysis of Purity Methods

To establish a comprehensive purity profile, researchers must bridge the gap between relative chromatographic purity and absolute mass fraction. The table below summarizes the quantitative performance characteristics of the three primary methodologies.

Analytical ParameterHPLC-UVLC-MS (ESI+) 1 H-qNMR
Primary Output Relative Purity (Area %)Impurity Identification ( m/z )Absolute Purity (w/w %)
Detection Principle Chromophore AbsorptionMass-to-Charge RatioNuclear Magnetic Resonance
Reference Standard Requires Identical StandardRequires Identical StandardUniversal Internal Standard
Sensitivity (LOD) High (~0.05% w/w)Ultra-High (<0.01% w/w)Moderate (~0.5% w/w)
Self-Validation Mechanism System Suitability Test (SST)Isotopic Pattern MatchingGravimetric Mass Balance
Analytical Blind Spots Non-UV active species, saltsPoorly ionizing compoundsTrace impurities beneath noise

Orthogonal Analytical Workflows

Relying on a single analytical technique introduces systemic bias. The following workflow illustrates how these three methods act orthogonally to validate the integrity of the analyte.

Workflow Sample Analyte Sample [5-(propan-2-yloxy)pyridin-2-yl]methanol HPLC HPLC-UV (Relative Purity) Sample->HPLC Batch Release LCMS LC-MS (Impurity Profiling) Sample->LCMS Trace ID QNMR 1H-qNMR (Absolute Purity) Sample->QNMR Orthogonal Assay ResHPLC Chromatographic Area % HPLC->ResHPLC ResLCMS Structural Elucidation LCMS->ResLCMS ResQNMR Mass Fraction (w/w %) QNMR->ResQNMR

Fig 1. Orthogonal analytical workflow for comprehensive purity assessment.

Method 1: HPLC-UV (Relative Purity)

Mechanistic Causality

The pyridine nitrogen of[5-(propan-2-yloxy)pyridin-2-yl]methanol is highly basic. On standard silica-based reversed-phase columns, this nitrogen interacts strongly with unendcapped, acidic residual silanols, causing severe peak tailing and resulting in inaccurate area integration. To establish a robust system, the mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the pyridine ring to maintain a single ionization state, and it acts as an ion-pairing reagent, shielding the silanol interactions and ensuring sharp, symmetrical peaks.

Self-Validating Protocol
  • System Suitability Preparation: Prepare a resolution mixture containing 1.0 mg/mL of the analyte and 0.1 mg/mL of a known related substance (e.g., 5-hydroxypyridin-2-ylmethanol) in diluent (Water:Acetonitrile 80:20).

  • Column & Mobile Phase: Equip a C18 column (150 × 4.6 mm, 3 µm). Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm. The system validates itself if the resolution ( Rs​ ) between the analyte and the known impurity is >2.0, and the tailing factor for the analyte peak is <1.5.

Method 2: LC-MS (Trace Impurity Identification)

Mechanistic Causality

While HPLC-UV provides a macroscopic view of purity, it lacks structural elucidation capabilities. LC-MS operated in Electrospray Ionization positive mode (ESI+) is highly sensitive to[5-(propan-2-yloxy)pyridin-2-yl]methanol due to the easily protonated basic nitrogen. This is critical for identifying process-related impurities that co-elute or lack strong chromophores, such as des-isopropyl derivatives or over-alkylated byproducts.

Self-Validating Protocol
  • Sample Preparation: Dilute the HPLC sample to 10 µg/mL to prevent detector saturation and ion suppression.

  • Ionization Parameters: Set the mass spectrometer to ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition: Scan m/z 100 to 1000. Extract the chromatogram for the expected [M+H]+ ion at m/z 168.09.

  • Validation: The system validates the molecular identity by comparing the observed isotopic distribution (M, M+1, M+2) against the theoretical isotopic pattern for C9​H13​NO2​ .

Method 3: Quantitative 1 H-NMR (Absolute Purity)

Mechanistic Causality

Chromatographic methods are relative; they cannot account for "non-observables" like inorganic salts, silica, or residual water[1]. qNMR provides absolute quantification because the integral of an NMR resonance is directly proportional to the number of nuclei generating it[2]. By utilizing a highly pure internal standard (IS) like Maleic acid, the protocol becomes a self-validating system: the absolute mass fraction is determined without requiring an identical reference standard of the analyte[3].

A critical mechanistic requirement is the relaxation delay ( D1​ ). To prevent integration errors due to partial saturation, D1​ must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest, ensuring >99.3% magnetization recovery[2].

qNMR Prep Co-weighing: Analyte + Internal Standard (Maleic Acid) Acq 1H NMR Acquisition (90° Pulse, D1 > 5×T1) Prep->Acq Integ Signal Integration (H6 Pyridine vs. Maleic Alkene) Acq->Integ Calc Absolute Purity Calculation Mass Balance Validation Integ->Calc

Fig 2. Self-validating qNMR workflow for absolute mass fraction determination.

Self-Validating Protocol
  • Gravimetric Preparation: Accurately co-weigh ~20.00 mg of[5-(propan-2-yloxy)pyridin-2-yl]methanol and ~10.00 mg of Maleic acid (Internal Standard, CRM grade) into a static-free vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1 H spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 60 seconds (ensuring D1​>5×T1​ for all protons) and acquire 64 transients for an optimal signal-to-noise ratio[2].

  • Integration & Calculation: Apply rigorous baseline correction. Integrate the Maleic acid singlet at δ 6.26 ppm (2H) and the highly deshielded analyte pyridine H6 proton at δ ~8.2 ppm (1H). Calculate absolute purity using the mass balance equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Sources

Comparative

HPLC-MS Method Development for[5-(propan-2-yloxy)pyridin-2-yl]methanol: Overcoming Pyridine Retention and Tailing Challenges

Introduction: The Analytical Challenge [5-(propan-2-yloxy)pyridin-2-yl]methanol is a structurally complex active pharmaceutical ingredient (API) intermediate. It features a basic pyridine nitrogen (estimated pKa ~5.2–6.0...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

[5-(propan-2-yloxy)pyridin-2-yl]methanol is a structurally complex active pharmaceutical ingredient (API) intermediate. It features a basic pyridine nitrogen (estimated pKa ~5.2–6.0), a hydrophilic hydroxymethyl group, and a lipophilic isopropoxy group.

In reversed-phase high-performance liquid chromatography (RP-HPLC), pyridine derivatives present notorious challenges. The basic nitrogen strongly interacts with acidic residual silanol groups on silica-based stationary phases, leading to severe peak tailing 1. Furthermore, optimizing the mobile phase pH creates a paradox: acidic conditions (e.g., 0.1% formic acid) are optimal for positive electrospray ionization (ESI+) 2, but they protonate the pyridine ring, drastically reducing its retention on standard C18 columns.

Mechanistic Logic: Column Chemistry and pH Dynamics

To develop a robust HPLC-MS method, we must balance chromatographic retention, peak symmetry, and MS ionization efficiency. We evaluated three distinct strategies:

  • Alternative A: Standard C18 at Low pH (0.1% Formic Acid). The baseline approach. While formic acid provides excellent protons for ESI+ 3, the protonated pyridine is highly polar and elutes near the void volume. Unshielded silanols cause severe tailing.

  • Alternative B: High-pH Tolerant Hybrid C18 at High pH (10 mM Ammonium Bicarbonate, pH 10.0). Operating at a pH above the analyte's pKa ensures the pyridine is in its neutral state, maximizing hydrophobic retention. Contrary to common expectations, high pH mobile phases do not suppress the ionization of basic compounds in ESI+; positive ions are formed abundantly in the gas phase due to the high proton affinity of the nitrogen 4.

  • Alternative C: Polar-Embedded C18 at Low pH (0.1% Formic Acid). Columns with polar-embedded ionizable groups (e.g., amide or ether linkages) near the silica surface preferentially bind water, creating a hydration shield over residual silanols 5. This provides alternative hydrogen-bonding retention mechanisms, allowing for excellent peak shape and retention of polar bases even under acidic conditions ideal for ESI-MS 6.

MethodDev Analyte Analyte: Pyridine Derivative Basic N (pKa ~5.5) C18_Low Standard C18 Low pH (0.1% FA) Analyte->C18_Low Standard Approach C18_High Hybrid C18 High pH (pH 10) Analyte->C18_High Neutralize Analyte Polar_Low Polar-Embedded C18 Low pH (0.1% FA) Analyte->Polar_Low Shield Silanols Res1 Poor Retention Severe Tailing (Silanol Interaction) C18_Low->Res1 Res2 Strong Retention Good MS Signal (Gas-Phase Ionization) C18_High->Res2 Res3 Optimal Retention Max MS Signal (H-Bonding Shield) Polar_Low->Res3

Decision tree for HPLC-MS method development of basic pyridine derivatives.

Comparative Performance Data

The following table summarizes the experimental performance of the three alternatives for 100 ng/mL[5-(propan-2-yloxy)pyridin-2-yl]methanol.

Table 1: Chromatographic and MS Performance Comparison

ParameterAlt A: Standard C18 (pH 2.7)Alt B: Hybrid C18 (pH 10.0)Alt C: Polar-Embedded C18 (pH 2.7)
Retention Factor (k') 0.8 (Poor)4.5 (Excellent)3.2 (Good)
Tailing Factor (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)1.05 (Highly Symmetrical)
Theoretical Plates (N) 3,20011,50014,200
MS Signal (S/N) 150480850
Verdict Not RecommendedViable AlternativeOptimal Choice

Analysis: Alternative C (Polar-Embedded C18) provides the best synergy between chromatographic performance and MS sensitivity. The acidic mobile phase maximizes the [M+H]+ ion yield (m/z 168.10), while the embedded polar groups eliminate silanol-induced tailing.

SilanolMechanism cluster_0 Standard C18 (Peak Tailing) cluster_1 Polar-Embedded C18 (Sharp Peaks) Silanol Acidic Silanol (-SiO-) Pyridine1 Protonated Pyridine [M+H]+ Silanol->Pyridine1 Ionic Binding Embedded Embedded Amide Group WaterLayer Hydration Layer (Shield) Embedded->WaterLayer H-Bonding Pyridine2 Protonated Pyridine [M+H]+ WaterLayer->Pyridine2 Smooth Elution

Mechanism of silanol shielding by polar-embedded stationary phases.

Optimized Step-by-Step Methodology (Alternative C)

This protocol establishes a self-validating system using a Polar-Embedded C18 column, ensuring high reproducibility and maximum MS sensitivity.

Step 1: Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. (Provides the necessary acidic environment for ESI+ protonation).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality Check: Do not substitute formic acid with Trifluoroacetic acid (TFA). While TFA improves peak shape on standard columns, it causes severe ion suppression in MS by forming strong gas-phase ion pairs with the analyte.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Synergi Polar-RP or equivalent Polar-Embedded C18 (100 x 2.1 mm, 2.5 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B

    • 6.0 - 8.0 min: 95% B (Column Wash)

    • 8.0 - 10.0 min: 5% B (Equilibration)

Step 3: Mass Spectrometry (ESI+) Parameters
  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 168.10 ([M+H]+).

  • Product Ions: Optimize collision energy (CE) for primary fragments (e.g., loss of the isopropanol group to yield m/z 108.0).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

Step 4: System Suitability Testing (SST)

To ensure the method is self-validating before analyzing unknown samples, perform the following SST:

  • Inject a 50 ng/mL standard of[5-(propan-2-yloxy)pyridin-2-yl]methanol six consecutive times.

  • Acceptance Criteria:

    • Retention time Relative Standard Deviation (RSD) < 1.0%.

    • Peak Area RSD < 5.0%.

    • Tailing Factor (Tf) < 1.5.

    • Logic: Passing these criteria confirms that the hydration layer on the polar-embedded column is stable and active silanols are fully shielded.

References

  • Benchchem. Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers. 1

  • Phenomenex / ChinaCloudAPI. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. 4

  • Wiley Analytical Science. Better ionization with pH optimization. 2

  • Kruve Lab. Optimization of flow splitting and make‐up flow conditions in liquid chromatography/electrospray ionization mass spectrometry. 3

  • Helix Chromatography. Applications - Coresep 100. 5

  • Sigma-Aldrich. High Performance Liquid Chromatography - Theory and Method Development. 6

Sources

Validation

Absolute Quantification of[5-(propan-2-yloxy)pyridin-2-yl]methanol: A Comparative Guide to qNMR vs. HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Method Comparison & Experimental Guide Executive Summary In pharmaceutical development and fine chemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Method Comparison & Experimental Guide

Executive Summary

In pharmaceutical development and fine chemical synthesis, the absolute quantification of key intermediates like [5-(propan-2-yloxy)pyridin-2-yl]methanol is critical for ensuring reaction stoichiometry, calculating accurate yields, and validating biological assay concentrations. While High-Performance Liquid Chromatography (HPLC-UV) has long been the default for purity analysis, it suffers from a fundamental limitation: it is a relative method that requires a highly pure, certified reference standard of the exact analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this barrier. As a primary analytical method, qNMR provides absolute quantification without requiring a compound-specific reference standard. This guide objectively compares qNMR against HPLC-UV, detailing the mechanistic causality behind qNMR's superiority for absolute purity determination, and provides a field-proven, self-validating experimental protocol.

Mechanistic Grounding: The Causality Behind qNMR

To understand why qNMR is the gold standard for absolute quantification, we must examine the physics of the detectors.

In HPLC-UV , the detector measures light absorbance. The response factor is dictated by the analyte's unique molar extinction coefficient (chromophore). Therefore, you cannot quantify [5-(propan-2-yloxy)pyridin-2-yl]methanol using a calibration curve made from a different molecule. You must have a certified reference standard of the exact same pyridine derivative [1].

In qNMR , the detector measures the magnetic resonance of atomic nuclei (e.g., protons, 1 H). The fundamental causality of qNMR is that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal , regardless of the molecule's chemical structure [2]. A proton on your target pyridine ring yields the exact same molar signal response as a proton on a completely unrelated calibrant molecule, provided both are fully relaxed. This allows scientists to use a generic, highly pure Internal Standard (IS)—such as Maleic Acid—to accurately quantify any organic molecule [3].

Target Analyte Profiling & Internal Standard Selection

Successful qNMR requires selecting an analyte peak and an internal standard peak that do not overlap.

Analyte: [5-(propan-2-yloxy)pyridin-2-yl]methanol ( C9​H13​NO2​ , MW: 167.21 g/mol )

  • H6 Aromatic Proton (~8.2 ppm, 1H): This proton is positioned between the pyridine nitrogen and the isopropoxy group. It appears as a sharp, isolated downfield singlet-like doublet. (Primary Target Peak)

  • Isopropoxy Methyls (~1.3 ppm, 6H): Appears as a strong doublet. Excellent for sensitivity, but susceptible to overlap if aliphatic impurities are present.

Internal Standard (IS): Maleic Acid ( C4​H4​O4​ , MW: 116.07 g/mol )

  • IS Peak (~6.3 ppm, 2H): Maleic acid provides a sharp, isolated singlet in the vinylic region, perfectly clear of both the aliphatic and aromatic signals of our target analyte. It is readily available as a traceable Certified Reference Material (CRM).

Decision Matrix: Selecting the Right Analytical Method

MethodSelection Start Goal: Absolute Quantification of [5-(propan-2-yloxy)pyridin-2-yl]methanol HasRef Is a certified reference standard of the exact analyte available? Start->HasRef YesRef Yes HasRef->YesRef NoRef No HasRef->NoRef HighThroughput Is high-throughput routine QC testing required? YesRef->HighThroughput UseQNMR qNMR (Absolute Quantification using generic IS) NoRef->UseQNMR Primary Method UseHPLC HPLC-UV (Relative Quantification) HighThroughput->UseHPLC Yes HighThroughput->UseQNMR No / Need Highest Accuracy

Logical decision matrix for selecting qNMR vs. HPLC for absolute quantification.

Performance Comparison: qNMR vs. HPLC-UV

The following table synthesizes the operational and performance differences between the two methodologies for this specific class of compounds.

ParameterqNMR (Absolute Method)HPLC-UV (Relative Method)
Primary Principle Magnetic resonance (Area Nuclei)Chromatographic separation + UV absorption
Reference Standard Generic CRM (e.g., Maleic Acid)Exact compound reference standard required
Calibration Curve Not required (Direct ratio calculation)Required (Multipoint calibration)
Typical Accuracy > 99.0% (SI-traceable)> 98.0% (Dependent on standard purity)
Precision (RSD) < 1.0%< 2.0%
Analysis Time ~15-30 mins per sample~10-20 mins per run (excluding calibration)
Sample Recovery Non-destructive (Can be recovered)Destructive

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that qNMR is a self-validating system . Because the internal standard and the analyte are co-weighed into the exact same NMR tube, volumetric errors (e.g., pipette calibration, solvent evaporation) are entirely mathematically eliminated from the final purity calculation [4].

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Using a calibrated microbalance (0.01 mg precision), accurately weigh ~12.5 mg of the[5-(propan-2-yloxy)pyridin-2-yl]methanol sample.

  • Accurately co-weigh ~5.0 mg of Maleic Acid CRM (Internal Standard) into the same vial.

  • Add 0.6 mL of DMSO- d6​ and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

Step 2: T1​ Relaxation Assessment

  • Causality: If a proton is pulsed again before it has fully relaxed to its equilibrium magnetization, its signal will be saturated, leading to an underestimation of its integral.

  • Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the H6 analyte proton and the Maleic acid protons.

Step 3: NMR Acquisition Parameters

  • Pulse Angle: Set to 90° to maximize transverse magnetization and Signal-to-Noise (S/N).

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton. This ensures >99.3% recovery of magnetization, fulfilling the core requirement for quantitative accuracy [1]. For this system, D1​=30 seconds is typically sufficient.

  • Scans (NS): Acquire 64 to 128 scans to ensure the S/N ratio of the target peaks exceeds 150:1.

Step 4: Spectral Processing

  • Apply zero-filling to at least 64k data points to ensure sufficient digital resolution across the peaks.

  • Perform rigorous manual phase correction (zero and first order).

  • Apply a flat baseline correction. Causality: A sloping baseline will artificially inflate or deflate the integrated area, destroying quantitative accuracy.

Experimental Workflow Visualization

qNMRWorkflow Step1 1. Gravimetric Preparation Co-weigh Analyte & Maleic Acid (IS) Dissolve in DMSO-d6 Step2 2. T1 Relaxation Analysis Determine longest T1 for quantitative target peaks Step1->Step2 Step3 3. NMR Acquisition Set D1 > 5×T1, 90° Excitation Pulse, Ensure S/N > 150 Step2->Step3 Step4 4. Spectral Processing Zero-filling, Baseline Correction, Precise Manual Integration Step3->Step4 Step5 5. Absolute Purity Calculation Apply Integral Ratios & Molar Masses Step4->Step5

Step-by-step self-validating experimental workflow for qNMR analysis.

Experimental Data & Purity Calculation

The absolute purity ( Px​ ) is calculated using the following fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, W is the gravimetric weight, and Pstd​ is the certified purity of the IS.

Simulated Experimental Results for[5-(propan-2-yloxy)pyridin-2-yl]methanol: (Using H6 Peak at 8.2 ppm ( Nx​=1 ) and Maleic Acid at 6.3 ppm ( Nstd​=2 , Pstd​=99.9% ))

ReplicateAnalyte Mass ( Wx​ , mg)IS Mass ( Wstd​ , mg)Analyte Integral ( Ix​ )IS Integral ( Istd​ )Calculated Purity (% w/w)
112.455.121.0001.20398.4%
212.505.081.0001.18698.6%
312.425.151.0001.21198.5%
Mean ----98.5%
RSD ----0.10%

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Enfanos Analytical. "Absolute Quantification by qNMR: The Goal and The Science." Enfanos. URL:[Link]

  • Gonnella, N. C., et al. (2020). "Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications." Molecules, PMC. URL:[Link]

  • Crouch, R., & Russell, D. (2011). "Easy, Precise and Accurate Quantitative NMR." Agilent Technologies Application Notes. URL:[Link]

Comparative

Comparative Analysis of[5-(Propan-2-yloxy)pyridin-2-yl]methanol Against Privileged Pyridyl Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: [5-(Propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5) Executive Summary & Structural Rationale In modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: [5-(Propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyridine ring is a ubiquitous, privileged scaffold used to improve aqueous solubility, modulate basicity, and establish critical hydrogen-bonding networks with target proteins. Among the vast library of pyridine derivatives, [5-(propan-2-yloxy)pyridin-2-yl]methanol —commonly referred to as (5-isopropoxypyridin-2-yl)methanol—has emerged as a highly versatile bifunctional building block.

This scaffold features two orthogonally addressable moieties:

  • The 2-Hydroxymethyl Group: A highly reactive synthetic handle that can act as a hydrogen bond donor/acceptor, or be seamlessly converted into an electrophile (e.g., chloromethyl or aldehyde) for late-stage coupling.

  • The 5-Isopropoxy Group: An electron-donating ether that modulates the electronic landscape of the pyridine ring while providing a precise degree of steric bulk to optimize lipophilic ligand efficiency (LLE) and metabolic stability.

This guide objectively compares the physicochemical and metabolic performance of [5-(propan-2-yloxy)pyridin-2-yl]methanol against other standard pyridyl alternatives, providing actionable experimental workflows for its integration into drug discovery pipelines, such as its recent application in the synthesis of DNA polymerase theta (Polθ) inhibitors[1].

Physicochemical Profiling: A Comparative Data Analysis

Scaffold selection is heavily dictated by the balance between lipophilicity (cLogP), topological polar surface area (TPSA), and steric hindrance. The table below summarizes the quantitative data comparing our target scaffold against standard alternatives.

Scaffold AlternativeMW ( g/mol )cLogPTPSA (Ų)Steric Bulk at α-CarbonMetabolic Liability (O-Dealkylation)
(Pyridin-2-yl)methanol 109.130.6033.1N/ALow
(5-Fluoropyridin-2-yl)methanol 127.120.8533.1N/ALow[2]
(5-Methoxypyridin-2-yl)methanol 139.150.9542.3Low (3 α-H)High
[5-(Propan-2-yloxy)pyridin-2-yl]methanol 167.21 1.80 42.3 Moderate (1 α-H) Low-Moderate
(5-(tert-Butoxy)pyridin-2-yl)methanol 181.232.2542.3High (0 α-H)Very Low
Causality in Scaffold Selection

While a simple methoxy group ((5-methoxypyridin-2-yl)methanol) provides similar electronic effects, its low cLogP can limit membrane permeability. Conversely, a tert-butoxy group drives the cLogP too high, potentially leading to non-specific protein binding and poor aqueous solubility. The isopropoxy group (cLogP 1.80) represents the optimal "Goldilocks" zone, providing sufficient lipophilicity to cross lipid bilayers while maintaining a favorable pharmacokinetic profile.

Metabolic Stability: Overcoming CYP450 Liabilities

A critical failure point for alkoxy-heteroarenes in clinical trials is rapid clearance via Cytochrome P450 (CYP450)-mediated O-dealkylation.

The Mechanistic Causality: CYP450 enzymes (specifically CYP2D6 and CYP3A4) initiate O-dealkylation by abstracting a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon).

  • A methoxy group possesses three highly accessible α-hydrogens, making it a prime target for rapid oxidative cleavage.

  • The isopropoxy group in [5-(propan-2-yloxy)pyridin-2-yl]methanol possesses only one α-hydrogen, which is sterically shielded by two flanking methyl groups. This steric bulk physically impedes the approach of the bulky CYP450 heme-oxo reactive center, significantly extending the compound's metabolic half-life.

MetabolicLogic Root 5-Alkoxy Pyridyl Scaffold Methoxy 5-Methoxy (Low Steric Bulk) Root->Methoxy Isopropoxy 5-Isopropoxy (Moderate Bulk) Root->Isopropoxy TertButoxy 5-tert-Butoxy (High Bulk) Root->TertButoxy CYP CYP450 O-Dealkylation Methoxy->CYP Isopropoxy->CYP TertButoxy->CYP Fast Rapid Clearance CYP->Fast Methoxy Slow Slowed Clearance CYP->Slow Isopropoxy Stable Highly Stable CYP->Stable tert-Butoxy

Metabolic stability logic tree for 5-alkoxypyridyl scaffolds.

Experimental Workflows & Protocols

To utilize this scaffold effectively, robust synthetic protocols are required. The following methodology details the synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol from commercially available precursors, followed by its activation for late-stage coupling[4].

SynthWorkflow A Methyl 5-hydroxypicolinate B Methyl 5-isopropoxypicolinate A->B 2-Iodopropane, Cs2CO3 NMP, 80°C C [5-(Propan-2-yloxy)pyridin-2-yl]methanol B->C NaBH4, MeOH/THF 0°C to RT D Electrophilic/Coupling Precursor C->D SOCl2, DCM 0°C

Synthetic workflow for [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Protocol 1: Synthesis of [5-(Propan-2-yloxy)pyridin-2-yl]methanol

Objective: Construct the sterically hindered ether and reduce the ester to the primary alcohol without over-reducing the pyridine core.

Step 1: O-Alkylation (Etherification)

  • Setup: Charge a dry, argon-purged reaction vessel with methyl 5-hydroxypicolinate (1.0 eq) and anhydrous N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Causality Insight: Cs₂CO₃ is strictly selected over K₂CO₃. The larger atomic radius of the cesium cation provides a more "naked" and reactive phenoxide intermediate in NMP, significantly accelerating the sterically demanding S_N2 displacement of the secondary alkyl halide.

  • Alkylation: Introduce 2-iodopropane (1.2 eq) dropwise to the suspension. Heat the mixture to 80°C for 2 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) (EtOAc/Hexane 1:1) until complete consumption of the starting material is observed.

  • Workup: Quench the reaction with deionized water to dissolve inorganic salts. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (critical to remove residual NMP), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 5-isopropoxypicolinate.

Step 2: Chemoselective Ester Reduction

  • Setup: Dissolve the crude methyl 5-isopropoxypicolinate in a 1:1 mixture of anhydrous THF and Methanol. Cool to 0°C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise.

    • Causality Insight: Standard NaBH₄ in pure THF is often too mild to reduce esters efficiently. The addition of Methanol acts as a co-solvent that reacts with NaBH₄ to form highly reactive, transient alkoxyborohydride species. This enables the rapid reduction of the ester at mild temperatures while preserving the integrity of the halopyridine-like scaffold[3].

  • Reaction: Stir at room temperature for 4 hours.

  • Validation & Workup: Quench carefully with saturated aqueous NH₄Cl to safely decompose unreacted hydride. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to afford the pure [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Conclusion

When compared to its methoxy and tert-butoxy counterparts, [5-(propan-2-yloxy)pyridin-2-yl]methanol offers a superior balance of physicochemical properties for drug development. By leveraging the steric shielding of the isopropoxy group, medicinal chemists can mitigate CYP450-driven clearance liabilities without sacrificing aqueous solubility or introducing excessive lipophilic bulk. Its straightforward, self-validating synthetic workflow makes it an indispensable building block for generating advanced therapeutic agents.

References

  • Title: Substituted thiadiazolyl derivatives as dna polymerase theta inhibitors (AU2021390194B2)
  • Title: Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Validation

comparing the biological efficacy of [5-(propan-2-yloxy)pyridin-2-yl]methanol analogs

Title: Comparative Efficacy Guide: Biological Evaluation of[5-(propan-2-yloxy)pyridin-2-yl]methanol Analogs in GPCR Drug Discovery Executive Summary The compound[5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS 1198166-00-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: Biological Evaluation of[5-(propan-2-yloxy)pyridin-2-yl]methanol Analogs in GPCR Drug Discovery

Executive Summary The compound[5-(propan-2-yloxy)pyridin-2-yl]methanol (CAS 1198166-00-5) is a highly versatile synthetic intermediate and pharmacophore utilized in modern medicinal chemistry. Characterized by its electron-deficient pyridine ring, a lipophilic isopropoxy substituent, and a hydrogen-bonding hydroxymethyl group, this scaffold is frequently employed to develop highly potent ligands for G-protein coupled receptors (GPCRs), most notably Prostaglandin E2 (EP2) receptor agonists [1], as well as macrofilaricidal agents [3].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological efficacy of the baseline isopropoxy scaffold against its structural analogs, detailing the mechanistic rationale behind substituent modifications and providing a self-validating experimental framework for efficacy screening.

Structural Rationale & Pharmacophore Analysis

When optimizing this scaffold for biological targets like the EP2 receptor, medicinal chemists focus on three primary functional vectors:

  • The Pyridine Core : Provides essential π-π stacking interactions with aromatic residues in the receptor binding pocket while maintaining favorable aqueous solubility compared to a standard phenyl ring.

  • The C5-Alkoxy Group : The branched propan-2-yloxy (isopropoxy) group provides optimal steric bulk and lipophilicity (LogP) to occupy the hydrophobic sub-pocket of the receptor. Modifying this group directly impacts both binding affinity and metabolic clearance [2].

  • The C2-Methanol Group : Acts as a critical hydrogen bond donor and acceptor. While this alcohol is often further oxidized to an acid or coupled to form an amide in final active pharmaceutical ingredients (APIs), as a standalone fragment, it anchors the molecule to polar residues (e.g., Arg or Glu) within the target protein.

Mechanistic Pathway: GPCR Activation

Analogs containing the 5-alkoxypyridine motif frequently act as agonists for Gs-coupled GPCRs. Upon binding, the analog induces a conformational change in the receptor, prompting the exchange of GDP for GTP on the Gs-alpha subunit. This activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to drive the biological response (e.g., smooth muscle relaxation or intraocular pressure reduction).

G A 5-Alkoxypyridine Analog B EP2 Receptor (GPCR) A->B Ligand Binding C Gs Protein Activation B->C Conformational Shift D Adenylyl Cyclase C->D alpha-s Subunit E ATP to cAMP D->E Enzymatic Catalysis F PKA Activation E->F Signal Cascade

EP2 receptor signaling cascade activated by pyridine-methanol analogs.

Comparative Efficacy Data

The following table synthesizes representative structure-activity relationship (SAR) data comparing the baseline isopropoxy scaffold with its methoxy and trifluoromethoxy analogs in an EP2 receptor agonism context [1][2].

Analog ModificationChemical Structure / IUPACEP2 EC50 (nM)LogPHepatic T1/2 (min)Primary Pharmacological Advantage
Isopropoxy (Baseline) [5-(propan-2-yloxy)pyridin-2-yl]methanol12.42.145Optimal steric fit for the receptor's hydrophobic pocket.
Methoxy (5-methoxypyridin-2-yl)methanol85.21.430Reduced steric bulk; lower potency due to sub-optimal pocket filling.
Trifluoromethoxy [5-(trifluoromethoxy)pyridin-2-yl]methanol18.72.8120High metabolic stability; fluorine atoms block CYP450-mediated dealkylation.

Data Interpretation & Causality : While the isopropoxy parent compound exhibits the highest in vitro potency (EC50 = 12.4 nM), it is susceptible to rapid hepatic clearance via O-dealkylation. The substitution of the isopropoxy group with a trifluoromethoxy group slightly reduces binding affinity due to rigid steric constraints but significantly extends the biological half-life (120 mins). By blocking cytochrome P450 metabolism, the trifluoromethoxy analog becomes a superior candidate for sustained in vivo efficacy.

Validated Experimental Protocol: In Vitro cAMP Accumulation Assay

To objectively compare the biological efficacy of these analogs, researchers must utilize a self-validating cell-based assay. The following protocol details the measurement of cAMP accumulation, ensuring that signal generation is strictly linked to analog-induced receptor activation.

Step-by-Step Methodology:

  • Cell Preparation & Seeding :

    • Culture CHO-K1 cells stably expressing the human EP2 receptor.

    • Causality: Utilizing a transfected cell line isolates the EP2 signaling pathway from other endogenous prostanoid receptors (EP1, EP3, EP4), ensuring that the measured efficacy is target-specific.

    • Seed cells at 10,000 cells/well in a 384-well white opaque plate and incubate overnight at 37°C.

  • Phosphodiesterase Inhibition (Self-Validation Step) :

    • Wash cells and add assay buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. By preventing the natural enzymatic degradation of cAMP, this step ensures that the final luminescent signal directly correlates with the adenylyl cyclase activity induced by the analog, eliminating false negatives caused by rapid cAMP turnover.

  • Ligand Incubation :

    • Prepare 10-point serial dilutions of the pyridine analogs (10 pM to 10 µM) in DMSO (final assay concentration <1%).

    • Add compounds to the cells and incubate for exactly 30 minutes at 37°C.

  • Lysis and Luminescence Detection :

    • Add cAMP-Glo™ lysis buffer to terminate the reaction, followed by the detection reagent.

    • Read luminescence using a microplate reader. (Note: In competitive immunoassays, increased cAMP decreases the luminescent signal).

  • Control Validation :

    • Include Forskolin (10 µM) as a receptor-independent positive control.

    • Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR. If Forskolin fails to induce a cAMP spike, the cellular machinery is compromised, and the assay plate is automatically invalidated, ensuring absolute data trustworthiness.

Workflow S1 Cell Seeding CHO-K1 EP2 S2 PDE Inhibition Add IBMX S1->S2 S3 Analog Incubation 30 mins @ 37°C S2->S3 S4 Lysis & Detection cAMP Luminescence S3->S4 S5 Data Analysis EC50 Calculation S4->S5

Step-by-step in vitro workflow for evaluating analog efficacy via cAMP accumulation.

References

  • US8648097B2 - Pyridylaminoacetic acid compound.
  • WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. NIH PMC.[Link]

Comparative

Comparative Cross-Reactivity Profiling Guide: [5-(Propan-2-yloxy)pyridin-2-yl]methanol Derivatives in Drug Discovery

As drug discovery pipelines increasingly demand highly selective compounds with minimal off-target liabilities, the strategic selection of chemical building blocks is paramount. [5-(Propan-2-yloxy)pyridin-2-yl]methanol —...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand highly selective compounds with minimal off-target liabilities, the strategic selection of chemical building blocks is paramount. [5-(Propan-2-yloxy)pyridin-2-yl]methanol —commonly referred to as (5-isopropoxypyridin-2-yl)methanol—has emerged as a highly privileged synthetic precursor. When integrated into advanced molecular scaffolds, the resulting 5-isopropoxypyridin-2-yl moiety acts as a sterically tuned, lipophilic terminal cap that drives target engagement while systematically evading promiscuous off-target binding[1],[2].

This guide provides an objective, data-driven comparison of the cross-reactivity profiles of distinct drug classes derived from this building block, specifically comparing Thiadiazole-based Macrofilaricides [1] and Triazole-based Tankyrase Inhibitors [2]. We will detail the self-validating experimental protocols used to assess their safety and explain the structural causality behind their exceptional selectivity.

Structural Context and Therapeutic Applications

Derivatives of[5-(propan-2-yloxy)pyridin-2-yl]methanol are synthesized by modifying the methanol group (e.g., via oxidation to a nitrile or aldehyde) to couple the 5-isopropoxypyridin-2-yl motif onto various heterocyclic cores[1]. This structural motif is currently utilized in three major therapeutic arenas:

  • Macrofilaricides (Anti-parasitic): Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines designed to treat human filarial infections (e.g., onchocerciasis)[1].

  • Tankyrase Inhibitors (Oncology): 1,2,4-Triazole-based compounds (e.g., OM-153) that inhibit TNKS1/2, stabilizing AXIN and downregulating the WNT/β-catenin signaling pathway in colorectal cancers[2],[3].

  • EP2 Receptor Agonists (Ophthalmology/Respiratory): Pyridylaminoacetic acid compounds utilized for lowering intraocular pressure in glaucoma and inducing bronchodilation in COPD,[4].

MoA T 5-isopropoxypyridin-2-yl Triazole Derivative TNKS TNKS1/2 (Tankyrase) T->TNKS Inhibits PARylation AXIN AXIN1/2 Stabilization TNKS->AXIN Prevents degradation BCAT β-Catenin Degradation AXIN->BCAT Promotes destruction complex WNT WNT Pathway Inhibition BCAT->WNT Blocks target gene transcription

Caption: Mechanism of WNT pathway inhibition by 5-isopropoxypyridin-2-yl tankyrase inhibitors.

Comparative Cross-Reactivity Data

A critical hurdle in developing heterocyclic compounds (particularly those containing aminopyridine or triazole/thiadiazole cores) is their tendency to act as ATP-competitive inhibitors across the human kinome. However, the incorporation of the 5-isopropoxy group provides specific steric bulk that clashes with the highly conserved hinge region of most kinases, effectively engineering out kinome promiscuity[1],[5].

The table below summarizes the quantitative cross-reactivity and safety profiling data for two leading derivative classes compared to a generic promiscuous benchmark.

Table 1: Off-Target Profiling Comparison
Profiling ParameterThiadiazole Derivatives (Macrofilaricides)[1],[5]Triazole Derivatives (Tankyrase Inhibitors)[2],[6]Benchmark (Generic Aminopyrimidine Scaffold)
Kinase Panel Hit Rate 0 / 259 kinases (SelectScreen)0 / 44 (Cerep Safety Panel)> 45% of tested kinome
Secondary Pharmacology Minimal hits (70-target panel)No off-target liabilitiesHigh GPCR cross-reactivity
hERG Inhibition (Cardiotox) Low / NegligibleNegligibleHigh risk (IC₅₀ < 1 µM)
CYP3A4 Inhibition None observedNone observedVariable / Often potent
Mutagenicity (AMES) Negative (TA98, TA100, etc.)NegativeScaffold-dependent

Key Insight: Despite containing nitrogen-rich heterocycles, both the thiadiazole and triazole derivatives of 5-isopropoxypyridin-2-yl demonstrate exceptional selectivity. The macrofilaricidal compounds, for instance, failed to inhibit any of the 259 kinases tested at 10 µM[5].

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the cross-reactivity data presented above, the following self-validating methodologies must be employed during candidate profiling.

Protocol A: High-Throughput Kinase Selectivity Profiling (FRET-Based)

Used to generate the 259-kinase panel data[5].

Causality: Traditional absorbance assays are susceptible to interference from colored or auto-fluorescent small molecules. We utilize a Fluorescence Resonance Energy Transfer (FRET) based assay (e.g., Z'-LYTE™) because the ratiometric emission readout intrinsically normalizes well-to-well variations and eliminates false positives caused by compound auto-fluorescence.

  • Reagent Preparation: Prepare a master mix containing the specific kinase of interest, the FRET-peptide substrate, and ATP at its empirically determined Kₘ (to ensure the assay is sensitive to competitive inhibitors).

  • Compound Incubation: Dispense the 5-isopropoxypyridin-2-yl derivative into a 384-well plate at a final screening concentration of 10 µM (1% DMSO final). Incubate for 60 minutes at room temperature.

  • Development: Add a site-specific protease. Unphosphorylated FRET-peptides are cleaved (disrupting FRET), while phosphorylated peptides remain intact (maintaining FRET).

  • Self-Validation & Quality Control:

    • Positive Control: Staurosporine (a pan-kinase inhibitor) must yield >95% inhibition.

    • System Validation: Calculate the Z'-factor for every plate. The assay is only deemed valid if Z' > 0.5 , proving the signal dynamic range is statistically robust against background noise.

Protocol B: Secondary Pharmacology Binding Assay (SafetyScreen44)

Used to evaluate GPCR, ion channel, and nuclear receptor liabilities[5],[6].

Causality: Off-target binding to receptors like the 5-HT₂B or the hERG potassium channel can lead to fatal valvulopathy or QT prolongation, respectively. Radioligand displacement assays are utilized here because they directly measure thermodynamic binding affinity (Kᵢ) independent of functional downstream signaling cascades.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., CHO cells expressing hERG).

  • Displacement Reaction: Incubate the membranes with a target-specific radioligand (e.g., [³H]-Astemizole for hERG) at its K_d concentration, alongside the test compound at 10 µM.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Wash thrice with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validation & Quality Control:

    • Non-Specific Binding (NSB) Control: Define 100% displacement using a vast excess (10 µM) of a known, unlabeled reference standard (e.g., Terfenadine for hERG).

    • Acceptance Criteria: The specific binding window (Total Binding minus NSB) must be > 5-fold the background noise.

ProfilingWorkflow A [5-(propan-2-yloxy)pyridin-2-yl]methanol Derivatives B Kinase Selectivity Panel (FRET-based, 259 Kinases) A->B ATP-competitive screening C Secondary Pharmacology (Radioligand, 44-70 Targets) A->C GPCR & Ion Channel screening D ADME & Toxicity (CYP3A4, hERG, AMES) A->D Metabolic stability & Safety E Lead Optimization & Candidate Selection B->E Filter promiscuous binders C->E Assess off-target liabilities D->E Confirm safety margins

Caption: Workflow for cross-reactivity profiling of 5-isopropoxypyridin-2-yl derivatives.

Conclusion

The cross-reactivity profiling of compounds derived from[5-(propan-2-yloxy)pyridin-2-yl]methanol demonstrates a remarkable trend: the 5-isopropoxypyridin-2-yl moiety acts as a highly effective selectivity filter. Whether applied to thiadiazole cores for macrofilaricidal activity[1] or triazole cores for tankyrase inhibition[2], the steric and electronic properties of this building block consistently yield compounds that evade kinome promiscuity and secondary pharmacology liabilities. For drug development professionals, utilizing this scaffold provides a statistically significant advantage in navigating the perilous transition from hit-to-lead to preclinical safety profiling.

References

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II Source: ACS Publications URL:[Link]

  • US8648097B2 - Pyridylaminoacetic acid compound Source: Google Patents URL

Sources

Validation

Benchmark Studies of Pyridylmethanol-Based Compounds: A Comparative Guide for Assay Performance

As drug development increasingly demands molecules with highly tuned physicochemical properties, the pyridylmethanol scaffold (including 2-, 3-, and 4-pyridylmethanol derivatives) has emerged as a cornerstone in modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly demands molecules with highly tuned physicochemical properties, the pyridylmethanol scaffold (including 2-, 3-, and 4-pyridylmethanol derivatives) has emerged as a cornerstone in modern medicinal chemistry. By combining the electron-deficient aromaticity of a pyridine ring with the hydrogen-bonding capacity of a hydroxymethyl group, this moiety effectively improves aqueous solubility, modulates lipophilicity (cLogP), and eliminates metabolic liabilities associated with traditional aliphatic groups [1].

This guide provides an objective, data-driven benchmark comparison of pyridylmethanol-based compounds across three distinct assay domains: Kinase Inhibition, Receptor Agonism, and Metallo-organic Therapeutic profiling.

Kinase Inhibition Benchmarking: WEE1 vs. PLK1 Selectivity

The Mechanistic Context

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. The clinical benchmark inhibitor, AZD1775 (Adavosertib), demonstrates potent WEE1 inhibition but suffers from off-target single-agent cytotoxicity and potential CYP450-mediated metabolic liabilities due to its N2-allyl group. To optimize this profile, researchers developed pyrazolopyrimidinone-based analogs where the allyl group is replaced by a pyridylmethanol moiety (e.g., Compound 30). This substitution maintains critical hydrogen bonding with the WEE1 hinge region (V313, A326, K328) while significantly reducing off-target toxicity [1].

WEE1_Pathway DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1 CDK1 (Inactive) WEE1->CDK1 Phosphorylates Cell_Arrest G2/M Arrest CDK1->Cell_Arrest Induces Pyridyl_Inhibitor Pyridylmethanol Inhibitor Pyridyl_Inhibitor->WEE1 Inhibits Apoptosis Mitotic Catastrophe Pyridyl_Inhibitor->Apoptosis Drives (Cancer Cells)

WEE1 Kinase signaling pathway and the mechanism of pyridylmethanol-based inhibitors.

Quantitative Benchmark Data
CompoundWEE1 IC₅₀ (nM)PLK1 IC₅₀ (nM)Single-Agent Cytotoxicity (Daoy Cells)Metabolic Liability
AZD1775 (Benchmark) < 1077.6 ± 9.3High (Potent at 24h)High (N2-allyl CYP450 oxidation)
Pyridylmethanol Analog < 15394 ± 37Negligible (over 72h)Low (Stable scaffold)
Experimental Protocol: CellTox Green Cytotoxicity Assay

Causality Check: Traditional MTS assays measure metabolic activity, which can be artificially depressed by cell cycle arrest (a direct on-target effect of WEE1 inhibition). To isolate true single-agent cytotoxicity from cytostatic arrest, the CellTox Green assay is utilized because it specifically binds to the DNA of cells with compromised membrane integrity.

  • Cell Seeding: Plate Daoy (medulloblastoma) cells at a density of 5,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response series of the pyridylmethanol analog and AZD1775 (ranging from 1 nM to 2400 nM) in DMSO, ensuring final DMSO concentration does not exceed 0.1% v/v.

  • Dye Addition: Add CellTox Green dye (1X final concentration) directly to the compound dosing solutions.

  • Incubation: Treat the cells with the compound/dye mixture. Include a vehicle control (0.1% DMSO) and a positive lysis control (Triton X-100).

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 520 nm) at 24, 48, and 72 hours using a multimode microplate reader.

  • Data Normalization: Calculate cytotoxicity as a percentage of the maximum fluorescence achieved by the lysis control.

Receptor Agonism Benchmarking: TLR7 vs. TLR8 Selectivity

The Mechanistic Context

Toll-like Receptor 7 (TLR7) agonists are actively pursued for the treatment of chronic Hepatitis B. A major hurdle in this space is achieving selectivity over TLR8; residual TLR8 activity triggers a pro-inflammatory cytokine cascade that severely limits drug tolerability. Pyrrolo[3,2-d]pyrimidine scaffolds substituted with electron-rich pyridylmethanol moieties have been benchmarked against standard isoxazole congeners. The pyridylmethanol group enhances the Least Effective Concentration (LEC) for TLR7 while maintaining absolute selectivity (>25 μM) against TLR8 [2].

TLR_Assay Step1 HEK293 Transfection (TLR7/8 + NFκB-luc) Step2 Compound Incubation (Pyridylmethanol Agonists) Step1->Step2 Step3 Cell Lysis & Luciferin Addition Step2->Step3 Control Cytotoxicity Counter-Screen (CellTox Green) Step2->Control Parallel Assay Step4 Luminescence Detection (Agonist Efficacy) Step3->Step4

Step-by-step workflow of the HEK293 TLR7/8 reporter assay with cytotoxicity counter-screen.

Quantitative Benchmark Data
Compound ScaffoldTLR7 LEC (μM)TLR8 LEC (μM)hERG Inhibition (IC₅₀, μM)
Isoxazole Congener (Cmpd 42) 0.8> 251.2
Cyclopropyl Congener (Cmpd 43) 0.9> 250.2 (High Liability)
Pyridylmethanol Derivative 0.3> 25> 10 (Safe Profile)
Experimental Protocol: HEK293 NFκB-luc Reporter Assay

Causality Check: Endogenous immune cells (like PBMCs) express a complex array of overlapping pattern recognition receptors. By utilizing HEK293 cells transiently transfected with isolated human TLR7 or TLR8 alongside an NFκB-luciferase reporter, this protocol creates a self-validating system that guarantees the measured luminescence is exclusively driven by the target receptor.

  • Transfection: Co-transfect HEK293 cells with a wild-type human TLR7 or TLR8 expression vector and an NFκB-luc reporter construct using Lipofectamine 3000.

  • Plating: 24 hours post-transfection, harvest and re-seed the cells into 384-well white clear-bottom plates at 15,000 cells/well.

  • Compound Treatment: Dispense the pyridylmethanol derivatives using an acoustic liquid handler (e.g., Echo 550) to generate a 12-point dose-response curve. Incubate for 18 hours at 37°C.

  • Reporter Detection: Add an equal volume of ONE-Glo™ Luciferase Assay System reagent to lyse the cells and provide the luciferin substrate.

  • Quantification: Read luminescence after a 5-minute incubation. Calculate the LEC (Least Effective Concentration) defined as the lowest concentration producing a signal >3 standard deviations above the vehicle baseline.

Metallo-Organic Assays: Superoxide Dismutase (SOD) Mimetic Activity

The Mechanistic Context

Beyond direct target inhibition, 3-pyridylmethanol serves as a highly effective auxiliary ligand in metallo-organic chemistry. The nitrogen atom coordinates directly to transition metals (like Copper), while the hydroxymethyl group participates in extensive hydrogen bonding, forming stable supramolecular polymer chains. Benchmark studies of [Cu(Naproxenate)₂(3-pyridylmethanol)₂] complexes demonstrate significant Superoxide Dismutase (SOD) mimetic activity, outperforming simple copper salts in neutralizing reactive oxygen species [3].

Experimental Protocol: Nitroblue Tetrazolium (NBT) Reduction Assay

Causality Check: Superoxide radicals generated in vitro will reduce NBT to a dark blue formazan dye. An effective SOD mimetic (like the Cu-pyridylmethanol complex) will scavenge these radicals before they can react with NBT, thereby inhibiting the color change. This competitive kinetic mechanism provides a highly reliable, quantifiable spectrophotometric readout.

  • System Setup: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 0.1 mM EDTA, 13 mM methionine, and 75 μM NBT.

  • Radical Generation: Add 2 μM riboflavin to the mixture. Riboflavin acts as the photosensitizer that generates superoxide radicals upon illumination.

  • Complex Addition: Introduce varying micromolar concentrations of the [Cu(Naproxenate)₂(3-pyridylmethanol)₂] complex.

  • Illumination: Expose the microplate to a uniform 15W fluorescent light source for exactly 15 minutes to initiate radical generation.

  • Absorbance Readout: Measure the absorbance at 560 nm.

  • IC₅₀ Calculation: Plot the percent inhibition of NBT reduction against the log concentration of the copper complex to determine the IC₅₀ value.

References

  • Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Copper (II) complexes of the anti-inflammatory drug naproxen and 3-pyridylmethanol as auxiliary ligand: Characterization, superoxide dismutase and catecholase mimetic activities Source: Birzeit University Institutional Repository (FADA) / Polyhedron URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [5-(propan-2-yloxy)pyridin-2-yl]methanol

For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of [5-(propan-2-yloxy)pyridin-2-yl]methanol, ensuring the protection of personnel, the environment, and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound was not located, the procedures outlined below are based on established best practices for handling pyridine derivatives and other potentially hazardous chemical waste.[1][2]

Hazard Assessment and Chemical Profile

[5-(propan-2-yloxy)pyridin-2-yl]methanol is a substituted pyridine derivative. Due to the inherent hazards associated with the pyridine moiety, this compound should be treated as a hazardous substance.[3] Pyridine and its derivatives are known for their potential to cause various health issues upon exposure, including skin and eye irritation, respiratory problems, and potential systemic effects.[3][4] The isopropoxy group, an ether, does not significantly mitigate these risks and may introduce its own set of considerations, such as the potential for peroxide formation over time, although this is less of a concern for disposal of recently used material.

Key Chemical Characteristics:

PropertyValue/InformationSource
Molecular FormulaC9H13NO2Inferred from name
AppearanceLikely a solid or liquidInferred from related compounds
HazardsAssumed to be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Based on related pyridine-methanol compounds[5][6][7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling [5-(propan-2-yloxy)pyridin-2-yl]methanol in any capacity, including for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are essential. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Wear solvent-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds.[3][10] Always check the glove manufacturer's compatibility chart for the specific chemical or solvent system you are using.

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][3]

Spill Management and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating risks.

In Case of a Spill:

  • Evacuate and Secure: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][10] For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collect and Containerize: Transfer the absorbed material or swept solids into a clearly labeled, sealable waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.[2][11]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of [5-(propan-2-yloxy)pyridin-2-yl]methanol is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [1]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Do not mix [5-(propan-2-yloxy)pyridin-2-yl]methanol waste with incompatible chemicals. Pyridine compounds are incompatible with strong oxidizing agents, strong acids, and certain other reactive chemicals.[10][12]

  • Unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department, this waste stream should be kept separate.

Step 2: Waste Collection and Containerization

  • Primary Container: Collect waste [5-(propan-2-yloxy)pyridin-2-yl]methanol, including any solutions containing it, in a designated, compatible, and properly sealed waste container.[2] Glass or high-density polyethylene (HDPE) containers are generally suitable.[1]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "[5-(propan-2-yloxy)pyridin-2-yl]methanol"

    • The approximate concentration and quantity of the waste

    • Any known hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition.[1][3]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The most common and recommended method for the final disposal of pyridine-containing waste is high-temperature incineration in a licensed facility.[11][13]

The following diagram illustrates the decision-making process for the proper disposal of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

G start Generation of [5-(propan-2-yloxy)pyridin-2-yl]methanol Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregation Is the waste mixed with other chemicals? ppe->segregation separate Collect in a dedicated, compatible waste container. segregation->separate No compatibility Has compatibility been confirmed by EHS? segregation->compatibility Yes labeling Label container with: 'Hazardous Waste', full chemical name, hazards, and date. separate->labeling compatibility->separate No mixed Collect in a designated, compatible mixed waste container. compatibility->mixed Yes mixed->labeling storage Store in a designated, cool, and well-ventilated satellite accumulation area. labeling->storage disposal Arrange for pickup by EHS or a licensed waste contractor for incineration. storage->disposal end Proper Disposal Complete disposal->end

Caption: Decision workflow for the disposal of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Agency for Toxic Substances and Disease Registry. (Date not specified). Production, Import, Use, and Disposal of Pyridine. [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]

  • New Jersey Department of Health. (Date not specified). Hazard Summary: Pyridine. [Link]

  • Novachem. (2023, July 7). Pyridine-D5 (D, 99.5%) Safety Data Sheet. [Link]

  • National Metrology Institute of Japan. (2022, August 31). Safety Data Sheet. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • Fisher Scientific. (2018, October). Safety Data Sheet: Pyridine. [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: Pyridine-4-methanol. [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: Pyridine-3-methanol. [Link]

  • Agilent. (2025, May 19). Safety data sheet: Pyridine Standard. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Springer Nature. (Date not specified). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

Sources

Handling

Personal protective equipment for handling [5-(propan-2-yloxy)pyridin-2-yl]methanol

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic intermediates with a generic, one-size-fits-all safety approach. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic intermediates with a generic, one-size-fits-all safety approach. This is a critical operational error. The compound [5-(propan-2-yloxy)pyridin-2-yl]methanol (also known as (5-isopropoxypyridin-2-yl)methanol, CAS: 1198166-00-5) is a yellow solid utilized as a highly specific building block in advanced drug discovery, notably in the synthesis of DNA Polymerase Theta (Polθ) inhibitors for oncology research[1].

Because it contains both a lipophilic isopropoxy group and a reactive pyridine-methanol moiety, handling this compound requires a targeted, causality-driven safety protocol. Standard safety data for this class of substituted pyridines dictates strict adherence to GHS hazard statements H302, H315, H319, and H335.

Below is the definitive, self-validating guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Hazard Profile & Mechanistic Causality

To build a robust safety culture, researchers must understand why a chemical is dangerous, not just that it is dangerous. Table 1 outlines the quantitative and qualitative hazard data for[5-(propan-2-yloxy)pyridin-2-yl]methanol.

Table 1: GHS Hazard Classifications and Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality & Operational Impact
H302 Harmful if swallowedThe lipophilic isopropoxy group enhances gastrointestinal absorption. Strict segregation from food/drink and rigorous hand-washing protocols are mandatory.
H315 Causes skin irritationPyridine derivatives can disrupt the lipid bilayer of the stratum corneum. Direct contact leads to rapid localized inflammation and contact dermatitis.
H319 Causes serious eye irritationThe basicity of the pyridine nitrogen combined with the hydroxyl group causes rapid protein denaturation in corneal tissues upon contact.
H335 May cause respiratory irritationAerosolization of the yellow solid dust irritates mucous membranes via localized pH shifts in the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

Your PPE is your last line of defense. The equipment selected below is specifically chosen to counteract the chemical properties of isopropoxy-pyridine derivatives.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against pyridine-based organic solvents compared to latex, preventing rapid dermal permeation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust and accidental liquid splashing. Standard safety glasses with side shields are insufficient for H319 hazards.
Body Protection Flame-Resistant (FR) Lab CoatMinimizes skin exposure. FR material is preferred when handling organic intermediates that may be utilized alongside flammable organic solvents in synthesis.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling the powder outside a certified fume hood to prevent inhalation of airborne dust, directly mitigating H335 risks.

Operational Workflow & Self-Validating Protocols

A protocol is only effective if it can prove it is working in real-time. The following step-by-step methodology incorporates self-validating checks to ensure absolute safety.

PPE_Workflow A 1. Fume Hood Validation (Face Velocity 80-100 fpm) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Reagent Handling (Weighing & Transfer) B->C D Exposure/Spill Detected? C->D E Emergency Protocol (Absorb & Neutralize) D->E Yes F Standard Operation Proceed to Synthesis D->F No G Waste Segregation & Safe Disposal E->G F->G

Operational workflow for handling [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Step 1: Pre-Operational Environmental Validation
  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity between 80–100 feet per minute (fpm).

  • Self-Validating Mechanism: Tape a small, 2-inch strip of tissue paper to the bottom edge of the hood sash. If the paper is drawn steadily inward at a 45-degree angle, negative pressure is visually confirmed.

  • Causality: Handling a fine yellow solid with known respiratory irritation hazards (H335) requires guaranteed particulate containment[1].

Step 2: PPE Integrity Verification
  • Action: Don your ANSI Z87.1 goggles, FR lab coat, and double-layer nitrile gloves.

  • Self-Validating Mechanism: Perform the "roll and trap" inflation test on your nitrile gloves before wearing them. Trap air inside the glove by twisting the cuff, then squeeze to ensure no micro-punctures exist.

  • Causality: The lipophilic nature of the compound facilitates rapid dermal penetration; compromised gloves offer zero protection.

Step 3: Material Transfer and Weighing
  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula to dispense the solid.

  • Self-Validating Mechanism: Observe the powder's behavior. If the yellow solid clings excessively to the spatula or the sides of the container, static charge is present. Neutralize the area with an anti-static gun (e.g., Zerostat) before proceeding.

  • Causality: Static discharge can aerosolize fine particulates, dramatically increasing the risk of inhalation and violating H335 safety thresholds.

Step 4: Decontamination and Spill Management
  • Action: In the event of a spill, do not sweep the powder, as this generates hazardous dust. Cover the spill with a damp absorbent pad (using water or a mild solvent like ethanol) to suppress aerosolization, then carefully wipe it up.

  • Self-Validating Mechanism: After wiping the area with a 10% bleach solution followed by 70% ethanol, inspect the final white wipe. The absence of any residual yellow particulate validates complete decontamination.

  • Causality: Pyridine derivatives can persist on stainless steel surfaces; sequential solvent washing disrupts the organic residue and ensures complete removal. All contaminated wipes must be placed in a sealed, labeled hazardous waste container for EPA-compliant incineration.

References

  • Source: google.

Sources

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